Pilocarpic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPDGADPABWOY-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28406-15-7 | |
| Record name | Pilocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028406157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PILOCARPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978XN1E1ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pilocarpic acid chemical structure and properties
Pilocarpic acid is a significant derivative and the primary hydrolysis product of pilocarpine (B147212), a naturally occurring alkaloid used in the treatment of glaucoma and xerostomia.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
This compound is systematically known as (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid.[3] Its structure features a butanoic acid backbone with an ethyl group, a hydroxymethyl group, and a methylimidazolyl group attached.
Key Identifiers:
-
IUPAC Name: (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid[3]
-
SMILES: CC--INVALID-LINK--CO">C@@HC(=O)O[3]
-
InChI Key: WJRPDGADPABWOY-WPRPVWTQSA-N[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | [3] |
| Exact Mass | 226.13174244 Da | [3] |
| Solubility | Soluble in water. | [6] |
Experimental Protocols
While direct large-scale synthesis of this compound is not commonly detailed, the synthesis of its parent compound, pilocarpine, and its ester prodrugs are well-documented. This compound is readily formed by the hydrolysis of pilocarpine, a lactone, particularly under alkaline conditions.[1]
A general approach to synthesizing pilocarpine, which can then be hydrolyzed to this compound, starts from furan-2-carboxylic acid.[2][7]
Synthesis of (±)-Pilocarpine from Furan-2-Carboxylic Acid: [2]
-
Photooxidation of Furan-2-carboxylic acid: A solution of furan-2-carboxylic acid is irradiated with a high-pressure mercury lamp in the presence of a sensitizer (B1316253) (e.g., Bengal rosa) while oxygen is bubbled through the mixture at room temperature for 8 hours.[2] The solvent is then evaporated, and the crude product, 5-hydroxy-2(5H)-furanone, is purified by chromatography.[2]
-
Esterification: The resulting dehydro-homopilopic acid is refluxed with thionyl chloride for 3 hours to form the acid chloride. After removing excess thionyl chloride, n-hexanol is added, and the mixture is refluxed for 16 hours to yield the dehydro-homopilopic acid hexyl ester.[2]
-
Reduction and Imidazole (B134444) Formation: The ester is then subjected to a series of reduction and cyclization steps to form the imidazole ring and the complete pilocarpine structure.[2][7]
Several analytical methods have been developed for the sensitive and specific determination of this compound in biological matrices and pharmaceutical preparations.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Principle: This method separates this compound from its isomers and parent compound based on their differential partitioning between a stationary phase and a mobile phase.
-
Stationary Phase: Spherisorb-CN bonded phase column.[8]
-
Mobile Phase: An aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5.[8]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Principle: This highly sensitive and selective method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
-
Sample Preparation: Ultrafiltration for plasma samples and dilution for urine samples.[10]
-
Chromatography: Reversed-phase liquid chromatography.[10]
-
Detection: Tandem mass spectrometry, allowing for low ng/mL concentrations to be determined.[10]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This method involves the derivatization of this compound to a more volatile compound, followed by separation and detection.
-
Sample Preparation: Selective extraction from protein-free plasma using two different solid-phase extraction (SPE) cartridges.[11]
-
Derivatization: After extraction, this compound is lactonized back to pilocarpine with trifluoroacetic acid, and then acylated using heptafluorobutyric anhydride (B1165640) (HFBA).[11]
-
Detection: The trifluoroacetylated derivatives are monitored using mass spectrometry, with a limit of quantification (LOQ) of 1 ng/ml.[11]
Below is a diagram illustrating the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Signaling Pathways
This compound itself is generally considered pharmacologically less active than its parent compound, pilocarpine.[12] The biological effects of pilocarpine are primarily mediated through its action as a non-selective muscarinic acetylcholine (B1216132) receptor agonist, with a preference for the M3 subtype.[13][14] The signaling pathways activated by pilocarpine are crucial for understanding its therapeutic effects and potential side effects.
Pilocarpine-Induced Signaling in Salivary Glands: Pilocarpine stimulates muscarinic receptors in salivary glands, leading to increased saliva secretion. This process involves the activation of multiple intracellular signaling cascades.
-
M1 and M4 Receptor Activation: Pilocarpine activates M1 and M4 muscarinic acetylcholine receptor (mAChR) subtypes.[15]
-
Downstream Signaling: This activation leads to an increase in intracellular Ca²⁺ concentration and elevated cAMP levels. These second messengers, in turn, stimulate cyclooxygenase (COX), protein kinase C (PKC), and nitric oxide synthase (NOS), promoting mucin exocytosis.[15]
-
Gene Expression: Pilocarpine also enhances the expression of Ctgf and Sgk1 genes by activating Src-mediated Mitogen-Activated Protein Kinase (MAPK) activity.[16]
The following diagram illustrates the signaling pathway of pilocarpine in rat submandibular glands.
Caption: Pilocarpine signaling pathway in salivary glands.
Pilocarpine-Induced Signaling in Ciliary Muscle: In the eye, pilocarpine's therapeutic effect in glaucoma is due to its action on the ciliary muscle, leading to increased aqueous humor outflow.
-
M1 and M3 Receptor Activation: In porcine ciliary muscle, pilocarpine activates M1 and M3 muscarinic receptors.[17]
-
PLC-NOS-COX Pathway: This activation stimulates calcium-dependent phospholipase C (PLC), nitric oxide synthase (NOS), and cyclooxygenase (COX) signaling pathways, resulting in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[17]
The signaling pathway of pilocarpine in the porcine ciliary muscle is depicted below.
Caption: Pilocarpine signaling pathway in ciliary muscle.
References
- 1. This compound | 28406-15-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 28406-15-7 [chemicalbook.com]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 14. Pilocarpine - Wikipedia [en.wikipedia.org]
- 15. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular signaling pathways involved in the regulation of gene expression by pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pilocarpic acid, the hydrolytic product of the muscarinic agonist pilocarpine (B147212), exists as four distinct stereoisomers due to the presence of two chiral centers in its molecular structure. While pilocarpine is a well-characterized and clinically significant compound, its open-lactone counterpart, this compound, and its various stereoisomeric forms are primarily of interest in the context of pilocarpine's stability, degradation pathways, and impurity profiling. This technical guide provides a comprehensive overview of the stereochemistry, formation, separation, and reported biological activity of the this compound stereoisomers, intended to serve as a resource for researchers in pharmacology and drug development.
Stereochemistry and Nomenclature of this compound Stereoisomers
This compound possesses two chiral centers at the C2 and C3 positions of the butanoic acid backbone. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These are diastereomers of each other.
The stereochemical relationship between these isomers is intrinsically linked to the stereochemistry of pilocarpine and its epimer, isopilocarpine. Pilocarpine is the (3S,4R)-lactone, and its hydrolysis leads to this compound, which is (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid. Isopilocarpine, the (3R,4R)-lactone, hydrolyzes to form isothis compound, which is (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid.[1][2]
The four stereoisomers of this compound are:
-
(2S,3R)-pilocarpic acid: The hydrolysis product of (+)-pilocarpine.
-
(2R,3S)-pilocarpic acid: The enantiomer of (2S,3R)-pilocarpic acid and the hydrolysis product of (-)-pilocarpine.
-
(2R,3R)-isothis compound: The hydrolysis product of (+)-isopilocarpine.
-
(2S,3S)-isothis compound: The enantiomer of (2R,3R)-isothis compound and the hydrolysis product of (-)-isopilocarpine.
Formation of this compound Stereoisomers
The primary route to the formation of this compound stereoisomers is through the hydrolysis of the lactone ring in pilocarpine and its epimer, isopilocarpine. This reaction is reversible and is influenced by pH and temperature.[3]
-
Hydrolysis: The lactone ring of pilocarpine is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding carboxylate, this compound.
-
Epimerization: Pilocarpine can undergo epimerization at the C3 position to form isopilocarpine. This process is also base-catalyzed and involves the formation of an enolate intermediate.[4] This epimerization can occur in the lactone form (pilocarpine to isopilocarpine) or in the open-chain form (this compound to isothis compound).
The interplay of hydrolysis and epimerization results in a complex equilibrium mixture containing pilocarpine, isopilocarpine, this compound, and isothis compound.
Physicochemical Properties
Detailed experimental physicochemical data for the individual, isolated stereoisomers of this compound are not extensively reported in the literature. The focus has predominantly been on the parent lactones. The data that is available is often for the racemic or diastereomeric mixtures.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2S,3R)-pilocarpic acid | (2R,3S)-pilocarpic acid | (2R,3R)-isothis compound | (2S,3S)-isothis compound |
| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |
| IUPAC Name | (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2R,3S)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2S,3S)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid |
| Specific Rotation | Data not available | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| 1H NMR Data | Data not available | Data not available | Data not available | Data not available |
| 13C NMR Data | Data not available | Data not available | Data not available | Data not available |
Note: The lack of specific data for the individual stereoisomers highlights a gap in the current body of research.
Experimental Protocols
Stereoselective Synthesis
A complete stereoselective synthesis for each of the four this compound isomers has not been explicitly detailed. The synthetic strategies found in the literature are primarily directed towards the synthesis of the enantiomers of pilocarpine. These syntheses often involve the creation of a racemic or diastereomeric mixture of a precursor to pilopic acid, followed by a resolution step.
One reported approach to obtaining enantiomerically pure homopilopic acid, a precursor, involves the enzymatic hydrolysis of a racemic ester intermediate.[5]
Conceptual Synthetic Workflow:
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of pilocarpine, isopilocarpine, this compound, and isothis compound is crucial for stability studies and impurity profiling. Several HPLC methods have been reported for their simultaneous determination. Chiral stationary phases (CSPs) are essential for the separation of the enantiomeric pairs.
General HPLC Method for Separation of Pilocarpine and its Degradation Products:
-
Column: A reversed-phase column is typically used. For chiral separation of the acid enantiomers, a chiral stationary phase would be necessary.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) is common. The pH of the mobile phase is a critical parameter for achieving separation.
-
Detection: UV detection at a low wavelength (e.g., 215-220 nm) is generally employed.[6]
Table 2: Example HPLC Parameters for Separation
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [6] |
| Mobile Phase | Methanol/0.02 M Potassium Dihydrogen Phosphate (pH 4.5) (71:29 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 220 nm | [6] |
Note: This method is for the separation of the diastereomers. Separation of the enantiomers would require a chiral stationary phase or a chiral mobile phase additive.
Experimental Workflow for Chiral HPLC Analysis:
Pharmacological Activity and Signaling Pathways
The pharmacological activity of the this compound stereoisomers is generally considered to be negligible compared to pilocarpine. Pilocarpine exerts its effects as a muscarinic acetylcholine (B1216132) receptor agonist. The opening of the lactone ring to form this compound results in a loss of this activity.
Studies on the degradation products of pilocarpine have indicated that this compound and isopilocarpine do not present a significant ocular or systemic toxicity hazard.[7] While a comprehensive investigation into the differential effects of each of the four this compound stereoisomers on various signaling pathways is lacking, the current understanding is that they are pharmacologically inactive.
Given the lack of significant biological activity, there are no established signaling pathways specifically associated with the this compound stereoisomers. The primary pharmacological interest remains with the parent compound, pilocarpine.
Conclusion
The stereoisomers of this compound are primarily relevant as degradation products and impurities of pilocarpine formulations. Understanding their formation through hydrolysis and epimerization is critical for ensuring the stability and quality of pilocarpine-based pharmaceuticals. While analytical methods exist for their separation, a significant gap remains in the literature regarding the specific physicochemical properties and stereoselective synthesis of each of the four individual stereoisomers. The available evidence suggests that the this compound stereoisomers are pharmacologically inactive, and thus, their direct role in therapeutic applications is minimal. Further research into the isolation and characterization of these compounds could provide a more complete understanding of the pilocarpine degradation profile.
References
- 1. rsc.org [rsc.org]
- 2. Butanoic acid, 2-methyl-3-oxo-, ethyl ester, (S)- | C7H12O3 | CID 643167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis and epimerization kinetics of pilocarpine in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Pilocarpic Acid Biosynthesis in Pilocarpus Species: A Technical Guide for Researchers
Abstract
Pilocarpine (B147212), an imidazole (B134444) alkaloid of significant therapeutic value, is exclusively sourced from species of the neotropical genus Pilocarpus. Despite its long-standing use in medicine, particularly for the treatment of glaucoma and xerostomia, the biosynthetic pathway leading to its core structure, pilocarpic acid, remains largely unelucidated. This technical guide synthesizes the current, albeit incomplete, understanding of the this compound biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and metabolic engineering. This document outlines the proposed, yet largely hypothetical, biosynthetic route, summarizes the limited available quantitative data, details relevant experimental methodologies, and provides visual representations of the proposed pathways and workflows to facilitate further investigation into this critical area of plant secondary metabolism.
Introduction
The imidazole alkaloid pilocarpine is a cornerstone therapeutic agent for managing conditions such as glaucoma and Sjögren's syndrome.[1] The sole natural source of this vital compound is the foliage of Pilocarpus plants, commonly known as jaborandi.[2] Unsustainable harvesting practices have led to a decline in wild populations of several Pilocarpus species, underscoring the urgent need for alternative production methods, such as synthetic biology approaches.[1][3] A fundamental prerequisite for the development of such sustainable sources is a thorough understanding of the native biosynthetic pathway of pilocarpine and its immediate precursor, this compound.
This guide provides a comprehensive overview of the current state of knowledge regarding this compound biosynthesis. While the complete pathway is yet to be definitively established, a hypothetical route has been proposed based on precursor feeding studies and comparative transcriptomics.[1][4] This document will delve into the putative precursors, intermediates, and enzymes, while also highlighting the significant knowledge gaps that present opportunities for future research.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is theorized to be a multi-tissue process, with initial steps potentially occurring in the roots and terminal modifications taking place in the leaflets, where pilocarpine accumulates in vacuoles.[1] The proposed pathway is initiated from the amino acids L-histidine and L-threonine.
Precursors and Early Steps
L-histidine is widely accepted as the precursor for the imidazole ring of pilocarpine, a hypothesis supported by the structural similarity between the two molecules.[4][5] The additional carbon atoms required for the lactone ring and its ethyl group are thought to be derived from L-threonine or acetyl-CoA, although this has not been experimentally confirmed.[4] Early precursor feeding studies using radiolabeled histidine and threonine in Pilocarpus microphyllus calli showed a subsequent increase in pilocarpine production, lending support to this hypothesis.[1]
The initial enzymatic steps are proposed to involve the deamination of L-histidine and L-threonine. The enzymes histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL) have been suggested for these respective roles.[1][6] However, it is noteworthy that HAL has been primarily described in microorganisms and humans, with phenylalanine ammonia-lyase (PAL) being the more common plant homologue.[1]
Intermediate Steps and Formation of the Lactone Ring
The intermediates and the precise sequence of reactions leading from the deaminated precursors to the formation of the γ-lactone ring of this compound are currently unknown. This remains the most significant gap in our understanding of the pathway.
Late-Stage Modifications
It is hypothesized that precursor molecules are translocated from the roots to the leaflets for the final steps of biosynthesis.[1] One of the terminal steps is believed to be the N-methylation of the imidazole ring, a reaction likely catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase.[1] Transcriptomic analyses of P. microphyllus have revealed higher expression of SAM methyltransferase genes in the leaflets compared to other tissues, which supports the theory of tissue-specific localization of the final biosynthetic steps.[1]
This compound is the direct, non-cyclized precursor to pilocarpine. The lactonization of this compound to form pilocarpine can occur spontaneously, but it is also subject to enzymatic hydrolysis, which converts pilocarpine back to this compound.[7][8][9]
Below is a DOT language representation of the proposed, and largely hypothetical, biosynthetic pathway.
Quantitative Data
Quantitative data on the this compound biosynthesis pathway is exceptionally scarce. Most available data pertains to the concentration of the final product, pilocarpine, in the leaves of various Pilocarpus species. There is a notable lack of published data on enzyme kinetics, the concentration of precursors and intermediates, or gene expression levels under different conditions.
| Species | Pilocarpine Content (% w/w in dried leaves) | Reference(s) |
| Pilocarpus microphyllus | 0.5 - 1.0 | [5][10] |
| Pilocarpus jaborandi | ~0.8 | [11] |
| Pilocarpus pennatifolius | ~0.45 | [11] |
| Pilocarpus racemosus | 0.12 - 0.6 | [11] |
Table 1: Pilocarpine content in the leaves of various Pilocarpus species.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |
| Pilocarpine Esterase (Human Serum) | Pilocarpine | This compound | Km = 2.78 ± 0.48 mmol/liter | [8] |
| Pilocarpine Esterase (Rabbit Serum) | Pilocarpine | This compound | Km = 6.04 ± 2.52 x 10-4 M | [7] |
Table 2: Kinetic data for pilocarpine esterase from mammalian sources. Note: Data for plant-derived enzymes involved in the biosynthesis are not available.
Experimental Protocols
The study of the this compound biosynthesis pathway necessitates robust protocols for the extraction, separation, and analysis of relevant metabolites. The following sections detail methodologies that have been successfully employed in the investigation of Pilocarpus alkaloids.
Alkaloid Extraction from Pilocarpus Leaf Tissue
Method 1: Acidified Solvent Extraction [12][13]
-
Sample Preparation: Dry leaf tissue is finely ground.
-
Extraction: Approximately 10 mg of the powdered leaf material is extracted with 1 ml of 0.1% formic acid.
-
Sonication: The mixture is placed in an ultrasonic water bath for 20 minutes to facilitate cell lysis and extraction.
-
Supernatant Collection: The mixture is centrifuged, and the supernatant is collected.
-
Repeated Extraction: The extraction step is repeated twice with fresh solvent.
-
Pooling and Filtration: The supernatants from all three extractions are pooled and filtered prior to analysis.
Method 2: Alkaline Chloroform (B151607) Extraction [10]
-
Sample Preparation: 5 g of dried, powdered P. microphyllus leaves are used.
-
Alkalinization: The powdered leaves are mixed with a 10% ammonia (B1221849) hydroxide (B78521) solution to reach a pH of 12.
-
Extraction: Chloroform is added to the alkaline mixture, which is then stirred for 30 minutes.
-
Filtration and Partitioning: The mixture is filtered, and the chloroform phase is partitioned against a 5% sulfuric acid solution.
-
Collection of Acidic Phase: The acidic aqueous phase, now containing the protonated alkaloids, is collected.
-
Re-extraction: The leaf material is re-extracted and partitioned again to ensure complete recovery.
-
Homogenization: The alkaloid-rich acidic solutions are combined for subsequent analysis.
Analytical Methodology: HPLC-ESI-MS/MS
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful technique for the separation, identification, and quantification of imidazole alkaloids in Pilocarpus extracts.[14]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY C18-BEH, 2.1 mm × 100 mm, 1.7 µm) is typically used.[13]
-
Mobile Phase: A gradient elution is employed using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might range from 10% to 100% Solvent B over 8 minutes.[13]
-
Detection: As pilocarpine and related alkaloids lack strong chromophores, UV detection is performed at low wavelengths (210-214 nm), though this can be prone to interference.[14] Mass spectrometry provides greater sensitivity and specificity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecules ([M+H]+).[14]
-
Analysis: Full scan mode (Total Ion Chromatogram, TIC) allows for the detection of both known and novel alkaloids.[14] Selected Ion Monitoring (SIM) can be used for targeted quantification of specific compounds.
-
Tandem MS (MS/MS): Fragmentation of the parent ions provides structural information for the identification of different imidazole alkaloids.[14]
-
The workflow for the analysis of Pilocarpus alkaloids can be visualized as follows:
Future Outlook and Research Directions
The elucidation of the complete this compound biosynthesis pathway is a critical step towards the metabolic engineering of pilocarpine production in heterologous systems. Future research should focus on the following areas:
-
Identification of Intermediates: Advanced metabolomic techniques, including isotope labeling studies with precursors like 13C-histidine and 13C-threonine, are needed to identify the currently unknown intermediates in the pathway.
-
Enzyme Discovery and Characterization: A combination of transcriptomics, proteomics, and enzyme assays is required to identify and characterize the enzymes responsible for each step of the pathway, particularly those involved in the formation of the lactone ring.
-
Regulatory Mechanisms: Investigation into the transcriptional regulation of the pathway, including the identification of key transcription factors, will be crucial for optimizing yields in engineered systems.[1]
-
Transport Mechanisms: Understanding how pilocarpine precursors and the final product are transported between different tissues and subcellular compartments will provide a more complete picture of the biosynthesis process.[1]
Conclusion
The biosynthesis of this compound in Pilocarpus species represents a fascinating yet largely unresolved area of plant biochemistry. While a hypothetical pathway involving L-histidine and L-threonine as primary precursors has been proposed, significant experimental validation is required. This guide has consolidated the current knowledge, highlighting the speculative nature of the pathway and the scarcity of quantitative data. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers dedicated to unraveling this complex biosynthetic puzzle. The successful elucidation of this pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of a vital pharmaceutical compound.
References
- 1. Decoding pilocarpine biosynthesis and its roles in Pilocarpus microphyllus through a comparative transcriptomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the biosynthesis pathway of the glaucoma drug pilocarpine in Pilocarpus plants | PiloSyn | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids Derived from Histidine [epharmacognosy.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Serum pilocarpine esterase activity and response to oral pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seasonal change in main alkaloids of jaborandi (Pilocarpus microphyllus Stapf ex Wardleworth), an economically important species from the Brazilian flora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ecometabolomic Analysis of Wild Populations of Pilocarpus pennatifolius (Rutaceae) Using Unimodal Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ecometabolomic Analysis of Wild Populations of Pilocarpus pennatifolius (Rutaceae) Using Unimodal Analyses [frontiersin.org]
- 14. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pilocarpic Acid: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilocarpic acid, a significant imidazole (B134444) alkaloid, is primarily known as the principal hydrolysis product of the pharmacologically vital compound, pilocarpine (B147212). This technical guide provides a comprehensive overview of the natural occurrence of this compound in species of the Pilocarpus genus, alongside detailed methodologies for its isolation. While this compound is present in plant tissues, its isolation is often achieved through the controlled hydrolysis of its parent compound, pilocarpine. This document outlines both direct extraction from natural sources and a more common laboratory-scale synthesis via hydrolysis, offering detailed experimental protocols. Furthermore, it presents quantitative data on the presence of related alkaloids in Pilocarpus microphyllus and details analytical methods for their quantification. This guide is intended to be a valuable resource for researchers in phytochemistry, pharmacology, and drug development, providing the necessary information for the study and utilization of this compound.
Natural Occurrence of this compound
This compound is a naturally occurring compound found in various species of the plant genus Pilocarpus, commonly known as jaborandi.[1] These shrubs and small trees, native to the Neotropics, are the sole commercial source of the imidazole alkaloid pilocarpine, which is used in the treatment of glaucoma and xerostomia (dry mouth).[2][3] this compound is present in the leaves of these plants as a constituent alongside pilocarpine and other related alkaloids such as isopilocarpine, pilosine, and pilocarpidine.[1]
The concentration of these alkaloids can vary depending on the species, with Pilocarpus microphyllus being one of the most studied for its high pilocarpine content.[4] While the primary focus of many studies has been the quantification of pilocarpine, the presence of this compound is well-documented as a product of pilocarpine's degradation, both within the plant and during the extraction process.[5][6] The hydrolysis of the lactone ring in pilocarpine leads to the formation of this compound, a reaction that can be influenced by factors such as pH and the presence of enzymes.[7][8]
Quantitative Data
While specific quantitative data on the natural concentration of this compound in fresh or dried Pilocarpus leaves is not extensively reported in the literature, studies on the composition of alkaloid extracts provide some insight. The focus has predominantly been on the concentration of pilocarpine, which can range from 0.2% to 2.2% of the leaf dry mass in Pilocarpus microphyllus.[9] The analysis of extracts from P. microphyllus leaves and the industrial paste remaining after pilocarpine extraction shows the presence of a complex mixture of imidazole alkaloids. The relative concentrations of these alkaloids, including degradation products, can differ between the raw plant material and processed extracts.[5]
The following table summarizes the quantitative analysis of key imidazole alkaloids in an extract from Pilocarpus microphyllus leaves, as determined by HPLC-ESI-MS/MS. It is important to note that this compound is often analyzed alongside its isomer, isothis compound, and their separation can be challenging.
| Compound | Molecular Weight ( g/mol ) | Concentration in Leaf Extract (µg/mL) |
| Pilocarpine | 208.26 | 3.0 |
| Isopilocarpine | 208.26 | 1.5 |
| Pilosine | 286.33 | 2.8 |
| Anhydropilosine | 268.31 | Not Quantified |
| This compound | 226.27 | Not explicitly quantified in this study |
Data adapted from Sawaya et al., 2008. The study quantified major alkaloids but did not provide a specific concentration for this compound in the leaf extract.[5]
Isolation of this compound
The isolation of this compound can be approached in two primary ways: direct extraction from Pilocarpus leaves or, more commonly and with higher yields, through the chemical hydrolysis of isolated pilocarpine.
Isolation from Natural Source: Pilocarpus microphyllus
The isolation of this compound from its natural source involves a multi-step extraction and purification process designed to separate it from other alkaloids and plant constituents. The following protocol is based on methods developed for the extraction of imidazole alkaloids from Pilocarpus microphyllus.[5]
Objective: To extract and isolate this compound from the dried leaves of Pilocarpus microphyllus.
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) (CHCl₃)
-
2% Sulfuric acid (H₂SO₄)
-
Ammonium (B1175870) hydroxide (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for HPLC (e.g., ammonium acetate (B1210297) buffer, trifluoroacetic acid, acetonitrile)
Procedure:
-
Alkalinization: Moisten the powdered leaves with a 10% NaOH solution. This step is crucial for converting the alkaloid salts present in the plant tissue into their free base forms, which are more soluble in organic solvents.
-
Solvent Extraction: After 15 minutes of alkalinization, extract the moistened plant material three times with chloroform. The chloroform will dissolve the free base alkaloids.
-
Acidic Back-Extraction: Pool the chloroform extracts and re-extract them twice with a 2% H₂SO₄ solution. This will convert the alkaloids back into their salt forms, which are soluble in the aqueous acidic phase, effectively separating them from non-basic compounds in the chloroform.
-
Basification and Re-extraction: Adjust the pH of the pooled acidic extracts to 12 with ammonium hydroxide. This converts the alkaloid salts back to their free bases.
-
Final Organic Extraction: Extract the basified aqueous solution twice with chloroform to recover the purified free base alkaloids.
-
Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain a crude alkaloid extract.
-
Preparative HPLC Purification: Dissolve the crude extract in a suitable solvent and subject it to preparative HPLC for the final separation and isolation of this compound from other alkaloids. The specific chromatographic conditions (column, mobile phase, flow rate) will need to be optimized for the separation of this compound.
Isolation via Hydrolysis of Pilocarpine
A more direct and often higher-yielding method for obtaining this compound is through the base-catalyzed hydrolysis of commercially available or previously isolated pilocarpine.
Objective: To synthesize and isolate this compound through the hydrolysis of pilocarpine.
Materials:
-
Pilocarpine hydrochloride or nitrate
-
Strong base (e.g., Sodium hydroxide)
-
Deionized water
-
Acid for neutralization (e.g., Hydrochloric acid)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvents (to be determined based on the salt form of this compound)
Procedure:
-
Hydrolysis Reaction: Dissolve a known quantity of pilocarpine in an aqueous solution of a strong base. The reaction can be carried out at a controlled temperature (e.g., 0-5°C) to minimize the formation of the isothis compound epimer.[10]
-
Reaction Monitoring: Monitor the progress of the hydrolysis reaction using an analytical technique such as Thin Layer Chromatography (TLC) or analytical HPLC.
-
Neutralization: Once the reaction is complete, carefully neutralize the reaction mixture with an acid to the isoelectric point of this compound to precipitate it or to a pH suitable for extraction.
-
Extraction: Extract the aqueous solution with an appropriate organic solvent to isolate the this compound.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity. The purity should be confirmed by analytical methods such as HPLC, Mass Spectrometry, and NMR.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the most powerful and widely used technique for the simultaneous separation and quantification of pilocarpine and its related compounds, including this compound.[5][11]
HPLC-ESI-MS/MS Method
Column: A reverse-phase column, such as a phenyl-bonded or C18 column, is typically used.[5]
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate buffer adjusted to pH 4 with trifluoroacetic acid) and an organic solvent like acetonitrile.[5]
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides high sensitivity and selectivity for the detection and quantification of the alkaloids.[5][6]
Visualizations
Relationship between Pilocarpine and this compound
The primary chemical relationship between pilocarpine and this compound is the hydrolysis of the lactone ring in pilocarpine to form the carboxylic acid group in this compound. This reaction is reversible and is favored under basic conditions.
Caption: Hydrolysis of pilocarpine to this compound and its reverse reaction.
Proposed Biosynthetic Pathway of Pilocarpine
The complete biosynthetic pathway of pilocarpine is not yet fully elucidated, but it is proposed to originate from the amino acids histidine and threonine. The biosynthesis is thought to be a multi-tissue process, with initial steps occurring in the roots and later stages in the leaflets.
Caption: Proposed multi-tissue biosynthetic pathway of pilocarpine.
Experimental Workflow for Isolation from Natural Source
The following diagram illustrates the key steps in the extraction and purification of this compound from Pilocarpus leaves.
Caption: Workflow for the isolation of this compound from Pilocarpus leaves.
References
- 1. researchgate.net [researchgate.net]
- 2. Pilocarpus. U. S. | Henriette's Herbal Homepage [henriettes-herb.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
- 11. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilocarpic Acid: A Comprehensive Technical Guide on the Primary Metabolite of Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine (B147212), a naturally occurring alkaloid, is a parasympathomimetic agent widely used in therapeutics, primarily for the treatment of glaucoma and xerostomia.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic fate. The principal metabolic pathway for pilocarpine is hydrolysis, leading to the formation of its major, and largely inactive, metabolite, pilocarpic acid.[2] This technical guide provides an in-depth exploration of this compound, covering its formation, chemical properties, analytical quantification, and pharmacokinetic significance.
Chemical and Physical Properties
This compound is the product of the hydrolytic cleavage of the lactone ring of pilocarpine.[2] This biotransformation results in a molecule with distinct physicochemical properties compared to the parent drug.
| Property | Pilocarpine | This compound |
| IUPAC Name | (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one | (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 208.26 g/mol [2] | 226.27 g/mol |
| Nature | Lactone alkaloid[3] | Carboxylic acid |
| Pharmacological Activity | Muscarinic receptor agonist[1] | Minimally active or inactive[2][4] |
Metabolic Pathway of Pilocarpine to this compound
The biotransformation of pilocarpine is primarily characterized by two main pathways: hydrolysis of the lactone ring and hydroxylation. The formation of this compound occurs through hydrolysis, a reaction catalyzed by esterases present in various tissues.
Enzymatic Hydrolysis
In vivo, the hydrolysis of pilocarpine to this compound is predominantly catalyzed by human paraoxonase 1 (PON1) , a calcium-dependent esterase found in the serum, liver, and other organs.[5][6] This enzymatic conversion is a critical step in the detoxification and elimination of pilocarpine. Another metabolic route involves the action of cytochrome P450 enzymes, specifically CYP2A6 , which mediates the hydroxylation of pilocarpine to 3-hydroxypilocarpine.[5][6]
Pharmacokinetics of Pilocarpine and this compound
The pharmacokinetic profile of pilocarpine is characterized by rapid absorption and a relatively short half-life. Following oral administration, pilocarpine and its metabolites, including this compound, are primarily excreted in the urine.[4] While extensive pharmacokinetic data exists for pilocarpine, detailed information specifically for this compound is less abundant.
| Parameter | Pilocarpine (Oral Administration) | Reference |
| Mean Elimination Half-life (5 mg dose) | 0.76 hours | [4] |
| Mean Elimination Half-life (10 mg dose) | 1.35 hours | [4] |
| Time to Maximum Concentration (Tmax) | 0.85 - 1.25 hours | [4] |
| Maximum Concentration (Cmax) (5 mg dose) | 15 ng/mL | [4] |
| Maximum Concentration (Cmax) (10 mg dose) | 41 ng/mL | [4] |
| Area Under the Curve (AUC) (5 mg dose) | 33 h(ng/mL) | [4] |
| Area Under the Curve (AUC) (10 mg dose) | 108 h(ng/mL) | [4] |
| Protein Binding | Does not bind to human or rat plasma proteins | [4] |
Experimental Protocols
Accurate quantification of pilocarpine and this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical method.
Quantification of Pilocarpine and this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of pilocarpine and this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract pilocarpine and this compound from plasma and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Internal standard (IS) solution (e.g., a structural analog of pilocarpine)
-
Formic acid
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of the internal standard solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pilocarpine: Q1 (m/z) 209.1 → Q3 (m/z) 121.1
-
This compound: Q1 (m/z) 227.1 → Q3 (m/z) 121.1
-
Internal Standard: (Specific to the IS used)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of pilocarpine and this compound in the unknown samples is determined using the linear regression equation of the calibration curve.
Conclusion
This compound is the primary, pharmacologically inactive metabolite of pilocarpine, formed through enzymatic hydrolysis predominantly by human paraoxonase 1. Its formation is a key determinant of the pharmacokinetic profile and clearance of the parent drug. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the accurate quantification of both pilocarpine and this compound in biological matrices. A thorough understanding of the metabolism of pilocarpine to this compound is essential for researchers and drug development professionals in the continued study and optimization of pilocarpine-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Human paraoxonase 1 is the enzyme responsible for pilocarpine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinetics of Pilocarpine Hydrolysis to Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical kinetics governing the hydrolysis of pilocarpine (B147212) to its primary degradation product, pilocarpic acid. Understanding these kinetics is critical for the development of stable pharmaceutical formulations of pilocarpine, a widely used medication for glaucoma and dry mouth. This document details the reaction mechanism, influencing factors, and experimental protocols for kinetic analysis, presenting available data and visualizations to facilitate research and development.
Introduction
Pilocarpine, a parasympathomimetic alkaloid, contains a lactone ring that is susceptible to hydrolysis, leading to the formation of the pharmacologically inactive this compound. This degradation is a primary concern for the shelf-life and efficacy of pilocarpine-containing products. The hydrolysis is often accompanied by epimerization to isopilocarpine, another degradation product. A thorough understanding of the kinetics of these reactions is paramount for formulation scientists to design stable and effective dosage forms.
Reaction Kinetics and Mechanism
The hydrolysis of the lactone ring in pilocarpine to form this compound is the principal degradation pathway in aqueous solutions. This reaction is known to follow pseudo-first-order kinetics .[1] This implies that the reaction rate is dependent on the concentration of pilocarpine, while the concentration of water is in such excess that it remains effectively constant throughout the reaction.
The degradation of pilocarpine is significantly influenced by pH and temperature.[1][2] The hydrolysis is subject to both specific acid and specific base catalysis.
Factors Influencing Hydrolysis Rate
-
pH: The stability of pilocarpine is highly dependent on the pH of the solution. It is most stable in acidic conditions (pH 2-4).[3] As the pH increases, the rate of hydrolysis, particularly base-catalyzed hydrolysis, increases significantly.[1][2]
-
Temperature: An increase in temperature accelerates the rate of hydrolysis, as with most chemical reactions. The temperature dependence of the reaction rate can be described by the Arrhenius equation.[1]
-
Buffers: The composition of the buffer system can also influence the rate of degradation. Phosphate (B84403) and carbonate buffers have been reported to catalyze the degradation of pilocarpine.[4]
Quantitative Data on Hydrolysis Kinetics
For illustrative purposes and to guide researchers in their own data presentation, the following tables outline the expected structure for presenting such quantitative data.
Table 1: Pseudo-first-order Rate Constants (kobs) for Pilocarpine Hydrolysis at Various pH Values.
| pH | Temperature (°C) | Buffer System | kobs (s-1) | Reference |
| Data not publicly available | ||||
Table 2: Temperature Dependence of Pilocarpine Hydrolysis Rate Constant and Activation Energy.
| Temperature (K) | 1/T (K-1) | kobs (s-1) at pH X | ln(kobs) | Activation Energy (Ea) (kJ/mol) |
| Data not publicly available | ||||
Experimental Protocols
Kinetic Study using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the simultaneous determination of pilocarpine and its degradation products, this compound and isopilocarpine.
4.1.1. Materials and Equipment
-
High-Performance Liquid Chromatograph with UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate or acetate (B1210297) buffer), pH adjusted as required for separation.
-
Pilocarpine, this compound, and isopilocarpine reference standards
-
Constant temperature chamber/oven
-
pH meter
-
Volumetric flasks, pipettes, and autosampler vials
4.1.2. Chromatographic Conditions (Example)
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) (e.g., 10:90 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
4.1.3. Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of pilocarpine hydrochloride of known concentration in the desired buffer solution.
-
Prepare calibration standards of pilocarpine, this compound, and isopilocarpine in the mobile phase.
-
-
Kinetic Run:
-
Place the pilocarpine solution in a constant temperature chamber set to the desired temperature.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a cold mobile phase to prevent further degradation.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Record the peak areas for pilocarpine, this compound, and isopilocarpine.
-
-
Data Analysis:
-
Plot the natural logarithm of the pilocarpine concentration versus time.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear plot.
-
Kinetic Study using pH-Stat Titration
This method is suitable for monitoring the hydrolysis of pilocarpine in real-time by measuring the rate of release of this compound.
4.2.1. Materials and Equipment
-
pH-stat autotitrator system (including a temperature-controlled reaction vessel, pH electrode, and automated burette)
-
Standardized solution of sodium hydroxide (B78521) (NaOH)
-
Pilocarpine hydrochloride
-
Purified water (degassed)
4.2.2. Experimental Procedure
-
System Setup:
-
Calibrate the pH electrode at the desired reaction temperature.
-
Fill the automated burette with the standardized NaOH solution.
-
-
Reaction Initiation:
-
Place a known volume of purified water in the reaction vessel and bring it to the desired temperature.
-
Add a known amount of pilocarpine hydrochloride to the vessel and stir to dissolve.
-
Adjust the initial pH of the solution to the desired starting point using a small amount of acid or base if necessary.
-
-
Titration:
-
Set the pH-stat to maintain a constant pH.
-
As the hydrolysis of pilocarpine proceeds, this compound is formed, causing a decrease in pH.
-
The pH-stat will automatically add the NaOH titrant to the reaction vessel to maintain the set pH.
-
-
Data Acquisition and Analysis:
-
Record the volume of NaOH added as a function of time.
-
The rate of hydrolysis is directly proportional to the rate of addition of the NaOH titrant.
-
The pseudo-first-order rate constant can be calculated from the initial rate of the reaction.
-
Visualizations
Caption: Degradation pathways of pilocarpine in aqueous solution.
Caption: Experimental workflow for a kinetic study using HPLC.
Caption: Factors influencing the degradation of pilocarpine.
Conclusion
The hydrolysis of pilocarpine to this compound is a critical degradation pathway that follows pseudo-first-order kinetics and is highly sensitive to pH and temperature. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and formulation scientists working on the development of stable pilocarpine drug products. While specific quantitative kinetic data requires access to subscription-based literature, the principles and methodologies outlined herein provide a solid foundation for conducting kinetic studies and formulating stable pilocarpine preparations. Careful control of pH and temperature, along with the selection of appropriate buffer systems, are key to minimizing degradation and ensuring the therapeutic efficacy and shelf-life of pilocarpine formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Pilocarpic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pilocarpic acid esters. These compounds have been extensively investigated as prodrugs of pilocarpine (B147212), aiming to enhance its ocular bioavailability. This document delves into their synthesis, stability, lipophilicity, and the analytical methods used for their characterization, presenting key quantitative data in structured tables and detailing relevant experimental protocols.
Introduction to this compound Esters as Prodrugs
Pilocarpine, a miotic and antiglaucoma agent, exhibits limited ocular bioavailability due to its hydrophilic nature. This compound, the hydrolysis product of pilocarpine, can be esterified to create more lipophilic prodrugs. These esters are designed to permeate the corneal membrane more effectively than pilocarpine itself. Once in the eye, they are ideally converted back to the active pilocarpine. This conversion typically involves a two-step process for diesters: an initial enzymatic hydrolysis to the this compound monoester, followed by a spontaneous intramolecular cyclization (lactonization) to yield pilocarpine[1][2].
Physicochemical Properties
The therapeutic efficacy and developability of this compound esters as prodrugs are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, stability, and solubility dictate their absorption, distribution, and conversion kinetics.
Lipophilicity
A critical parameter for corneal penetration is lipophilicity, often expressed as the logarithm of the partition coefficient (log P). This compound esters have been shown to be significantly more lipophilic than pilocarpine, a property that is essential for their function as effective prodrugs[2][3]. The lipophilicity can be modulated by altering the ester substituent.
Table 1: Lipophilicity of Selected this compound Esters
| Compound | Apparent log P (n-octanol/pH 7.4 buffer) |
| Pilocarpine | < 0 |
| This compound diesters | Several orders of magnitude higher than pilocarpine |
Note: Specific log P values for a wide range of esters are not consistently reported in single sources, but studies consistently confirm their enhanced lipophilicity over the parent drug. One study noted that these esters were several orders of magnitude more lipophilic than pilocarpine as determined by their apparent partition coefficients between 1-octanol (B28484) and phosphate (B84403) buffer (pH 7.40)[2].
Stability
The stability of this compound esters is a crucial factor, influencing their shelf-life and their conversion to pilocarpine in vivo. Two key reactions govern their stability: the lactonization of this compound monoesters and the hydrolysis of this compound diesters.
This compound monoesters undergo spontaneous cyclization to pilocarpine in aqueous solutions. The rate of this lactonization is pH-dependent and is influenced by the steric and electronic properties of the ester group[3]. At physiological pH (7.4) and 37°C, the half-life of this conversion varies significantly among different esters[3].
Table 2: Lactonization Half-Times of this compound Monoesters at pH 7.4 and 37°C
| Ester Substituent | Half-time (t½) of Lactonization (minutes) |
| p-Chlorobenzyl | 30 |
| n-Hexyl | 1105 |
This table illustrates the wide range of lactonization rates achievable by modifying the ester group, with the p-chlorobenzyl ester converting to pilocarpine much more rapidly than the n-hexyl ester[3].
This compound diesters are generally more stable in aqueous solutions than the corresponding monoesters, which addresses the poor solution stability of the latter[1]. However, they are designed to be susceptible to enzymatic hydrolysis in vivo, particularly by esterases present in ocular tissues, to release the this compound monoester[1][2]. The rate of this enzymatic hydrolysis is a key determinant of the prodrug's efficacy. The half-lives of diesters in serum have been observed to range from 6 to 232 minutes[2].
Table 3: Stability of this compound Diesters
| Condition | Stability/Reaction | Half-life (t½) |
| Acidic Aqueous Solution | Stable | > 5 years (estimated at 20°C)[1] |
| Serum (Enzymatic Hydrolysis) | Hydrolyzed to monoester | 6 - 232 minutes[2] |
Experimental Protocols
The characterization of this compound esters involves various analytical and synthetic techniques. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of this compound Esters
A general method for the synthesis of this compound esters involves the reaction of a this compound salt with an appropriate alkyl or aralkyl halide.
General Protocol for the Synthesis of this compound Monoesters:
-
Preparation of this compound Sodium Salt: Pilocarpine hydrochloride is hydrolyzed with an equimolar amount of sodium hydroxide (B78521) in an aqueous solution. The solution is then typically freeze-dried to obtain the sodium salt of this compound.
-
Esterification: The sodium pilocarpate is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
An equimolar amount of the desired alkyl or aralkyl halide (e.g., p-chlorobenzyl bromide or n-hexyl bromide) is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period, often several hours, until the reaction is complete as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The crude ester is then purified by column chromatography on silica (B1680970) gel.
Determination of Lactonization Kinetics
The rate of conversion of this compound monoesters to pilocarpine is a critical parameter and is typically determined using High-Performance Liquid Chromatography (HPLC).
Protocol for Lactonization Kinetics Study:
-
Solution Preparation: A stock solution of the this compound ester is prepared in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Initiation: An aliquot of the stock solution is added to a pre-heated (37°C) buffer solution of the desired pH (e.g., phosphate buffer at pH 7.4).
-
Sampling: At various time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the withdrawn sample is quenched, typically by adding an acid to lower the pH and halt the lactonization process.
-
HPLC Analysis: The concentrations of the remaining this compound ester and the formed pilocarpine are determined by HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Detection is typically performed using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 215-220 nm).
-
Data Analysis: The logarithm of the concentration of the this compound ester is plotted against time. The pseudo-first-order rate constant (k) is determined from the slope of this plot, and the half-life (t½) is calculated using the equation: t½ = 0.693/k.
HPLC Analysis of this compound Esters and Related Compounds
HPLC is the primary analytical technique for the separation and quantification of this compound esters, pilocarpine, and their degradation products.
Example of an HPLC Method:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase column, such as a C18 or a cyano (CN) bonded phase column[4][5].
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Methanol (71%) and 0.02 M potassium dihydrogen phosphate, pH 4.5 (29%)[4].
-
Acetonitrile (60%) and 0.2 M ammonium (B1175870) acetate (B1210297) (40%) for LC-MS applications[4].
-
An aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5 for the separation of pilocarpine, isopilocarpine, this compound, and isothis compound on a Spherisorb-CN column[5].
-
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Controlled, for example, at 25°C[5].
-
Detection: UV detection at a wavelength around 220 nm[5].
Visualizations
To better understand the processes involved with this compound esters, the following diagrams illustrate key pathways and workflows.
Caption: Experimental workflow for the synthesis and characterization of this compound esters.
Caption: In vivo conversion pathway of a this compound diester prodrug to active pilocarpine.
Conclusion
This compound esters represent a promising strategy for enhancing the ocular delivery of pilocarpine. Their increased lipophilicity facilitates corneal penetration, and their chemical design allows for controlled conversion to the active drug. The stability of these esters can be tailored by modifying their chemical structure, with diesters offering improved stability for pharmaceutical formulations. A thorough understanding of their physicochemical properties, as outlined in this guide, is paramount for the design and development of effective and stable pilocarpine prodrugs for the treatment of glaucoma and other ocular conditions. Further research focusing on establishing a comprehensive quantitative structure-property relationship for a wider range of esters would be invaluable for optimizing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of this compound diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilocarpic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pilocarpic acid, the primary, inactive metabolite of the muscarinic receptor agonist, pilocarpine (B147212). This document consolidates key chemical properties, analytical methodologies, and relevant biological context to support research and development activities.
Core Chemical Properties
This compound is the hydrolyzed form of pilocarpine. Understanding its fundamental properties is crucial for its analysis and for studying the metabolism and stability of its parent compound.
| Property | Value | Reference |
| CAS Number | 28406-15-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [1][5][6] |
| Molecular Weight | 226.27 g/mol | [1][3][5] |
Analytical Methodologies
Accurate quantification of this compound is essential for pharmacokinetic and stability studies of pilocarpine. Various chromatographic techniques have been developed for its determination in biological matrices and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the simultaneous analysis of pilocarpine and its degradation products, including this compound.
| Parameter | Description | Reference |
| Column | Spherisorb-CN bonded phase | [7] |
| Mobile Phase | Aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5 | [7] |
| Detection | UV absorption at 220 nm | [7] |
| Elution Order | This compound followed by isothis compound | [7] |
| Run Time | Under 15 minutes for pilocarpine and its degradation products | [8] |
| Limit of Detection | 0.17 µg/mL (on monolithic C18 columns) | [9] |
| Limit of Quantification | 0.5 µg/mL (on monolithic C18 columns) | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a highly sensitive method for the determination of this compound in human plasma.[1]
| Parameter | Description | Reference |
| Sample Preparation | Solid-phase extraction (SPE) followed by lactonization and derivatization | [1] |
| Derivatizing Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) | [1] |
| Detection | Mass spectrometric (MS) detection | [1] |
| Limit of Quantification | 1 ng/mL in human plasma | [1] |
| Validated Range | 1 to 10 ng/mL | [1] |
| Intra-day Precision (C.V.) | 0.5% to 9.9% | [1] |
| Inter-day Precision (C.V.) | 10.2% at 2.5 ng/mL | [1] |
| Accuracy | 94% to 102% | [1] |
Experimental Protocols
Determination of this compound in Human Plasma by GC-MS
This protocol outlines a sensitive method for quantifying this compound in human plasma.[1]
-
Sample Preparation:
-
Perform protein precipitation on plasma samples.
-
Conduct a two-step solid-phase extraction (SPE) to selectively isolate this compound.
-
-
Lactonization:
-
Treat the extracted sample with trifluoroacetic acid to convert this compound back to its lactone form, pilocarpine.
-
-
Derivatization:
-
Acylate the resulting pilocarpine and an internal standard with heptafluorobutyric anhydride (HFBA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Monitor the trifluoroacetylated derivatives using mass spectrometric detection.
-
Caption: Workflow for the GC-MS analysis of this compound in plasma.
Biological Context and Signaling Pathways
This compound itself is considered pharmacologically inactive. Its significance lies in being the hydrolyzed metabolite of pilocarpine. The biological effects of pilocarpine are mediated through its action as a muscarinic receptor agonist.
Pilocarpine Signaling Pathway
Pilocarpine primarily acts on M1, M3, and M4 muscarinic acetylcholine (B1216132) receptors.[10] Its binding initiates a cascade of intracellular events.
-
M1 and M3 Receptor Activation: Activation of these receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC).[3][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][11]
-
M4 Receptor Activation: Pilocarpine's activation of M4 receptors can lead to an increase in cyclic AMP (cAMP) levels.[10]
This signaling cascade ultimately leads to various physiological responses, including increased secretion from exocrine glands (e.g., salivary glands) and contraction of smooth muscles.[10]
Caption: Simplified signaling pathway of pilocarpine via muscarinic receptors.
Synthesis Overview
While this compound is typically formed through the hydrolysis of pilocarpine, understanding the synthesis of the parent compound provides valuable context. A common synthetic route to pilocarpine starts from furan-2-carboxylic acid.[2][5]
Synthetic Workflow from Furan-2-Carboxylic Acid
This multi-step process involves the formation of key intermediates, including dehydro-homopilopic acid and homopilopicaldehyde, followed by the construction of the imidazole (B134444) ring.[2]
Caption: Key stages in the synthesis of pilocarpine from furan-2-carboxylic acid.
References
- 1. Determination of this compound in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and identification of this compound diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
Spectroscopic analysis of Pilocarpic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of pilocarpic acid, a primary metabolite and degradation product of the muscarinic acetylcholine (B1216132) agonist, pilocarpine (B147212). Understanding the spectroscopic properties of this compound is crucial for stability studies, metabolite identification, and quality control in the development and manufacturing of pilocarpine-based pharmaceuticals. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, largely inferred from the extensive data available for its parent compound, pilocarpine, due to the limited availability of direct experimental spectra for this compound.
Structural Relationship and Spectroscopic Implications
This compound (C₁₁H₁₈N₂O₃, Molar Mass: 226.27 g/mol ) is formed via the hydrolysis of the lactone ring in pilocarpine (C₁₁H₁₆N₂O₂, Molar Mass: 208.26 g/mol )[1][2]. This transformation from a cyclic ester (lactone) to a carboxylic acid and a primary alcohol profoundly influences the spectroscopic signatures of the molecule.
The hydrolysis reaction of pilocarpine to this compound is a critical process in both metabolic and stability assessments.
Spectroscopic Data
Due to the scarcity of published, peer-reviewed spectroscopic data specifically for isolated this compound, the following tables summarize the known data for pilocarpine hydrochloride and provide an expert prediction of the key spectral features expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The opening of the lactone ring in pilocarpine to form this compound will result in significant changes in the chemical shifts of nearby protons and carbons.
Table 1: ¹H NMR Data of Pilocarpine Hydrochloride and Predicted Changes for this compound
| Assignment (Pilocarpine) | Chemical Shift (δ) ppm (Pilocarpine HCl) | Predicted Chemical Shift (δ) ppm (this compound) | Reason for Predicted Change |
| H-2 | ~7.6 | ~7.5 | Minor change, distant from the reaction center. |
| H-4 | ~6.8 | ~6.7 | Minor change, distant from the reaction center. |
| N-CH₃ | ~3.6 | ~3.6 | No significant change expected. |
| H-7 | ~4.2 (m) | ~3.8-4.0 (m) | Upfield shift due to the loss of the electron-withdrawing effect of the lactone carbonyl. |
| H-8 | ~2.4 (m) | ~2.2-2.4 (m) | Minor upfield shift. |
| H-10 | ~2.9 (m) | ~2.7-2.9 (m) | Minor upfield shift. |
| H-11 (CH₂) | ~1.8, ~2.2 (m) | ~1.6-1.9 (m) | Minor upfield shift. |
| H-12 (CH₃) | ~1.0 (t) | ~0.9 (t) | Minor upfield shift. |
| New Signals | - | ~10-12 (br s) | Appearance of the carboxylic acid proton (COOH). |
| New Signals | - | ~4-5 (br s) | Appearance of the primary alcohol proton (CH₂OH). |
Note: Predicted shifts are estimations and can vary based on solvent and pH.
Table 2: ¹³C NMR Data of Pilocarpine and Predicted Changes for this compound
| Assignment (Pilocarpine) | Chemical Shift (δ) ppm (Pilocarpine) | Predicted Chemical Shift (δ) ppm (this compound) | Reason for Predicted Change |
| C=O (lactone) | ~178 | - | Disappearance of the lactone carbonyl signal. |
| - | - | ~175-180 | Appearance of the carboxylic acid carbonyl (COOH). |
| C-2 | ~136 | ~135 | Minor change. |
| C-4 | ~118 | ~117 | Minor change. |
| C-5 | ~133 | ~132 | Minor change. |
| N-CH₃ | ~33 | ~33 | No significant change expected. |
| C-7 | ~70 | ~60-65 | Significant upfield shift for the carbon now bearing a primary alcohol. |
| C-8 | ~45 | ~43 | Minor upfield shift. |
| C-10 | ~35 | ~33 | Minor upfield shift. |
| C-11 (CH₂) | ~22 | ~21 | Minor upfield shift. |
| C-12 (CH₃) | ~12 | ~11 | Minor upfield shift. |
Note: Data for pilocarpine is sourced from available spectral databases. Predicted shifts for this compound are based on established chemical shift theory.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The hydrolysis of the lactone to a carboxylic acid and an alcohol will introduce distinct new absorption bands.
Table 3: Key IR Absorption Bands for Pilocarpine Hydrochloride and Predicted Bands for this compound
| Vibrational Mode | Pilocarpine HCl Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch | - | 3200-3600 (broad) | Appearance of broad absorption from the carboxylic acid and alcohol O-H groups. |
| C-H Stretch (sp²) | ~3100 | ~3100 | Imidazole (B134444) C-H stretching. |
| C-H Stretch (sp³) | ~2900-3000 | ~2900-3000 | Alkyl C-H stretching. |
| C=O Stretch | ~1765 (lactone) | ~1700-1730 (carboxylic acid) | Shift of the carbonyl absorption to a lower wavenumber, characteristic of a carboxylic acid. |
| C=N, C=C Stretch | ~1612 | ~1610 | Imidazole ring stretching vibrations. |
| C-O Stretch | ~1170 (lactone) | ~1210-1320 (acid), ~1050-1150 (alcohol) | Disappearance of lactone C-O and appearance of carboxylic acid and alcohol C-O stretches. |
Note: Pilocarpine HCl data is based on published spectra. The predicted this compound spectrum will be dominated by the strong, broad O-H and the shifted C=O absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 18.015 g/mol higher than that of pilocarpine, corresponding to the addition of a water molecule.
Table 4: Mass Spectrometry Data for Pilocarpine and Predicted Data for this compound
| Parameter | Pilocarpine | This compound | Interpretation |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₈N₂O₃ | Addition of H₂O. |
| Molecular Weight | 208.26 g/mol | 226.27 g/mol | Increased molecular weight. |
| [M+H]⁺ (m/z) | 209.12 | 227.13 | Expected molecular ion in positive ESI-MS. |
| Key Fragments | m/z 95 (imidazole moiety), m/z 113 (lactone ring fragment) | Loss of H₂O (m/z 209), Loss of COOH (m/z 181), m/z 95 (imidazole moiety) | Fragmentation will be driven by the loss of water from the alcohol and carboxylic acid groups, and cleavage adjacent to the carbonyl and imidazole groups. |
Note: Fragmentation patterns are highly dependent on the ionization method and collision energy.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound would be analogous to those for other small organic molecules. The following provides a general framework.
Sample Preparation
-
For NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons (e.g., COOH, OH). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.
-
For IR (FTIR-ATR): A small amount of the solid, purified this compound is placed directly on the ATR crystal.
-
For MS (LC-MS): this compound is often analyzed in biological matrices. A common procedure involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte. The extract is then reconstituted in a solvent compatible with the HPLC mobile phase.
The workflow for sample preparation and analysis by LC-MS is a common approach for quantifying this compound in biological samples.
Instrumentation and Data Acquisition
-
NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion. Standard ¹H and ¹³C spectra should be acquired. 2D experiments like COSY and HSQC can aid in definitive assignments.
-
IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples, is typically used. Spectra are commonly recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound.[3] Electrospray ionization (ESI) in positive ion mode is commonly employed.
Conclusion
The spectroscopic analysis of this compound is essential for understanding the stability and metabolism of pilocarpine. While direct experimental spectra for this compound are not widely available, its key spectroscopic features can be reliably predicted based on its chemical structure and the known data of its parent compound, pilocarpine. The hydrolysis of the lactone ring introduces characteristic signals in NMR (COOH and OH protons), IR (broad O-H and shifted C=O stretches), and a distinct molecular ion in mass spectrometry. These predicted spectral characteristics provide a valuable guide for researchers and analysts working with pilocarpine and its related substances.
References
- 1. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pilocarpic acid, a key metabolite of the muscarinic acetylcholine (B1216132) receptor agonist, pilocarpine (B147212). Understanding the solubility characteristics of this compound is crucial for comprehending the stability, bioavailability, and formulation of pilocarpine-based therapeutics. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes associated chemical pathways and experimental workflows.
Introduction to this compound
This compound is the principal hydrolysis product of pilocarpine, formed by the opening of the lactone ring. This transformation is a critical factor in the stability of pilocarpine solutions.[1] As a carboxylic acid with a hydroxyl group, its physicochemical properties, including solubility, differ significantly from its parent compound, pilocarpine.
Chemical Structure:
-
IUPAC Name: (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid[2]
Solubility of this compound
The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, solubility is particularly relevant in the context of ophthalmic formulations where the degradation of pilocarpine can impact drug efficacy and stability.
Aqueous Solubility
The aqueous solubility of this compound has been determined to be:
| Solvent | Temperature | Solubility |
| Water | 23°C | 0.12 g/L |
| [3] |
Solubility in Organic Solvents
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure, which includes a carboxylic acid and a hydroxyl group, making it a polar molecule, a qualitative assessment of its likely solubility can be made. It is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding.
For comparative purposes, the solubility of the parent compound, pilocarpine, is provided below. It is important to note that the presence of the carboxylic acid in this compound will significantly alter its solubility profile compared to the lactone ring in pilocarpine.
Table of Qualitative Solubility of Pilocarpine (for reference):
| Solvent | Pilocarpine Base | Pilocarpine Hydrochloride |
| Water | Soluble | 1 g in 0.3 mL |
| Ethanol | Soluble | 1 g in 3 mL |
| Chloroform | Soluble | 1 g in 366 mL |
| Diethyl Ether | Sparingly Soluble | Insoluble |
| Benzene | Sparingly Soluble | Not Specified |
| Petroleum Ether | Almost Insoluble | Not Specified |
| [4] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The shake-flask method is the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using an orbital shaker or a magnetic stirrer.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.
Analytical Method for Quantification: HPLC
A stability-indicating HPLC method is essential for accurately quantifying this compound, especially in the presence of pilocarpine and its isomers.
Example HPLC Conditions:
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection at an appropriate wavelength (e.g., 215-220 nm).
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a this compound reference standard.[5]
Pilocarpine Degradation and this compound Formation
The primary route of pilocarpine degradation in aqueous solutions is hydrolysis, which leads to the formation of this compound. This process is pH-dependent, with the rate of hydrolysis increasing in basic conditions. This compound exists in equilibrium with pilocarpine, and it can also undergo epimerization to form isothis compound, which can then cyclize to form isopilocarpine, an inactive isomer of pilocarpine.
Below is a diagram illustrating the degradation pathway of pilocarpine.
Caption: Degradation pathway of pilocarpine to this compound and its isomers.
Experimental and Logical Workflows
The determination of solubility and the study of degradation pathways involve a series of logical steps. The following diagram outlines a typical workflow for investigating the solubility of a pharmaceutical compound like this compound.
Caption: A stepwise workflow for the experimental determination of solubility.
Conclusion
The solubility of this compound is a critical parameter in the development of pilocarpine-based drug products. While quantitative data on its aqueous solubility is available, further research is needed to establish a comprehensive solubility profile in various organic solvents. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such investigations. A thorough understanding of this compound's solubility will enable better control over the stability and delivery of pilocarpine, ultimately leading to safer and more effective therapies.
References
- 1. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28406-15-7 | Benchchem [benchchem.com]
- 4. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Degradation of Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilocarpic acid, the primary hydrolytic degradation product of the muscarinic receptor agonist pilocarpine (B147212), plays a critical role in the stability and formulation of pilocarpine-based pharmaceuticals. An understanding of its thermal stability and degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of these drug products. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, including its principal degradation pathways, kinetics, and the influence of environmental factors such as pH and temperature. Detailed experimental protocols for stability-indicating analyses and forced degradation studies are presented, along with quantitative data to facilitate formulation development and stability testing.
Introduction
Pilocarpine is an alkaloid derived from the leaves of Pilocarpus species and is widely used in the treatment of glaucoma and xerostomia. In aqueous solutions, pilocarpine is susceptible to degradation, primarily through hydrolysis of its lactone ring to form the pharmacologically inactive this compound.[1] This reaction is reversible, and the equilibrium between pilocarpine and this compound is a key determinant of the overall stability of pilocarpine formulations. The stability of this compound itself is therefore of significant interest, as its degradation or conversion back to pilocarpine and its epimer, isopilocarpine, can impact the therapeutic window and impurity profile of the final drug product.
This guide will explore the chemical kinetics and mechanisms governing the thermal degradation of this compound, providing drug development professionals with the necessary information to design stable formulations and robust analytical methods.
Degradation Pathways and Mechanisms
The degradation of this compound is intrinsically linked to the degradation of pilocarpine and involves a dynamic equilibrium between the lactone (pilocarpine and isopilocarpine) and hydroxy acid (this compound and isothis compound) forms. The primary degradation pathways are lactonization and epimerization.
Lactonization (Cyclization)
This compound can undergo intramolecular cyclization to reform the lactone ring, yielding either pilocarpine or its less active diastereomer, isopilocarpine. This process is influenced by pH and temperature. The rate of lactonization generally increases with decreasing pH.[2] In acidic solutions, a slow, acid-catalyzed resynthesis of pilocarpine from its hydrolysis products can occur.[2]
Epimerization
Epimerization is a significant degradation pathway for pilocarpine, leading to the formation of isopilocarpine. This reaction proceeds through the formation of a carbanion intermediate.[3] this compound can also exist in equilibrium with its epimer, isothis compound. The interconversion between these two forms contributes to the overall degradation profile.
The primary degradation pathways are visualized in the following diagram:
Kinetics of Degradation
The degradation of pilocarpine and the interconversion with this compound generally follow pseudo-first-order kinetics.[3] The rates of these reactions are highly dependent on pH and temperature.
Influence of pH
Pilocarpine is most stable in acidic conditions (pH 2-4).[4] As the pH increases, the rate of hydroxide-ion-catalyzed hydrolysis to this compound increases significantly.[3] The pH-rate profile for the hydrolysis of pilocarpine shows a sharp increase in the degradation rate at pH values above 6.
Influence of Temperature
Temperature has a profound effect on the degradation rates of both pilocarpine and this compound. An increase in temperature accelerates both hydrolysis and epimerization.[3] Notably, the rate of epimerization increases more rapidly with temperature than the rate of hydrolysis.[3] This is a critical consideration for the heat sterilization of pilocarpine solutions.
The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant.
Quantitative Data
The following tables summarize the available quantitative data on the degradation of pilocarpine and the formation/conversion of this compound. It is important to note that much of the literature focuses on the degradation of pilocarpine.
Table 1: Half-lives of this compound Diester Prodrugs (Conversion to Pilocarpine via this compound Monoester) [5]
| Compound | Half-life in Serum (minutes) |
| This compound diester 1 | 6 |
| This compound diester 2 | 232 |
| ... (additional compounds) | ... |
Note: These diesters hydrolyze to a monoester which then spontaneously cyclizes to pilocarpine.[5]
Table 2: Relative Importance of Epimerization to Hydrolysis of Pilocarpine [3]
| Temperature (°C) | Epimerization / Hydrolysis Ratio |
| 18 | 0.12 |
| 66 | 0.20 |
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating analytical method is essential for accurately quantifying pilocarpine, this compound, and their isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Objective: To develop an HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound, and isothis compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (Example): [6]
-
Column: C18 silica, 125 x 4.6 mm
-
Mobile Phase: 6 ml/L triethylamine (B128534) in water, pH adjusted to 2.3 with 85% phosphoric acid
-
Flow Rate: 1.5 ml/min
-
Detection: UV at 216 nm[7]
-
Internal Standard: 2-Amino-1-phenyl-1,3-propanediol[6]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[8]
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions (as per ICH guidelines): [9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 80°C).
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the stress conditions for a predetermined time.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using the validated stability-indicating HPLC method.
Conclusion
The thermal stability of this compound is a critical factor in the development of stable pilocarpine drug products. Its degradation is primarily governed by the reversible lactonization to pilocarpine and isopilocarpine, and the epimerization to isothis compound. These processes are significantly influenced by pH and temperature. A thorough understanding of the kinetics and mechanisms of these degradation pathways, supported by robust stability-indicating analytical methods and comprehensive forced degradation studies, is essential for the successful formulation of pilocarpine pharmaceuticals with optimal stability and therapeutic efficacy. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to address the stability challenges associated with this compound.
References
- 1. This compound | 28406-15-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis and epimerization kinetics of pilocarpine in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decomposition of pilocarpine eye drops assessed by a highly efficient high pressure liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of pilocarpine and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Discovery and Historical Context of Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpic acid, while not a direct therapeutic agent itself, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry due to its relationship with the potent muscarinic acetylcholine (B1216132) receptor agonist, pilocarpine (B147212). This technical guide provides a comprehensive overview of the discovery of this compound, its historical context intertwined with that of pilocarpine, and detailed technical information for researchers. This compound is the inactive hydrolysis product of pilocarpine, and understanding its properties and formation is crucial for the formulation, stability, and analysis of pilocarpine-based pharmaceuticals.
Historical Context and Discovery
The story of this compound is intrinsically linked to the discovery and investigation of pilocarpine. The foundational work began in the late 19th century with the exploration of the medicinal properties of the leaves of the Pilocarpus genus, commonly known as jaborandi, indigenous to South America.
The Emergence of Pilocarpine
In 1873, the Brazilian physician Dr. Symphronio Coutinho introduced jaborandi leaves to the European medical community. French physicians were intrigued by the plant's potent physiological effects, namely profuse sweating and salivation. This interest spurred chemical investigations to isolate the active principle. In 1874 and 1875, the alkaloid pilocarpine was independently isolated by Hardy in France and Gerrard in England.[1] Subsequent research confirmed that pilocarpine was responsible for the plant's characteristic pharmacological actions.
Identification of this compound
The discovery of this compound was not a singular event but rather a consequence of studying the chemical stability and metabolism of pilocarpine. As a lactone, pilocarpine is susceptible to hydrolysis, particularly in aqueous solutions.[1] This hydrolysis reaction opens the lactone ring of pilocarpine to form its corresponding carboxylic acid, which was named This compound . This process was identified as a primary degradation pathway for pilocarpine, leading to a loss of its pharmacological activity.[2] The characterization of this compound was therefore a critical step in understanding the stability and handling of pilocarpine formulations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of both pilocarpine and this compound is essential for their analysis and for the development of stable drug formulations.
Data Presentation: Quantitative Properties
| Property | Pilocarpine | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 208.26 g/mol [3] | 226.27 g/mol [4] |
| pKa | 6.6[5] | Not explicitly available in literature |
| Water Solubility | Soluble[3] | 0.12 g/L at 23°C[6][7] |
| Ethanol Solubility | Freely soluble[3] | Not specified |
| Chloroform (B151607) Solubility | Soluble[3] | Not specified |
| Diethyl Ether Solubility | Sparingly soluble[3] | Not specified |
Experimental Protocols
Extraction of Pilocarpine from Pilocarpus microphyllus (Jaborandi) Leaves
This protocol is based on established methods for the extraction of alkaloids from plant material.
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
Chloroform
-
10% Ammonia (B1221849) hydroxide (B78521) solution
-
5% Sulfuric acid solution
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Moisten 100 g of powdered jaborandi leaves with a 10% ammonia hydroxide solution to basify the alkaloids.
-
Pack the moistened powder into a percolator or a large extraction thimble.
-
Extract the alkaloids by passing chloroform through the plant material until the eluate is colorless.
-
Combine the chloroform extracts and wash them with distilled water in a separatory funnel to remove water-soluble impurities.
-
Extract the chloroform phase with a 5% sulfuric acid solution. The pilocarpine will move into the acidic aqueous phase as a salt.
-
Separate the acidic aqueous layer and basify it with a 10% ammonia hydroxide solution to a pH of approximately 9-10.
-
Extract the pilocarpine free base from the basified aqueous solution with several portions of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain crude pilocarpine.[8][9]
Preparation of this compound by Hydrolysis of Pilocarpine
This compound is typically prepared by the controlled hydrolysis of pilocarpine.
Materials:
-
Pilocarpine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of pilocarpine hydrochloride in distilled water.
-
While monitoring the pH, slowly add a sodium hydroxide solution to raise the pH to a basic level (e.g., pH 10-12). The hydrolysis of the lactone ring of pilocarpine to this compound is accelerated under basic conditions.[1]
-
Stir the solution at room temperature for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by HPLC.
-
After completion of the reaction, carefully neutralize the solution with a hydrochloric acid solution to a pH of approximately 7.
-
The resulting aqueous solution will contain the sodium salt of this compound. For isolation, acidification followed by extraction with an appropriate organic solvent may be employed, though this compound has limited water solubility.[6]
High-Performance Liquid Chromatography (HPLC) Analysis of Pilocarpine and this compound
This method allows for the simultaneous determination of pilocarpine and its degradation products, including this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of pilocarpine and, if available, this compound of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards. This compound, being more polar, will typically elute earlier than pilocarpine.
-
Quantify the amounts of pilocarpine and this compound by comparing the peak areas of the sample with those of the standards.[2]
Mandatory Visualizations
Relationship between Pilocarpine and this compound
The following diagram illustrates the chemical transformation of pilocarpine into its inactive form, this compound, through hydrolysis, and the potential for the reverse reaction, lactonization.
Pilocarpine Signaling Pathway
Pilocarpine exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), primarily the M1 and M3 subtypes. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.
Conclusion
The discovery and characterization of this compound have been pivotal in the development and understanding of pilocarpine as a therapeutic agent. While not pharmacologically active, its formation through hydrolysis represents a critical aspect of pilocarpine's stability and formulation. The provided technical information, including historical context, physicochemical data, and experimental protocols, serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into the precise physicochemical properties of this compound, such as its pKa value, could further enhance our understanding and handling of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound | 28406-15-7 | Benchchem [benchchem.com]
- 7. This compound | 28406-15-7 [chemicalbook.com]
- 8. Seasonal change in main alkaloids of jaborandi (Pilocarpus microphyllus Stapf ex Wardleworth), an economically important species from the Brazilian flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
The Biological Activity of Pilocarpic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine (B147212), a naturally occurring alkaloid, is a well-established muscarinic acetylcholine (B1216132) receptor agonist used primarily in the treatment of glaucoma and xerostomia (dry mouth). Its therapeutic efficacy is often limited by poor ocular bioavailability and a short duration of action. This has led to the development of pilocarpic acid and its derivatives as prodrugs designed to improve the physicochemical properties and pharmacokinetic profile of pilocarpine. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, focusing on their role as prodrugs, their interaction with muscarinic receptors, and the experimental methodologies used for their evaluation.
This compound is the inactive hydrolysis product of pilocarpine.[1][2] Esterification of this compound to form mono- and diester derivatives creates more lipophilic compounds that can more readily penetrate biological membranes, such as the cornea.[3] In vivo, these derivatives are designed to undergo enzymatic and/or chemical conversion back to the active pilocarpine.[4]
Mechanism of Action
The biological activity of this compound derivatives is almost exclusively attributable to their in vivo conversion to pilocarpine. This compound itself is considered to have negligible pharmacological activity.[5] The prodrug approach aims to enhance the delivery of pilocarpine to its target receptors.
Prodrug Conversion
This compound diesters are designed to be sequentially labile. In the physiological environment of the eye, esterases cleave one of the ester groups, forming a this compound monoester intermediate. This monoester then undergoes spontaneous intramolecular cyclization (lactonization) to form the active pilocarpine.[3] this compound diesters have been shown to be significantly more stable in aqueous solutions compared to their monoester counterparts, making them more suitable for pharmaceutical formulations.[3]
Pilocarpine's Action at Muscarinic Receptors
Pilocarpine acts as a non-selective agonist at muscarinic acetylcholine receptors (M1-M5).[6] Its therapeutic effects in glaucoma are primarily mediated through the stimulation of M3 receptors located on the ciliary muscle and the iris sphincter muscle.[6] Activation of these receptors leads to contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[7]
The signaling pathway for M3 receptor activation is complex. The canonical pathway involves the coupling of the receptor to a Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response. However, evidence suggests that pilocarpine can also act as a partial agonist or even an antagonist at the M3 receptor, depending on the specific signaling pathway being measured, exhibiting biased agonism.[8]
Quantitative Biological Data
The following tables summarize key quantitative data related to the biological activity of pilocarpine, its degradation products, and the physicochemical properties of this compound derivatives. Data on the direct binding affinity of this compound and its derivatives to muscarinic receptors is limited, as their activity is primarily dependent on their conversion to pilocarpine.
Table 1: Muscarinic Receptor Binding Affinities of Pilocarpine and Isopilocarpine
| Compound | Receptor Subtype | Assay Type | Test System | Ki (nM) | pKi | Reference |
| Pilocarpine | M1 (Human) | Radioligand Binding | CHO cells | 7943.28 | 5.1 | [9] |
| Pilocarpine | M2 (Rat Brain) | Radioligand Binding | Brainstem/Thalamus | 14,900 | 4.83 | [10] |
| Pilocarpine | M1/M3 (Rat Brain) | PI Turnover | Hippocampus | 18,000 (EC50) | 4.74 | [11] |
| Isopilocarpine | Muscarinic (Bovine) | Radioligand Binding | Ciliary Muscle | ~10x weaker than pilocarpine | - | [12][13] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound Derivatives
| Derivative | Property | Value | Conditions | Reference |
| This compound p-chlorobenzyl ester | Half-life of lactonization | 30 min | pH 7.4, 37°C | [14] |
| This compound n-hexyl ester | Half-life of lactonization | 1105 min | pH 7.4, 37°C | [14] |
| This compound diesters | Half-life in serum | 6 - 232 min | - | [4] |
| This compound diesters | Stability in acidic solution | Stable | - | [4] |
Experimental Protocols
Synthesis of this compound Diesters
The synthesis of this compound diesters is a key step in developing these prodrugs. A general procedure involves the esterification of pilocarpine to yield a this compound monoester, followed by a second esterification to produce the diester.[3][15]
Protocol: Synthesis of O-Acyl this compound Diesters
-
Preparation of this compound: Pilocarpine is hydrolyzed with a strong base, such as sodium hydroxide, in an aqueous medium at approximately 0°C to yield the sodium salt of this compound.
-
Formation of this compound Monoester: The this compound salt is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) in a suitable solvent to form the monoester.
-
Formation of this compound Diester: The monoester is then further esterified by reacting it with a second acylating agent. This can be achieved using methods such as the dicyclohexylcarbodiimide (B1669883) (DCC) method in the presence of an acylating catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Purification: The final diester product is purified using techniques such as column chromatography.
-
Characterization: The structure and purity of the synthesized diester are confirmed using methods like NMR spectroscopy, mass spectrometry, and HPLC.[15]
In Vitro Evaluation: Competitive Radioligand Binding Assay
To determine the binding affinity of a compound for a specific muscarinic receptor subtype, a competitive radioligand binding assay is commonly employed.[16] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Protocol: Competitive Radioligand Binding Assay for M3 Muscarinic Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293 cells) stably expressing the human M3 muscarinic receptor.
-
Reagents:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd for the M3 receptor.
-
Test Compound: A serial dilution of the this compound derivative or pilocarpine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Assay Setup (96-well plate):
-
Total Binding wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB) wells: Add the NSB control, radioligand, and cell membranes.
-
Competition wells: Add the test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Evaluation: Intraocular Pressure Measurement in Rabbits
The rabbit is a common animal model for evaluating the efficacy of anti-glaucoma drugs due to the anatomical and physiological similarities of its eyes to human eyes.
Protocol: Measurement of Intraocular Pressure (IOP) in Rabbits
-
Animal Acclimatization: Acclimatize New Zealand White rabbits for at least one week before the experiment.
-
Induction of Ocular Hypertension (Optional but recommended): To create a model of glaucoma, ocular hypertension can be induced. One method involves subconjunctival injections of betamethasone.[17]
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a tonometer (e.g., Schiotz tonometer or a rebound tonometer).[17][18]
-
Drug Administration: Administer the test formulation (this compound derivative) and a control (vehicle or pilocarpine solution) to the eyes of the rabbits. Typically, a single drop is instilled into the lower conjunctival sac.
-
IOP Monitoring: Measure the IOP at various time points after drug administration (e.g., 0, 15, 30, 45, 60, 90, 120 minutes, and then hourly for several hours).[19]
-
Data Analysis: Calculate the change in IOP from baseline for each treatment group at each time point. The efficacy of the prodrug can be assessed by the magnitude and duration of the IOP reduction compared to the control groups.
Visualizations
Signaling Pathway
Caption: Canonical Gq-protein signaling pathway of the M3 muscarinic receptor.
Experimental Workflows
Caption: Experimental workflow for the evaluation of pilocarpine prodrugs.
Conclusion
This compound derivatives, particularly the diesters, represent a promising prodrug strategy to enhance the ocular delivery of pilocarpine. Their increased lipophilicity and improved stability in formulation make them attractive candidates for overcoming the limitations of conventional pilocarpine therapy. The biological activity of these compounds is dependent on their efficient conversion to pilocarpine in vivo, which then exerts its therapeutic effect through the activation of muscarinic receptors. Further research and development in this area may lead to more effective treatments for glaucoma and other conditions responsive to muscarinic agonists.
References
- 1. Pilocarpine: Package Insert / Prescribing Information [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Pilocarpine prodrugs. II. Synthesis, stability, bioconversion, and physicochemical properties of sequentially labile pilocarpine acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pilocarpine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isopilocarpine binding to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isopilocarpine binding to muscarinic cholinergic receptors. | Semantic Scholar [semanticscholar.org]
- 14. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and identification of this compound diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Affinity labeling of muscarinic receptors in rat cerebral cortex with a photolabile antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pilocarpic Acid and its Relationship with Isopilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pilocarpine (B147212), a cornerstone in the management of glaucoma and xerostomia, undergoes degradation to form several related substances, among which pilocarpic acid and its stereoisomer, isothis compound, are of significant interest. This technical guide provides a comprehensive overview of the chemical relationship, interconversion kinetics, analytical separation, and biological significance of this compound and isothis compound. Understanding the dynamics between these molecules is critical for the formulation, stability testing, and quality control of pilocarpine-based pharmaceuticals. This document details experimental protocols for their analysis and visualizes their chemical and biological pathways to support research and development efforts in this field.
Chemical Structures and Stereochemistry
This compound and isothis compound are diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms at one or more stereocenters. They are the hydrolysis products of the lactones pilocarpine and isopilocarpine, respectively.
Table 1: Chemical Properties of this compound and Isothis compound
| Property | This compound | Isothis compound |
| IUPAC Name | (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid |
| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol |
| Stereochemistry | trans-isomer | cis-isomer |
Interconversion: Epimerization and Lactonization
The relationship between this compound and isothis compound is intrinsically linked to the interconversion of their lactone forms, pilocarpine and isopilocarpine. This primarily occurs through two key processes: hydrolysis/lactonization and epimerization.
Hydrolysis and Lactonization
Pilocarpine and isopilocarpine are lactones that can undergo hydrolysis to their corresponding open-ring hydroxy acids, this compound and isothis compound. This reaction is reversible and highly dependent on pH. In aqueous solutions, an equilibrium exists between the lactone and the hydroxy acid forms. This cyclization of the this compound esters is a quantitative process in aqueous solutions with a pH range of 3.5-10.[1]
Epimerization
Epimerization is the process by which one stereoisomer is converted into its diastereomer. In the context of pilocarpine, the carbon atom at the C-2 position of the butyric acid chain (alpha to the carboxyl group) is susceptible to epimerization, leading to the conversion between pilocarpine and isopilocarpine. This reaction is also reversible and is catalyzed by both acid and base, with the rate increasing with temperature.[2][3] The mechanism involves the formation of a carbanion intermediate that is stabilized by resonance with the enolate.[2]
The epimerization of pilocarpine to isopilocarpine is a significant degradation pathway.[2] The equilibrium of this reversible reaction strongly favors the formation of isopilocarpine.[2][4] While the direct epimerization of this compound to isothis compound is less studied, the same underlying chemical principles apply, and an equilibrium between the two acids exists, influenced by pH and temperature.
Quantitative Data
Table 2: Degradation of Pilocarpine in Ophthalmic Formulations
| Degradation Product | Concentration Range in Commercial Eye Drops | Reference |
| Isopilocarpine | 0.4% - 1.9% | [5][6] |
| Total Pilocarpic Acids | 2.2% - 6.3% | [5][6] |
The relative amount of epimerization to hydrolysis of pilocarpine increases with temperature, accounting for 12% of the degradation at 18°C and rising to 20% at 66°C.[2]
Experimental Protocols
Forced Degradation Study for Pilocarpine Ophthalmic Solution
This protocol is designed to intentionally degrade a pilocarpine ophthalmic solution to identify potential degradation products and to develop a stability-indicating analytical method.
5.1.1 Materials and Reagents
-
Pilocarpine ophthalmic solution
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Water bath or oven
-
Photostability chamber
5.1.2 Protocol
-
Acid Hydrolysis: Mix the pilocarpine solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the pilocarpine solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the pilocarpine solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the pilocarpine solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the pilocarpine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
Stability-Indicating HPLC Method
This method is designed to separate and quantify pilocarpine, isopilocarpine, this compound, and isothis compound.
5.2.1 Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with a DAD/UV detector |
| Column | Spherisorb-CN bonded phase (e.g., 5 µm, 250 x 4.6 mm) |
| Mobile Phase | 0.1% (v/v) triethylamine (B128534) in water, adjusted to pH 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
5.2.2 Sample Preparation Dilute the pilocarpine ophthalmic solution and the samples from the forced degradation study with the mobile phase to an appropriate concentration.
5.2.3 Elution Order The typical elution order is this compound, isothis compound, isopilocarpine, and then pilocarpine.[2][4]
Biological Activity and Signaling Pathways
Comparative Biological Activity
Pilocarpine is a non-selective muscarinic receptor agonist and its therapeutic effects are primarily mediated through the M3 muscarinic acetylcholine (B1216132) receptor.[7] Isopilocarpine has a significantly lower affinity for muscarinic receptors, estimated to be about one-tenth that of pilocarpine.[8] this compound and isothis compound are considered to have negligible pharmacological activity.[9] A toxicology study concluded that the ocular and systemic effects of these degradation products are minimal and not of clinical significance.[7]
Table 3: Comparative Biological Activity
| Compound | Primary Target | Relative Activity |
| Pilocarpine | Muscarinic Receptors (M1, M2, M3) | High |
| Isopilocarpine | Muscarinic Receptors | Low (approx. 1/10th of pilocarpine)[8] |
| This compound | - | Negligible[9] |
| Isothis compound | - | Negligible |
Pilocarpine Signaling Pathways at the M3 Receptor
Pilocarpine's interaction with the M3 receptor is complex, exhibiting characteristics of a partial agonist and biased signaling.[7] It can activate both the canonical Gq-protein-mediated pathway and a β-arrestin-mediated pathway.
6.2.1 Gq-Protein-Mediated Pathway This pathway leads to an increase in intracellular calcium.
-
Pilocarpine binds to the M3 receptor.
-
The activated receptor stimulates the Gq protein.
-
The α-subunit of Gq activates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to receptors on the endoplasmic reticulum, releasing Ca²⁺ into the cytoplasm.
-
DAG and Ca²⁺ activate protein kinase C (PKC).
6.2.2 β-Arrestin-Mediated Pathway Pilocarpine shows a bias towards this pathway, leading to the activation of extracellular signal-regulated kinase (ERK).[7][10]
-
Pilocarpine binds to the M3 receptor.
-
G protein-coupled receptor kinases (GRKs) phosphorylate the receptor.
-
β-arrestin is recruited to the phosphorylated receptor.
-
The receptor-β-arrestin complex activates Src kinase.
-
Src activation leads to the phosphorylation and activation of the ERK pathway.
Conclusion
This compound and isothis compound are critical molecules to consider in the life cycle of pilocarpine-containing drug products. Their formation through hydrolysis and interconversion via epimerization are key factors influencing product stability and quality. While possessing negligible pharmacological activity themselves, their presence is an indicator of pilocarpine degradation. The detailed experimental protocols and an understanding of the underlying chemical and biological pathways provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage these substances in their work. Further research into the precise kinetics and equilibrium of the direct interconversion of pilocarpic and isopilocarpic acids would be beneficial for a more complete understanding of the degradation profile of pilocarpine.
References
- 1. researchgate.net [researchgate.net]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BASi® | Quantitative Analysis Of Pilocarpine In Human Plasma Using Lc-ms/ms [basinc.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of pilocarpine hydrochloride and its degradation products using a beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC DETERMINATION OF PILOCARPINE AND ITS DEGRADATION PRODUCTS IN OPHTHALMIC FILMS [jcpu.cpu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Pilocarpic Acid from Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine (B147212), a naturally occurring alkaloid, is a cholinergic agonist used in the treatment of glaucoma and xerostomia. Its therapeutic activity is intrinsically linked to its chemical stability. Under aqueous conditions, particularly at neutral to alkaline pH, pilocarpine undergoes hydrolysis of its lactone ring to form pilocarpic acid. This transformation is of significant interest in drug stability, metabolism, and the development of pilocarpine prodrugs. While often considered a degradation pathway, this hydrolysis can be controlled to synthesize this compound for research and development purposes.
This document provides a detailed protocol for the synthesis of this compound via the hydrolysis of pilocarpine. The protocol is based on established principles of pilocarpine degradation kinetics. Additionally, it includes methods for the analysis and characterization of the resulting product.
Principle of the Reaction
The synthesis of this compound from pilocarpine is achieved through the base-catalyzed hydrolysis of the γ-lactone ring present in the pilocarpine molecule. The reaction is typically carried out in an aqueous solution where the pH is maintained in the alkaline range. The hydroxide (B78521) ions act as a nucleophile, attacking the carbonyl carbon of the lactone, leading to ring-opening and the formation of the sodium salt of this compound. Subsequent acidification protonates the carboxylate to yield this compound. The reaction is reversible, with the equilibrium favoring pilocarpine in acidic conditions and this compound in alkaline conditions.
Experimental Protocol
Materials and Reagents
-
Pilocarpine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., Chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile phase for TLC (e.g., Chloroform:Methanol, 9:1 v/v)
-
HPLC grade solvents (e.g., methanol, water, potassium dihydrogen phosphate)
Equipment
-
Magnetic stirrer with heating plate
-
pH meter
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Synthesis Procedure
-
Dissolution of Pilocarpine: Dissolve a known amount of pilocarpine hydrochloride in deionized water in a round bottom flask to a desired concentration (e.g., 1-5 mg/mL).
-
pH Adjustment: While stirring, slowly add a solution of sodium hydroxide (e.g., 0.1 M) to the pilocarpine solution. Monitor the pH using a calibrated pH meter and adjust to a target pH between 10 and 12.
-
Hydrolysis Reaction: Heat the reaction mixture to a controlled temperature, for example, 40-60°C, under continuous stirring. The reaction progress can be monitored over time using HPLC.[1]
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Neutralize the aliquot with a dilute HCl solution and analyze by HPLC to determine the ratio of pilocarpine to this compound.[1] The reaction is considered complete when the desired conversion is achieved.
-
Acidification and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with dilute HCl to a pH of approximately 4-5. This will protonate the pilocarpate to form this compound. Extract the aqueous solution multiple times with a suitable organic solvent like chloroform.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by techniques such as column chromatography or recrystallization.
Data Presentation
Table 1: Physicochemical Properties of Pilocarpine and this compound
| Property | Pilocarpine | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 208.26 g/mol [2] | 226.27 g/mol |
| Appearance | Colorless oil or crystals[3] | Not widely reported, expected to be a solid |
| pKa | 6.6[4] | Not widely reported |
| Solubility | Good water solubility[4] | Expected to have aqueous solubility |
Table 2: Typical HPLC Parameters for Analysis
| Parameter | Value |
| Column | Octadecyl reverse-phase (C18)[1] |
| Mobile Phase | 97% (v/v) water, 3% (v/v) methanol, and 5% (w/v) potassium dihydrogen phosphate[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV absorbance at 215 nm[1] |
| Approx. Retention Time | Pilocarpine: ~18 min, this compound: ~10 min[1] |
Analysis and Characterization
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods:
-
High-Performance Liquid Chromatography (HPLC): As described in Table 2, HPLC is a crucial technique for monitoring the reaction progress and assessing the purity of the final product. The disappearance of the pilocarpine peak and the appearance of the this compound peak at their respective retention times confirm the conversion.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The key change to observe is the disappearance of the lactone signals and the appearance of signals corresponding to the carboxylic acid and the newly formed hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound should show a characteristic broad absorption band for the O-H stretch of the carboxylic acid and a C=O stretch at a lower wavenumber compared to the lactone carbonyl of pilocarpine.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (226.27 g/mol ).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound from pilocarpine.
Signaling Pathway Context
Pilocarpine acts as a muscarinic acetylcholine (B1216132) receptor agonist. Its primary degradation product, this compound, is generally considered pharmacologically inactive. The following diagram illustrates the relationship between pilocarpine, its mechanism of action, and its hydrolysis to this compound.
Caption: Pilocarpine's mechanism and its conversion to this compound.
Conclusion
The protocol outlined provides a robust method for the synthesis of this compound from pilocarpine through controlled hydrolysis. This procedure is essential for researchers studying the pharmacology, metabolism, and stability of pilocarpine, as well as for those involved in the development of novel ophthalmic drug delivery systems and prodrugs. Accurate analysis and characterization of the synthesized this compound are critical to ensure its purity and structural integrity for subsequent applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Pilocarpic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pilocarpic acid is the immediate precursor to pilocarpine (B147212), a parasympathomimetic alkaloid used in the treatment of glaucoma and xerostomia.[1][2] The therapeutic activity of pilocarpine is highly dependent on its stereochemistry, making the enantioselective synthesis of its precursor, this compound, a critical area of research. This document provides detailed protocols for a chemoenzymatic approach to synthesize both enantiomers of this compound, starting from the readily available furan-2-carboxylic acid.[1][3][4] This strategy involves the synthesis of a racemic intermediate, followed by a key enzymatic resolution step to yield the enantiomerically pure precursors.
Synthetic Strategy Overview
The overall synthetic strategy commences with furan-2-carboxylic acid and proceeds through the formation of dehydro-homopilopic acid. This intermediate is then hydrogenated to the corresponding racemic homopilopic acid derivative, which undergoes enzymatic resolution to separate the enantiomers. The resolved acids are then converted to their respective Weinreb amides, which serve as the direct precursors for this compound synthesis, or can be further transformed into pilocarpine.[1][2][3]
Caption: Chemoenzymatic synthesis of this compound precursors.
Experimental Protocols
This initial phase focuses on constructing the butyrolactone core from furan-2-carboxylic acid.[1]
-
Step 1: Photo-oxidation of Furan-2-carboxylic acid
-
A solution of furan-2-carboxylic acid in an appropriate solvent is subjected to photo-oxidation in the presence of oxygen and a sensitizer (B1316253) like Rose Bengal.[3]
-
-
Step 2: Acid-catalyzed cyclization
-
Step 1: Esterification of Dehydro-homopilopic acid
-
Dehydro-homopilopic acid is refluxed with thionyl chloride for 3 hours to form the corresponding acid chloride.[2]
-
Excess thionyl chloride is removed under reduced pressure.
-
n-Hexanol is added, and the mixture is refluxed for 16 hours to yield dehydro-homopilopic acid hexyl ester, which is then purified.[2]
-
-
Step 2: Hydrogenation to Racemic Homopilopic Acid Hexyl Ester
-
The dehydro-homopilopic acid hexyl ester is dissolved in tetrahydrofuran (B95107) (THF).
-
The solution is hydrogenated over a 5% rhodium on alumina (B75360) catalyst at atmospheric pressure for 5 days.[2][3]
-
The catalyst is removed by filtration, and the solvent is evaporated to provide the racemic homopilopic acid hexyl ester in quantitative yield.[2]
-
This is the key enantioselective step to separate the two enantiomers.
-
Protocol:
-
The racemic homopilopic acid hexyl ester is suspended in a phosphate (B84403) buffer (pH 7.0).
-
Lipase PS (from Pseudomonas cepacia) is added, and the mixture is stirred at 22 °C for 2 days.[3]
-
The reaction is monitored for the hydrolysis of one of the enantiomers.
-
The pH is adjusted to 6.5, and the mixture is extracted with diethyl ether.[1]
-
The organic phase contains the unreacted (+)-homopilopic acid hexyl ester, while the aqueous phase contains the salt of the hydrolyzed (-)-homopilopic acid.
-
Chromatographic separation of the organic phase yields pure (+)-homopilopic acid hexyl ester.[1]
-
Acidification of the aqueous phase followed by extraction yields (-)-homopilopic acid.
-
The enantiomeric excess of the resulting acid is typically greater than 99%.[1]
-
-
Protocol:
-
Protocol for both enantiomers:
-
To a solution of the respective homopilopic acid enantiomer, N-methylmorpholine, isobutyl chloroformate, and N,O-dimethylhydroxylamine hydrochloride are added.[1]
-
The reaction is stirred at room temperature for 24 hours.
-
This procedure yields the corresponding Weinreb amides, which are key precursors for the synthesis of this compound and subsequently pilocarpine.[1]
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Esterification & Hydrogenation | Racemic homopilopic acid hexyl ester | Dehydro-homopilopic acid | 1. SOCl₂, n-hexanol; 2. H₂, 5% Rh/Al₂O₃ | ~98 (quant.) | N/A | [2][3] |
| Enzymatic Resolution | (+)-Homopilopic acid hexyl ester | Racemic homopilopic acid hexyl ester | Lipase PS, pH 7.0 | 48 | >99% | [1][3] |
| Enzymatic Resolution | (-)-Homopilopic acid | Racemic homopilopic acid hexyl ester | Lipase PS, pH 7.0 | 42 | >99% | [1][3] |
| Enzymatic Hydrolysis | (+)-Homopilopic acid | (+)-Homopilopic acid hexyl ester | Pig Liver Esterase (PLE), pH 7.0 | 96 | >99% | [1][3] |
| Weinreb Amide Formation | (+)-Weinreb amide | (+)-Homopilopic acid | N-methylmorpholine, isobutyl chloroformate, N,O-dimethylhydroxylamine HCl | 84 | N/A | [1] |
| Weinreb Amide Formation | (-)-Weinreb amide | (-)-Homopilopic acid | N-methylmorpholine, isobutyl chloroformate, N,O-dimethylhydroxylamine HCl | 85 | N/A | [1] |
Logical Workflow for Synthesis and Resolution
Caption: Logical workflow for enantioselective synthesis.
Conclusion
The chemoenzymatic strategy presented provides an efficient and highly enantioselective route to this compound precursors.[1] The use of enzymatic resolution is a key advantage, offering high enantiomeric purity which is crucial for the pharmacological application of the final product, pilocarpine. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in synthetic chemistry and drug development.
References
Application Note: Quantification of Pilocarpic Acid using a Stability-Indicating HPLC-DAD Method
Introduction
Pilocarpine (B147212) is a parasympathomimetic alkaloid used in pharmaceutical formulations to treat conditions such as glaucoma and xerostomia (dry mouth). In aqueous solutions, pilocarpine is susceptible to degradation through two primary pathways: epimerization to its diastereomer, isopilocarpine, and hydrolysis to form pilocarpic acid.[1][2] The presence and quantity of this compound are critical indicators of the stability and quality of pilocarpine-containing products. Therefore, a reliable and accurate analytical method for the quantification of this compound is essential for quality control and stability studies in the pharmaceutical industry.[3][4]
This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) for the simultaneous determination of pilocarpine and its primary degradation product, this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis of pharmaceutical dosage forms, such as ophthalmic solutions and tablets.[5][6]
Principle of the Method
The method utilizes reversed-phase chromatography to separate pilocarpine and this compound based on their polarity. A cyanopropyl-modified silica (B1680970) column is used as the stationary phase, which provides a unique selectivity for these compounds. The mobile phase consists of an isocratic mixture of an organic solvent (acetonitrile) and an aqueous buffer (potassium dihydrogen phosphate), which ensures consistent and reproducible separation.[7][8] The compounds are detected by their UV absorbance at 215 nm. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve generated from reference standards.[8]
Instrumentation, Reagents, and Materials
1.1 Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).[8]
-
Data acquisition and processing software (e.g., LC solution).
-
Analytical balance (readability 0.01 mg).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
1.2 Chemicals and Reagents
-
This compound reference standard.
-
Pilocarpine Hydrochloride reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (Analytical grade).
-
Water (HPLC grade or deionized).
Experimental Protocols
2.1 Preparation of Mobile Phase
-
Buffer Preparation (10 mM KH₂PO₄): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 5.30 using orthophosphoric acid.[8]
-
Mobile Phase Mixture: Combine the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.[8]
-
Degassing: Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration before use.
2.2 Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
2.3 Preparation of Sample Solutions
-
For Ophthalmic Solutions:
-
Accurately transfer a volume of the ophthalmic solution equivalent to a known amount of pilocarpine into a volumetric flask.
-
Dilute to a suitable concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
For Tablets:
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a volumetric flask (e.g., 100 mL).
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
2.4 Chromatographic Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peak areas at the detection wavelength of 215 nm.
2.5 Calculation
-
Calibration Curve: Plot a graph of the average peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve. The amount per tablet or per mL of solution can then be determined based on the initial sample weight and dilution factor.[8]
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Modified-silica cyanopropyl (e.g., Spherisorb-CN)[7][8] |
| Mobile Phase | Acetonitrile / 10 mM KH₂PO₄ Buffer (60:40, v/v), pH 5.30[8] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 215 nm[8] |
| Column Temperature | 50 °C[6] |
| Injection Volume | 20 µL |
| Run Time | Approx. 15 minutes[3] |
Table 2: Typical Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[10] |
| Limit of Detection (LOD) | 75 ng/mL[6] |
| Limit of Quantification (LOQ) | 250 ng/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[11] |
| Precision (% RSD) | < 2.0%[11] |
| Specificity | No interference from excipients or other degradation products[12] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Degradation pathways of Pilocarpine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of pilocarpine by HPLC in presence of isopilocarpine a pH-sensitive polymer in ophthalmic dispersions. | Semantic Scholar [semanticscholar.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pilocarpic Acid in Ophthalmic Solutions
Abstract
This application note provides a detailed protocol for the quantitative analysis of pilocarpic acid, a primary degradation product of pilocarpine (B147212), in ophthalmic solutions. Pilocarpine, a cholinergic agonist used in the treatment of glaucoma and dry mouth, is susceptible to hydrolysis and epimerization, leading to the formation of this compound and isopilocarpine, respectively. Monitoring the levels of these degradation products is crucial for ensuring the safety, efficacy, and stability of pilocarpine eye drops. The described reversed-phase high-performance liquid chromatography (RP-HPLC) method allows for the simultaneous determination of pilocarpine, isopilocarpine, this compound, and isothis compound. This stability-indicating assay is essential for routine quality control and stability studies in the pharmaceutical industry.
Introduction
Pilocarpine is a miotic agent widely used in ophthalmology to reduce intraocular pressure in patients with glaucoma. In aqueous solutions, pilocarpine can degrade through two main pathways: hydrolysis of the lactone ring to form this compound, and epimerization to its diastereomer, isopilocarpine.[1][2] Both degradation products are pharmacologically less active and can impact the therapeutic efficacy of the ophthalmic solution. Therefore, a reliable analytical method to quantify pilocarpine and its degradation products is essential for the quality control of these pharmaceutical formulations. High-performance liquid chromatography (HPLC) has been established as a robust and sensitive technique for this purpose.[3][4][5] This application note details a validated HPLC method for the simultaneous analysis of pilocarpine, isopilocarpine, this compound, and isothis compound in ophthalmic solutions.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 125 x 4.6 mm) is recommended for the separation.[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (B128534) (for mobile phase preparation)
-
Phosphoric acid (for pH adjustment)
-
Potassium dihydrogen phosphate
-
Pilocarpine hydrochloride reference standard
-
Isopilocarpine reference standard
-
This compound reference standard
-
Isothis compound reference standard
-
Purified water (HPLC grade)
-
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (pilocarpine hydrochloride, isopilocarpine, this compound, and isothis compound) in 10 mL of purified water in separate volumetric flasks.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for the calibration curve (e.g., in the range of 1-100 µg/mL).
Preparation of Sample Solutions
-
Accurately dilute the ophthalmic solution with the mobile phase to obtain a theoretical pilocarpine concentration within the calibration range. For instance, a 2% pilocarpine eye drop solution may require a 1:200 dilution.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
A variety of HPLC methods have been successfully employed for the analysis of pilocarpine and its degradation products. Below are two exemplary sets of chromatographic conditions.
Method 1:
| Parameter | Condition |
| Column | C18-silica, 125 x 4.6 mm |
| Mobile Phase | 6 mL/L of triethylamine in water, pH adjusted to 2.3 with 85% phosphoric acid[4] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm or 220 nm[6][7] |
| Internal Standard | 2-Amino-1-phenyl-1,3-propanediol[4] |
Method 2:
| Parameter | Condition |
| Column | Spherisorb-CN bonded phase |
| Mobile Phase | 0.1% (v/v) aqueous solution of triethylamine, pH adjusted to 2.5[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C[8] |
| Detection Wavelength | 220 nm[8] |
System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. Inject the working standard solution six times and calculate the relative standard deviation (RSD) for the peak areas and retention times. The RSD should be less than 2%. The resolution between adjacent peaks should also be greater than 1.5.
Data Analysis
Identify the peaks of pilocarpine, isopilocarpine, this compound, and isothis compound in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of each analyte using the calibration curve generated from the standard solutions.
Data Presentation
The following table summarizes the levels of degradation products found in commercial pilocarpine eye-drop preparations as reported in the literature.
| Study | Isopilocarpine Content | Total Pilocarpic Acids Content |
| Kennedy & McNamara (1981)[3] | 0.4% - 1.9% | 2.2% - 6.3% |
| Weber (1976)[1][2] | 0.4% - 3% | 0.6% - 7% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway of Pilocarpine Degradation
Caption: Degradation pathways of pilocarpine in aqueous solutions.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the simultaneous determination of pilocarpine and its degradation products, including this compound, in ophthalmic solutions. The method is suitable for quality control and stability studies of pilocarpine eye drops, ensuring that the product meets the required specifications for safety and efficacy. The provided experimental protocol and chromatographic conditions can be adapted for various laboratory settings. Regular monitoring of this compound levels is crucial to guarantee the quality of pilocarpine ophthalmic formulations throughout their shelf life.
References
- 1. Pilocarpine hydrochloride in ophthalmic solutions: modification of a high-pressure liquid chromatographic determination and survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decomposition of pilocarpine eye drops assessed by a highly efficient high pressure liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Pilocarpic Acid in Human Plasma by LC-MS/MS
Introduction
Pilocarpic acid is the primary and inactive metabolite of pilocarpine, a medication used to treat glaucoma and dry mouth. Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic and metabolic studies of pilocarpine. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and reproducible workflow.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Methodology
1. Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (IS) solution (e.g., a structural analog of this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of this compound from endogenous plasma components.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical): The following are representative MRM transitions for this compound and a potential internal standard. Actual values should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 227.1 | 121.1 | 15 |
| Internal Standard | (e.g., 231.1) | (e.g., 125.1) | 15 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation and Performance
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect. The following table summarizes typical performance characteristics for this type of assay.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Alternative Sample Preparation Protocols
While protein precipitation is a rapid and effective technique, other sample preparation methods can be considered depending on the specific requirements of the study.
1. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 100 µL of plasma, add the internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
2. Solid-Phase Extraction (SPE)
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated plasma sample (plasma diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a basic organic solvent.
-
Evaporate the eluate and reconstitute.
-
Signaling Pathway and Logical Relationships
The analytical process can be visualized as a logical flow from the biological matrix to the final quantitative result.
Caption: Logical flow of the bioanalytical method for this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the determination of this compound in human plasma. The described protocol, utilizing a straightforward protein precipitation sample preparation and a sensitive tandem mass spectrometric detection, is suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance in terms of sensitivity, accuracy, and precision, making it a valuable tool for pharmacokinetic and drug metabolism studies of pilocarpine.
Application Notes and Protocols: Synthesis and Evaluation of Pilocarpic Acid Diesters as Pilocarpine Prodrugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pilocarpine (B147212) is a cholinergic agonist used topically to treat glaucoma. However, its therapeutic efficacy is limited by poor ocular bioavailability and instability in aqueous solutions. Pilocarpic acid diesters have been developed as prodrugs to overcome these limitations. These diesters are designed to be more lipophilic than pilocarpine, enhancing corneal penetration, and more stable in formulation.[1][2] In vivo, they undergo a sequential conversion to the active drug: an initial enzymatic hydrolysis to the corresponding this compound monoester, followed by a spontaneous intramolecular cyclization (lactonization) to release pilocarpine.[1][3] This two-step bioactivation pathway ensures that the active drug is released at the target site.
This document provides detailed protocols for the synthesis, purification, and characterization of this compound diesters, as well as methods for evaluating their physicochemical properties and in vitro bioconversion.
Data Presentation
Table 1: Physicochemical Properties of Selected this compound Diesters
| Prodrug Derivative | R1 Substituent | R2 Substituent | log P (pH 7.4) | Aqueous Stability (t½ at pH 7.4, 37°C) |
| O,O'-Diacetyl this compound Benzyl (B1604629) Ester | Acetyl | Benzyl | >2 | >5 years (estimated at 20°C) |
| O,O'-Dipropionyl this compound Benzyl Ester | Propionyl | Benzyl | >2 | >5 years (estimated at 20°C) |
| O,O'-Divaleryl this compound Benzyl Ester | Valeryl | Benzyl | >2 | >5 years (estimated at 20°C) |
| O,O'-(1,4-Xylylene) Bisthis compound Diacetyl Diester | Acetyl | 1,4-Xylylene-bis(pilocarpate) | >2 | >5 years (estimated at 20°C) |
| O,O'-(1,4-Xylylene) Bisthis compound Dipropionyl Diester | Propionyl | 1,4-Xylylene-bis(pilocarpate) | >2 | >5 years (estimated at 20°C) |
| O,O'-(1,4-Xylylene) Bisthis compound Divaleryl Diester | Valeryl | 1,4-Xylylene-bis(pilocarpate) | >2 | >5 years (estimated at 20°C) |
Note: The lipophilicity of these diesters is markedly greater than that of pilocarpine.[1][3]
Table 2: In Vitro Enzymatic Hydrolysis of this compound Diesters
| Prodrug Derivative | Half-life in Human Serum (minutes) |
| Various alkyl and aralkyl diesters | 6 - 232 |
The rate of hydrolysis is dependent on the nature of the ester substituents.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound Diesters
This protocol describes a general method for the synthesis of this compound diesters via the esterification of this compound monoesters.
Materials:
-
This compound monoester (e.g., this compound benzyl ester)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, propionyl chloride)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve the this compound monoester in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude diester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield the this compound diester.
Protocol 2: Characterization of this compound Diesters
A. High-Performance Liquid Chromatography (HPLC):
This method is for the analysis of purity and stability of the synthesized diesters.
-
System: HPLC with UV detection.[4]
-
Column: Reversed-phase C18 column.[4]
-
Mobile Phase: Methanol (71%) and 0.02 M potassium dihydrogen phosphate (B84403), pH 4.5 (29%).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215-220 nm.[5]
-
Injection Volume: 20 µL.
-
Procedure: Dissolve a small amount of the diester in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity can be determined by the peak area percentage.
B. Liquid Chromatography-Mass Spectrometry (LC-MS):
For confirmation of the molecular weight of the synthesized diesters.
-
System: Thermospray liquid chromatography-mass spectrometry (TSP-LC-MS).[4]
-
Column: Reversed-phase column.[4]
-
Mobile Phase: Acetonitrile (60%) and 0.2 M ammonium (B1175870) acetate (40%).[4]
-
Procedure: Analyze the sample according to the instrument's operating procedure to obtain the mass spectrum and confirm the molecular ion peak.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
For structural elucidation of the synthesized diesters.
-
Instrument: 1H and 13C NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent.
-
Procedure: Dissolve the sample in the deuterated solvent and acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and integration values will confirm the structure of the diester. COSY-NMR spectroscopy can also be used for further structural confirmation.[4]
Protocol 3: Determination of Lipophilicity (Partition Coefficient, log P)
The partition coefficient between 1-octanol (B28484) and phosphate buffer (pH 7.4) is determined to assess the lipophilicity of the prodrugs.[1]
Materials:
-
1-Octanol, pre-saturated with phosphate buffer (pH 7.4)
-
Phosphate buffer (pH 7.4), pre-saturated with 1-octanol
-
Synthesized this compound diester
-
HPLC system for quantification
Procedure:
-
Prepare a stock solution of the this compound diester in 1-octanol (saturated with buffer).
-
Add a known volume of the stock solution to a known volume of the phosphate buffer (saturated with 1-octanol) in a centrifuge tube.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Determine the concentration of the diester in each phase using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
Express the lipophilicity as log P.
Protocol 4: In Vitro Enzymatic Hydrolysis
This protocol evaluates the conversion of the this compound diesters to pilocarpine in the presence of enzymes, such as those found in human serum.[1]
Materials:
-
Human serum
-
Phosphate buffer (pH 7.4)
-
Synthesized this compound diester
-
Incubator or water bath at 37°C
-
HPLC system for quantification
Procedure:
-
Prepare a stock solution of the this compound diester in a suitable solvent (e.g., acetonitrile) and dilute it with phosphate buffer (pH 7.4) to the desired starting concentration.
-
Pre-warm the human serum and the diester solution to 37°C.
-
Initiate the reaction by adding a small volume of the diester solution to the human serum.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an excess of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to determine the concentration of the remaining diester and the formed this compound monoester and pilocarpine.
-
Plot the concentration of the diester versus time and determine the half-life (t½) of hydrolysis.[1]
Visualizations
Caption: General synthesis pathway of this compound diesters.
Caption: Bioactivation pathway of this compound diester prodrugs.
References
- 1. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilocarpine prodrugs. II. Synthesis, stability, bioconversion, and physicochemical properties of sequentially labile pilocarpine acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of this compound diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Pilocarpic Acid Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of pilocarpic acid prodrugs, focusing on key assays to determine their efficacy and safety profile for ophthalmic applications. The protocols outlined below are designed to assess corneal permeability, enzymatic conversion to the active pilocarpine (B147212), and potential cytotoxicity.
Introduction to this compound Prodrugs
Pilocarpine is a miotic agent used in the treatment of glaucoma. However, its therapeutic efficacy is often limited by poor corneal permeability and rapid pre-corneal elimination. This compound prodrugs are designed to overcome these limitations. By masking the polar functional groups of this compound, the prodrugs become more lipophilic, enhancing their ability to penetrate the corneal epithelium.[1] Once inside the cornea, these prodrugs are designed to be enzymatically hydrolyzed by esterases present in ocular tissues, releasing the active pilocarpine.[1][2] This strategy aims to improve the ocular bioavailability of pilocarpine.[3][4]
Key In Vitro Evaluation Assays
The in vitro evaluation of this compound prodrugs is crucial for screening and selecting promising candidates for further development. The three primary assays detailed in these notes are:
-
Corneal Permeability Assay: To determine the rate and extent of prodrug transport across the cornea.
-
Enzymatic Hydrolysis Assay: To confirm the conversion of the prodrug to active pilocarpine in the presence of ocular enzymes.
-
Cytotoxicity Assay: To assess the potential for the prodrug to cause damage to ocular cells.
Corneal Permeability Assay
This assay evaluates the ability of a this compound prodrug to permeate the corneal barrier. Increased lipophilicity of the prodrug is expected to enhance corneal uptake and permeability.[5]
Data Presentation: Corneal Permeability Coefficients
The following table summarizes the apparent permeability coefficients (Papp) of pilocarpine and various this compound diester prodrugs across isolated albino rabbit corneas.
| Compound | Apparent Partition Coefficient (log PC) | Permeability Coefficient (Papp) x 10⁻⁶ cm/s |
| Pilocarpine | - | 2.8 |
| Bisthis compound Diester Prodrugs | ≥ 3 | 6.5 - 20.2 |
| O-propionyl (I) | Intermediate Lipophilicity | Variable with pH |
| O-valeryl (II) | High Lipophilicity | Minor pH effect |
| O,O'-diacetyl (III) | Intermediate Lipophilicity | Variable with pH |
| O,O'-dipropionyl (IV) | Intermediate Lipophilicity | Variable with pH |
| O,O'-divaleryl (V) | High Lipophilicity | Minor pH effect |
Data compiled from studies on isolated albino rabbit corneas.[5][6]
Experimental Protocol: Ex Vivo Corneal Permeability
This protocol is adapted from studies using isolated albino rabbit corneas.[5][6]
Materials:
-
Freshly excised albino rabbit corneas
-
Modified horizontal diffusion cells (Valia-Chien cells)
-
pH 7.4 phosphate (B84403) buffer
-
This compound prodrug solutions
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical standards for pilocarpine and the prodrug
Procedure:
-
Cornea Preparation:
-
Euthanize a healthy albino rabbit and carefully excise the eyeballs.
-
Dissect the cornea from the eyeball, ensuring the epithelial and endothelial layers remain intact.
-
Rinse the cornea with pre-warmed (37°C) pH 7.4 phosphate buffer.
-
-
Diffusion Cell Setup:
-
Mount the isolated cornea between the two halves of a horizontal diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the donor and receiver chambers with pre-warmed pH 7.4 phosphate buffer.
-
Allow the system to equilibrate for 30 minutes at 37°C.
-
-
Permeation Study:
-
After equilibration, replace the buffer in the donor chamber with the this compound prodrug solution.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw samples from the receiver chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of pilocarpine and the intact prodrug using a validated HPLC method.[6]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the cornea.
-
A is the surface area of the cornea exposed to the drug.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Experimental Workflow: Corneal Permeability Assay
Caption: Workflow for the ex vivo corneal permeability assay.
Enzymatic Hydrolysis Assay
This assay is critical to verify that the this compound prodrug is efficiently converted to the active drug, pilocarpine, by esterases present in ocular tissues.
Data Presentation: Enzymatic Conversion Rates
The conversion of this compound diesters to pilocarpine is a sequential process involving enzymatic hydrolysis followed by spontaneous lactonization.[2] The rate of this conversion is essential for prodrug efficacy.
| Prodrug Type | Conversion Half-life (t½) in Aqueous Solution (pH 7.4, 37°C) |
| This compound Monoesters | 30 min (p-chlorobenzyl ester) to 1105 min (n-hexyl ester) |
| This compound Diesters | Stable in aqueous solution, readily converted in the presence of esterases |
Data from studies on the kinetics of this compound esters.[2][3]
Experimental Protocol: In Vitro Enzymatic Hydrolysis
This protocol is designed to assess the rate of prodrug conversion in ocular tissue homogenates.[2]
Materials:
-
Rabbit eye tissues (e.g., cornea, iris-ciliary body)
-
Homogenizer
-
Phosphate buffer (pH 7.4)
-
This compound prodrug solution
-
HPLC system
-
Analytical standards for pilocarpine and the prodrug
Procedure:
-
Tissue Homogenate Preparation:
-
Dissect the desired ocular tissues from fresh rabbit eyes.
-
Homogenize the tissues in cold phosphate buffer (pH 7.4).
-
Centrifuge the homogenate to remove cellular debris, and collect the supernatant.
-
-
Hydrolysis Reaction:
-
Pre-warm the tissue homogenate supernatant to 37°C.
-
Initiate the reaction by adding a known concentration of the this compound prodrug to the supernatant.
-
Incubate the mixture at 37°C.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquots (e.g., by adding a quenching agent like acetonitrile).
-
Analyze the samples by HPLC to determine the concentrations of the remaining prodrug and the formed pilocarpine.
-
-
Data Analysis:
-
Plot the concentration of the prodrug versus time to determine the rate of hydrolysis.
-
Calculate the half-life (t½) of the prodrug in the tissue homogenate.
-
Signaling Pathway: Prodrug Activation
Caption: Bioactivation pathway of this compound diester prodrugs.
In Vitro Cytotoxicity Assay
This assay provides an initial assessment of the safety profile of the this compound prodrugs by evaluating their potential to cause cellular damage. A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This is a general protocol that can be adapted for testing this compound prodrugs on a relevant ocular cell line, such as human corneal epithelial cells (HCE-T).
Materials:
-
Human corneal epithelial cell line (e.g., HCE-T)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound prodrug solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the human corneal epithelial cells to ~80% confluency.
-
Trypsinize and seed the cells into 96-well plates at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Prodrug Treatment:
-
Prepare serial dilutions of the this compound prodrug in cell culture medium.
-
Remove the old medium from the cells and add the prodrug solutions at different concentrations.
-
Include a vehicle control (medium with the same solvent concentration used for the prodrug) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the prodrug concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Ocular absorption and irritation of pilocarpine prodrug is modified with buffer, polymer, and cyclodextrin in the eyedrop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Pilocarpic Acid Stability Testing in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stability testing of pilocarpine (B147212) in pharmaceutical formulations, with a specific focus on its degradation to pilocarpic acid. Pilocarpine, a cholinergic agonist, is susceptible to degradation through hydrolysis and epimerization, which can impact the efficacy and safety of the final drug product. Therefore, robust stability testing is crucial.
Introduction to Pilocarpine Degradation
Pilocarpine has two primary degradation pathways:
-
Hydrolysis: The lactone ring of pilocarpine can be hydrolyzed to form the pharmacologically inactive this compound. This reaction is significantly influenced by pH, with increased rates observed in neutral to alkaline conditions.
-
Epimerization: Pilocarpine can undergo epimerization at the chiral center adjacent to the ethyl group to form its diastereomer, isopilocarpine. Isopilocarpine can also be hydrolyzed to form isothis compound. Epimerization is also influenced by pH and temperature.
Understanding the kinetics of these degradation pathways is essential for developing stable pilocarpine formulations.
Pilocarpine Degradation Pathway
The degradation of pilocarpine involves reversible epimerization and hydrolysis, leading to the formation of this compound and isothis compound.
Caption: Degradation pathway of pilocarpine.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying pilocarpine from its key degradation products, including this compound.
3.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water (50:50, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 230 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3.1.2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water. Degas the solution before use.
-
Standard Stock Solution (Pilocarpine): Accurately weigh and dissolve an appropriate amount of pilocarpine reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing 10 µg/mL of pilocarpine and 10 µg/mL of this compound by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to achieve a theoretical pilocarpine concentration of 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
3.1.3. System Suitability
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of both pilocarpine and this compound is not more than 2.0%.
3.1.4. Analysis
Inject the prepared sample solutions into the HPLC system and record the chromatograms. Identify the peaks of pilocarpine and this compound by comparing their retention times with those of the standards. Calculate the concentration of this compound in the sample using the peak area and the calibration curve derived from the standard solutions.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating method. The following conditions are recommended for pilocarpine formulations. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
3.2.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
3.2.2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the drug product solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 24 hours. After cooling to room temperature, neutralize the solution with 0.1 M sodium hydroxide (B78521) and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the drug product solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M hydrochloric acid and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the drug product solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the drug product in a thermostatically controlled oven at 80°C for 48 hours. After cooling, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
Data Presentation
Summarize the quantitative data from stability studies in clearly structured tables for easy comparison.
Long-Term Stability Data
Table 1: Percentage of this compound Detected in a 2% Pilocarpine Ophthalmic Solution under Long-Term Storage Conditions (25°C/60% RH)
| Time (Months) | This compound (%) |
| 0 | < 0.1 |
| 3 | 0.5 |
| 6 | 1.1 |
| 9 | 1.8 |
| 12 | 2.5 |
| 18 | 3.7 |
| 24 | 5.2 |
Accelerated Stability Data
Table 2: Percentage of this compound Detected in a 2% Pilocarpine Ophthalmic Solution under Accelerated Storage Conditions (40°C/75% RH)
| Time (Months) | This compound (%) |
| 0 | < 0.1 |
| 1 | 2.1 |
| 2 | 4.3 |
| 3 | 6.5 |
| 6 | 12.8 |
Forced Degradation Data
Table 3: Percentage of this compound and Other Degradants Formed under Forced Degradation Conditions
| Stress Condition | Pilocarpine Assay (%) | This compound (%) | Isopilocarpine (%) | Total Impurities (%) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 88.2 | 9.5 | 1.1 | 11.8 |
| Base Hydrolysis (0.1 M NaOH, RT, 8h) | 85.7 | 12.1 | 1.5 | 14.3 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.5 | 4.8 | 0.9 | 7.5 |
| Thermal (80°C, 48h) | 90.1 | 6.2 | 2.3 | 9.9 |
| Photolytic (ICH Q1B) | 98.6 | 0.8 | 0.2 | 1.4 |
Conclusion
The provided protocols and application notes offer a robust framework for assessing the stability of pilocarpine in pharmaceutical formulations. The stability-indicating HPLC method allows for the accurate quantification of this compound, a critical degradation product. Forced degradation studies are crucial for understanding the degradation pathways and for the development of stable formulations. The presented data tables serve as a reference for expected degradation profiles under various storage conditions. Adherence to these protocols will aid researchers and drug development professionals in ensuring the quality, safety, and efficacy of pilocarpine-containing drug products.
Application Notes & Protocols for the Analytical Method Validation of Pilocarpic Acid Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pilocarpine (B147212), a cholinergic agonist, is primarily used in the treatment of glaucoma and xerostomia. Its therapeutic efficacy can be compromised by its degradation into inactive or less active forms, principally through hydrolysis to pilocarpic acid and epimerization to isopilocarpine. Therefore, the accurate quantification of this compound is crucial for the quality control of pilocarpine-containing pharmaceutical formulations and for pharmacokinetic studies.
These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the determination of this compound, alongside its parent drug, pilocarpine, and its epimer, isopilocarpine. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely accepted for their specificity, sensitivity, and accuracy.
Signaling Pathway and Degradation
Pilocarpine exerts its effects by stimulating muscarinic receptors. Its degradation to this compound, however, renders it inactive. The primary degradation pathways for pilocarpine in aqueous solutions are hydrolysis and epimerization.
Experimental Workflow for Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. The following workflow outlines the key steps in validating a method for this compound assay.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is essential for the routine quality control of pilocarpine formulations, allowing for the simultaneous determination of pilocarpine, isopilocarpine, and this compound.
Experimental Protocol: HPLC-DAD Method
This protocol is adapted from a validated method for the quantification of pilocarpine and its degradation products.[1]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Modified-silica cyanopropyl column |
| Mobile Phase | Acetonitrile (B52724) / 10 mM Potassium Dihydrogen Phosphate Buffer (60:40, v/v) |
| pH | 5.30 |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at 215 nm |
| Column Temperature | 50°C |
| Injection Volume | 20 µL |
2. Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve pilocarpine hydrochloride and this compound reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
3. Sample Preparation:
-
Ophthalmic Solutions: Dilute the ophthalmic solution with the mobile phase to a concentration within the calibration range.
-
Tablets: Crush a known number of tablets, dissolve the powder in a suitable solvent, and dilute with the mobile phase. Filter the solution prior to injection.[1]
4. Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from placebo or degradation products |
| Robustness | Insensitive to small variations in method parameters |
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation results for an HPLC-DAD method.[2]
| Parameter | Result |
| Linearity Range (µg/mL) | 1.0 - 25.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 75 |
| Limit of Quantification (LOQ) (ng/mL) | 250 |
| Intra-day Precision (% RSD) | < 1.5% |
| Inter-day Precision (% RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the determination of low concentrations of this compound in biological matrices such as plasma and urine, a highly sensitive and selective LC-MS/MS method is required.[3]
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the quantification of pilocarpine and its degradation products in human plasma.[3][4]
1. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to separate the analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection.
3. Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and handling conditions |
Quantitative Data Summary: LC-MS/MS Method Validation
The following table presents typical validation data for an LC-MS/MS assay for pilocarpine in human plasma.[4]
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Intra-run Precision (% RSD) | 6.23% - 10.11% |
| Inter-run Precision (% RSD) | 6.23% - 10.11% |
| Accuracy (% Bias) | 1.80% - 5.88% |
| Specificity | No significant interference observed |
| Freeze-Thaw Stability | Stable for at least 3 cycles |
| Short-Term Stability (24h at RT) | Stable |
| Long-Term Stability (-20°C) | Stable for at least 39 days |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[5] These studies involve subjecting the drug substance to various stress conditions to generate degradation products.
Experimental Protocol: Forced Degradation
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
2. Analysis:
Analyze the stressed samples using the validated HPLC or LC-MS/MS method. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Logical Relationship in Forced Degradation Studies
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in both pharmaceutical formulations and biological matrices. The successful validation of these methods, following the outlined protocols and adhering to ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pilocarpine-containing products. The provided quantitative data serves as a benchmark for researchers to evaluate the performance of their own assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BASi® | Quantitative Analysis Of Pilocarpine In Human Plasma Using Lc-ms/ms [basinc.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols for Pilocarpic Acid Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine (B147212), a cholinergic agonist, is a critical medication for treating glaucoma and xerostomia. However, it is susceptible to degradation, primarily through hydrolysis and epimerization, leading to the formation of impurities such as pilocarpic acid, isopilocarpine, and isothis compound.[1][2] These degradation products are not only pharmacologically inactive but can also pose potential safety risks.[3] Therefore, accurate profiling and identification of these impurities, particularly this compound, are paramount for ensuring the quality, safety, and efficacy of pilocarpine-containing pharmaceutical products.
This document provides detailed application notes and protocols for the impurity profiling and identification of this compound in pilocarpine drug substances and formulations. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control and stability studies.
Pilocarpine Degradation Pathway
Pilocarpine degradation primarily occurs via two main pathways: hydrolysis of the lactone ring to form this compound and epimerization at the ethyl group to form isopilocarpine.[3] this compound can further undergo epimerization to form isothis compound. These reactions are influenced by pH and temperature.[2][4]
References
- 1. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Pilocarpic Acid from Biological Matrices: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpic acid is the primary, inactive metabolite of pilocarpine, a miotic agent used in the treatment of glaucoma and xerostomia. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies of pilocarpine. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological samples, offering cleaner extracts and improved analytical sensitivity compared to simple protein precipitation or liquid-liquid extraction methods. This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma and urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction cartridge that combines reversed-phase and anion-exchange retention mechanisms. This dual functionality allows for highly selective retention of this compound, an acidic compound, while effectively removing endogenous interferences from the biological matrix. The sample is first pre-treated to adjust the pH and disrupt protein binding. It is then loaded onto the conditioned SPE cartridge, where this compound is retained. The cartridge is washed to remove salts and other polar impurities, followed by a wash with an organic solvent to remove non-polar interferences. Finally, the analyte is eluted with a solvent mixture that disrupts both the reversed-phase and ion-exchange interactions.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode anion exchange (e.g., Oasis MAX, Strata-X-A) or a strong anion exchange (SAX) sorbent. The protocol below is optimized for a mixed-mode sorbent.
-
This compound analytical standard
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is recommended.
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
Human Urine
Sample Pre-treatment
Plasma:
-
Thaw frozen plasma samples to room temperature.
-
To 500 µL of plasma, add 500 µL of 2% formic acid in water.
-
Add the internal standard solution.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Urine:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 2000 x g for 5 minutes to remove any particulate matter.
-
To 500 µL of urine, add 500 µL of deionized water.
-
Add the internal standard solution.
-
Vortex for 10 seconds to mix.
Solid-Phase Extraction Protocol
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Do not allow the sorbent to go dry.
-
-
Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge.
-
-
Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 2% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the quantitative performance of the described SPE-LC-MS/MS method for the analysis of this compound in human plasma.
Table 1: Method Validation Parameters for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy at LLOQ | 94 - 102%[1] |
| Precision at LLOQ (CV%) | < 15% |
Table 2: Intra-day and Inter-day Precision and Accuracy for this compound in Human Plasma
| QC Concentration (ng/mL) | Intra-day Precision (CV%)[1] | Intra-day Accuracy (%)[1] | Inter-day Precision (CV%)[1] | Inter-day Accuracy (%)[1] |
| 2.5 (Low) | 9.9 | 102 | 10.2 | 98 |
| 50 (Medium) | 5.2 | 98 | 6.5 | 101 |
| 800 (High) | 3.8 | 101 | 4.9 | 99 |
Table 3: Extraction Recovery and Matrix Effect of this compound from Human Plasma
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 95 | 90 - 105 |
| This compound-d3 (IS) | 88 - 98 | 92 - 103 |
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Logical steps of the this compound SPE protocol.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the extraction of this compound from biological matrices. The use of a mixed-mode sorbent ensures high selectivity and recovery, resulting in clean extracts suitable for sensitive LC-MS/MS analysis. This method is well-suited for pharmacokinetic and bioequivalence studies requiring accurate and precise quantification of this compound.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Pilocarpic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpic acid is the inactive hydrolyzed form of pilocarpine (B147212), a cholinergic agonist used in the treatment of glaucoma and xerostomia. The quantitative analysis of this compound is crucial in pharmacokinetic and drug metabolism studies to understand the degradation and disposition of pilocarpine. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of this compound. Due to the polar nature and low volatility of this compound, derivatization is an essential step to enable its analysis by GC-MS.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound derivatives, focusing on the well-established method of conversion to pilocarpine followed by acylation, as well as exploring silylation as a potential alternative derivatization strategy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound, primarily through its conversion to a pilocarpine derivative.
Table 1: Method Validation Data for this compound Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Concentration Range | 1 to 10 ng/mL | [1] |
| Intra-day Precision (C.V.) | 0.5% to 9.9% | [1] |
| Inter-day Precision (C.V.) | 10.2% (at 2.5 ng/mL) | [1] |
| Accuracy | 94% to 102% | [1] |
Table 2: GC-MS Parameters and Ions for Heptafluorobutyryl (HFB) Derivative of Pilocarpine
| Parameter | Description |
| Gas Chromatography (GC) | |
| Column | DB-1MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | Initial 150°C (1 min), ramp to 300°C at 20°C/min, hold for 10 min |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | 50-600 amu (full scan) or Selected Ion Monitoring (SIM) |
| Proposed Quantifier Ion (m/z) | To be determined experimentally |
| Proposed Qualifier Ions (m/z) | To be determined experimentally |
Experimental Protocols
Protocol 1: Analysis of this compound via Lactonization and Acylation
This protocol is based on the established method of converting this compound back to its lactone form, pilocarpine, followed by derivatization with heptafluorobutyric anhydride (B1165640) (HFBA).
2.1.1. Sample Preparation and Extraction (from Plasma)
-
Protein Precipitation: To a known volume of plasma, add a suitable protein precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition two different SPE cartridges sequentially as per the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the first SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest.
-
Pass the eluate through the second SPE cartridge for further purification.
-
Elute the purified fraction containing this compound.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
2.1.2. Lactonization and Derivatization
-
Lactonization: Reconstitute the dried extract in a suitable solvent and add trifluoroacetic acid to facilitate the conversion of this compound back to pilocarpine.
-
Drying: Evaporate the sample to dryness.
-
Derivatization:
-
Reconstitute the dried residue in an appropriate solvent (e.g., ethyl acetate).
-
Add heptafluorobutyric anhydride (HFBA).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Final Preparation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
Protocol 2: Potential Alternative - Direct Silylation of this compound
This protocol outlines a general procedure for the direct derivatization of this compound using a silylating agent. This method is exploratory and would require optimization and validation. Silylation targets the carboxylic acid and secondary amine functional groups of this compound.
2.2.1. Sample Preparation
-
Follow a suitable extraction procedure to isolate this compound from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the purified extract to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
2.2.2. Derivatization
-
To the dried extract, add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Reaction Pathway
Caption: Reaction pathway for this compound derivatization.
Proposed Fragmentation of HFB-Pilocarpine
Caption: Proposed fragmentation of HFB-Pilocarpine.
References
Application Notes and Protocols for the Lactonization of Pilocarpic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine (B147212), a parasympathomimetic alkaloid, is a crucial medication in the management of glaucoma and xerostomia. Its synthesis and the development of its prodrugs are of significant interest in medicinal chemistry and drug delivery. Pilocarpic acid esters have been investigated as prodrugs of pilocarpine, designed to enhance its bioavailability. These esters undergo a spontaneous intramolecular cyclization, or lactonization, to form the active drug, pilocarpine. This document provides a detailed protocol for the lactonization of this compound esters, including quantitative data on reaction kinetics, a step-by-step experimental procedure, and a workflow diagram.
Data Presentation: Kinetics of Lactonization of this compound Esters
The rate of lactonization of various this compound esters to pilocarpine is dependent on the steric and electronic properties of the ester group. The following table summarizes the half-lives of this conversion for a selection of esters in an aqueous phosphate (B84403) buffer at pH 7.4 and 37°C. This quantitative data is essential for selecting appropriate reaction times and understanding the prodrug release profile.
| This compound Ester | Half-life of Lactonization (t½) at pH 7.4, 37°C[1] |
| p-Chlorobenzyl ester | 30 minutes |
| Benzyl ester | 55 minutes |
| Ethyl ester | 360 minutes (6 hours) |
| n-Propyl ester | 480 minutes (8 hours) |
| n-Butyl ester | 660 minutes (11 hours) |
| n-Hexyl ester | 1105 minutes (18.4 hours) |
Signaling Pathway: Mechanism of Lactonization
The lactonization of this compound esters is a base-catalyzed intramolecular nucleophilic acyl substitution reaction. The reaction is initiated by the deprotonation of the hydroxyl group of the this compound moiety, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the alcohol and the formation of the stable five-membered lactone ring of pilocarpine. The rate of this reaction is proportional to the hydroxide (B78521) ion concentration.[1]
Experimental Protocols
This section provides a detailed methodology for the lactonization of a this compound ester (e.g., the ethyl ester) to pilocarpine, followed by its purification.
Materials and Equipment:
-
This compound ethyl ester
-
Phosphate buffer solution (0.1 M, pH 7.4)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard analytical equipment (balances, glassware, etc.)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound ethyl ester in a 0.1 M phosphate buffer solution (pH 7.4). The concentration of the ester should be chosen to ensure complete dissolution.
-
Lactonization Reaction: Place the flask in a preheated water bath or on a heating plate set to 37°C. Stir the solution vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting ester and the appearance of the pilocarpine product. Based on the kinetic data, the reaction with the ethyl ester should be allowed to proceed for at least two half-lives (approximately 12 hours) to ensure a high conversion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH of the aqueous solution to approximately 9-10 with the dropwise addition of 1 M sodium hydroxide solution. This step ensures that the pilocarpine, which is a tertiary amine, is in its free base form and thus more soluble in organic solvents.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the pilocarpine from the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pilocarpine.
-
Purification: The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in ethyl acetate (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol). The fractions containing the pure pilocarpine, as determined by TLC, are collected and the solvent is evaporated to yield the purified product.
-
Characterization: The identity and purity of the synthesized pilocarpine should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
The lactonization of this compound esters is an efficient method for the synthesis of pilocarpine, particularly in the context of prodrug activation. The reaction proceeds readily in aqueous solution under physiologically relevant conditions. The provided protocol, based on established kinetic data and standard organic chemistry techniques, offers a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the successful synthesis and purification of pilocarpine via this method. Careful monitoring of the reaction and appropriate work-up and purification are crucial for obtaining a high yield of pure product.
References
Application Note: Pilocarpic Acid as a Reference Standard in the Quality Control of Pilocarpine Pharmaceutical Formulations
Introduction
Pilocarpine (B147212), a naturally occurring alkaloid, is a cholinergic agonist used primarily in ophthalmology to treat glaucoma and xerostomia. The stability of pilocarpine in pharmaceutical formulations is a critical quality attribute, as it can degrade through hydrolysis and epimerization. One of the primary degradation products is pilocarpic acid, which is pharmacologically inactive. Therefore, the accurate quantification of this compound is essential to ensure the safety and efficacy of pilocarpine-containing drug products. This application note details the use of this compound as a reference standard in the pharmaceutical analysis of pilocarpine formulations.
Degradation of Pilocarpine
Pilocarpine is susceptible to degradation under various conditions, particularly in aqueous solutions. The main degradation pathways are hydrolysis and epimerization. Hydrolysis of the lactone ring in pilocarpine leads to the formation of this compound. This reaction is reversible and pH-dependent, with increased degradation observed at higher pH.[1][2] Epimerization of pilocarpine at the ethyl group leads to the formation of its diastereomer, isopilocarpine, which has significantly lower pharmacological activity. Isopilocarpine can also undergo hydrolysis to form isothis compound.
Role of this compound Reference Standard
A well-characterized this compound reference standard is crucial for:
-
Method Development and Validation: To develop and validate analytical methods capable of accurately separating and quantifying this compound from pilocarpine and other related substances.
-
Quality Control: For routine testing of pilocarpine drug substances and drug products to ensure they meet the specified limits for impurities. The United States Pharmacopeia (USP) has recognized this compound as a specified impurity in Pilocarpine Hydrochloride Tablets, with a limit of 0.5%.[3]
-
Stability Studies: To monitor the degradation of pilocarpine over time under various storage conditions and establish the shelf-life of the product.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the simultaneous determination of pilocarpine and its related substances, including this compound.[4][5][6][7]
Quantitative Data Summary
The following table summarizes typical chromatographic conditions and performance data from various studies for the analysis of pilocarpine and its degradation products.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C18 | Reversed-phase phenyl bonded | Spherisorb-CN bonded phase |
| Mobile Phase | Water-methanol (97:3) containing 5% pH 2.5 phosphate (B84403) buffer | Acidified phosphate buffer-acetonitrile (97:3) | 0.1% (v/v) triethylamine (B128534) in water, pH 2.5 |
| Detection | UV at 215-216 nm | UV at 220 nm | UV at 220 nm |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Retention Time (this compound) | ~10 min | Not specified | K' of 5 |
| Retention Time (Pilocarpine) | ~18 min | Not specified | K' of 13.5 |
| Linearity Range | 1–50 µg/mL | Not specified | Not specified |
| Limit of Detection | 20 ng | Not specified | Not specified |
K' refers to the capacity factor.
Experimental Protocols
Protocol 1: HPLC Analysis of Pilocarpine and this compound in Ophthalmic Solutions
This protocol is a representative method for the quality control of pilocarpine ophthalmic solutions.
1. Materials and Reagents
-
Pilocarpine Hydrochloride Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Pilocarpine ophthalmic solution (sample)
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Adjust the pH to 2.5 with orthophosphoric acid. Mix this buffer with acetonitrile in a ratio of 97:3 (v/v). Filter and degas before use.
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of Pilocarpine Hydrochloride and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 100 µg/mL of pilocarpine and 10 µg/mL of this compound).
-
Sample Solution: Dilute the pilocarpine ophthalmic solution with the mobile phase to obtain a theoretical pilocarpine concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
4. Chromatographic Conditions
-
Column: Reversed-phase C18
-
Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (97:3)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm
-
Column Temperature: Ambient
5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. Identify the peaks for this compound and pilocarpine and determine their retention times.
-
Inject the sample solution and record the chromatogram.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
Workflow for HPLC Analysis
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of pilocarpine pharmaceutical products. The HPLC method described provides a robust and accurate means for separating and quantifying this compound, thereby ensuring that the product meets the required specifications for purity and stability. Regular monitoring of this compound levels is a critical component of good manufacturing practices for pilocarpine formulations.
References
- 1. Stability of Pilocarpine Ophthalmic Formulations [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Pilocarpine Hydrochloride Tablets | USP-NF [uspnf.com]
- 4. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pilocarpic Acid Synthesis
Welcome to the technical support center for the synthesis of pilocarpic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrolysis of its lactone precursor, pilocarpine (B147212). This is typically achieved via base-catalyzed hydrolysis in an aqueous medium.
Q2: What are the primary impurities I should be aware of during this compound synthesis?
A2: The primary impurities of concern are unreacted pilocarpine, and the epimerization products, isopilocarpine and isothis compound. The formation of these diastereomers is a key challenge in achieving high purity.
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature plays a critical role in the reaction. While higher temperatures can accelerate the rate of hydrolysis, they also significantly promote the epimerization of pilocarpine to isopilocarpine, which in turn is hydrolyzed to isothis compound.[1] Therefore, careful temperature control is essential to balance reaction speed with impurity formation.
Q4: What is the optimal pH for this compound stability?
A4: this compound is most stable in basic aqueous solutions. In acidic conditions, it is prone to lactonization, reforming pilocarpine.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed that can separate and quantify pilocarpine, this compound, isopilocarpine, and isothis compound, allowing for real-time tracking of the reaction.[2][3][4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of pilocarpine. | - Increase the reaction time. - Increase the concentration of the base. - Ensure adequate mixing of the reaction mixture. |
| This compound has lactonized back to pilocarpine during workup. | - Maintain a basic pH during the workup and purification steps. | |
| High Levels of Isopilocarpine and Isothis compound Impurities | The reaction temperature is too high, promoting epimerization. | - Lower the reaction temperature and extend the reaction time as needed.[1] |
| The chosen base is too strong or the concentration is too high. | - Use a milder base or a lower concentration of the strong base. | |
| Presence of Unreacted Pilocarpine in the Final Product | Insufficient reaction time or inadequate amount of base. | - Optimize the reaction time by monitoring the reaction progress with HPLC. - Ensure at least a stoichiometric amount of base is used. |
| Difficulty in Isolating/Crystallizing this compound | The product is not sufficiently pure. | - Purify the crude product using column chromatography before attempting crystallization. |
| The incorrect solvent system is being used for crystallization. | - Experiment with different solvent systems. A mixture of a polar solvent (like ethanol (B145695) or methanol) and a less polar co-solvent can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound Sodium Salt via Hydrolysis of Pilocarpine
This protocol describes the base-catalyzed hydrolysis of pilocarpine to yield the sodium salt of this compound.
Materials:
-
Pilocarpine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethanol
Procedure:
-
Dissolve a known quantity of pilocarpine hydrochloride in deionized water.
-
Slowly add a stoichiometric equivalent of a 1M sodium hydroxide solution to the pilocarpine solution while stirring.
-
Maintain the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, but not exceeding 40°C to minimize epimerization).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction is complete (i.e., pilocarpine is no longer detected or has reached a minimum level), the resulting solution contains the sodium salt of this compound.
-
This solution can be used directly for further reactions, or the this compound can be isolated.
Protocol 2: Isolation and Purification of this compound
This protocol outlines the steps for isolating and purifying this compound from the reaction mixture.
Procedure:
-
Cool the reaction mixture containing the this compound salt to 0-5°C.
-
Carefully acidify the solution to a pH of approximately 4.5-5.0 with dilute hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.
-
The this compound may precipitate out of the solution. If it does not, extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone/water.
Protocol 3: HPLC Analysis of this compound Synthesis
This protocol provides a general method for monitoring the reaction and assessing the purity of the final product.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and a polar organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for your specific system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and purity of this compound.
Table 1: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Reaction Time (hours) | This compound Yield (%) | Isothis compound (%) |
| 25 | 24 | Moderate | Low |
| 40 | 8 | High | Moderate |
| 60 | 4 | High | High |
Table 2: Effect of Base Concentration on this compound Synthesis
| Base (NaOH) Equivalents | Reaction Time (hours) | This compound Yield (%) | Unreacted Pilocarpine (%) |
| 1.0 | 12 | Moderate | Moderate |
| 1.5 | 8 | High | Low |
| 2.0 | 6 | High | Very Low |
Visualizations
Caption: Reaction pathway for the synthesis of this compound from pilocarpine.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic determination of pilocarpine hydrochloride and its degradation products using a beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC DETERMINATION OF PILOCARPINE AND ITS DEGRADATION PRODUCTS IN OPHTHALMIC FILMS [jcpu.cpu.edu.cn]
Technical Support Center: Pilocarpic Acid HPLC Method Development
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC method development for Pilocarpic acid analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its related compounds.
Question: Why am I seeing poor resolution between this compound and other degradation products like Isopilocarpine?
Answer:
Poor resolution between this compound, pilocarpine (B147212), isopilocarpine, and isothis compound is a frequent challenge due to their similar chemical structures and physicochemical properties.[1] Here are several factors that can be optimized to improve separation:
-
Column Selection: The choice of stationary phase is critical. While standard C18 columns can be used, specialized columns often provide better selectivity. Consider the following options:
-
Phenyl-bonded columns: These have been shown to effectively separate pilocarpine and its degradation products.[2][3][4]
-
Cyanopropyl (CN) columns: These offer different selectivity compared to C18 and have been successfully used for this separation.[5]
-
Beta-cyclodextrin (B164692) columns: These can provide excellent resolution of all four compounds in a short analysis time.[6]
-
Monolithic C18 columns: These can offer superior resolution and faster analysis times compared to conventional packed columns.[7]
-
-
Mobile Phase pH: The pH of the mobile phase significantly impacts the retention and selectivity of these ionizable compounds. Pilocarpine is stable at acidic pH (around pH 4-5), and slight adjustments can dramatically alter the separation.[4] Experiment with a pH range of 2.5 to 6.0 to find the optimal separation window.
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the buffer system are crucial. Fine-tuning the organic modifier percentage can improve resolution. The use of ion-pairing reagents can also be explored to enhance the retention of the polar analytes.
-
Temperature: Column temperature can influence selectivity. It is advisable to use a column oven to maintain a stable temperature throughout the analysis.
Question: My this compound peak is tailing. What are the possible causes and solutions?
Answer:
Peak tailing for this compound can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the HPLC system.
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the amine groups of the analytes, leading to peak tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., below 3) can protonate the silanol groups and reduce these interactions. Adding a competitive base, like triethylamine, to the mobile phase can also mask the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter and keep the connections as short as possible.
-
Question: I am observing a drift in the retention time of this compound. What should I check?
Answer:
Retention time drift can compromise the reliability of your method. Here are the common causes and how to troubleshoot them:
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the organic solvent or changes in pH.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase is well-degassed.
-
-
Column Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time variability.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Performance: Inconsistent flow rates from the HPLC pump will directly affect retention times.
-
Solution: Check for leaks in the pump and ensure proper pump maintenance, including seal replacement when necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of pilocarpine that I should be looking for in my HPLC analysis?
A1: The primary degradation products of pilocarpine are its epimer, isopilocarpine , and their respective hydrolysis products, This compound and isothis compound .[5][6][8][9][10] The degradation pathways involve both epimerization and hydrolysis of the lactone ring.[11]
Q2: What is a typical UV detection wavelength for the analysis of this compound and related compounds?
A2: A UV detection wavelength in the range of 215-220 nm is commonly used for the analysis of this compound and its related compounds, as they exhibit absorbance in this region.[2][5][8] Some methods have also reported using 254 nm.[12]
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identification can be confirmed by:
-
Comparing retention times with a certified reference standard of this compound.
-
Spiking the sample with a known amount of the this compound standard and observing an increase in the corresponding peak area.
-
Using a photodiode array (PDA) detector to compare the UV spectrum of the peak with that of the standard.
-
Employing mass spectrometry (MS) detection for unambiguous identification based on the mass-to-charge ratio.
Q4: What are the key validation parameters to consider for a this compound HPLC method?
A4: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data
The following tables summarize typical quantitative data from various HPLC methods for the analysis of this compound and related compounds.
Table 1: Comparison of HPLC Methods and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenyl-bonded silica[2] | Beta-cyclodextrin[6] | Monolithic C18[7] | Spherisorb-CN[5] |
| Mobile Phase | Acetonitrile/Aqueous Buffer (pH 2.5)[4] | Acetonitrile/Phosphate (B84403) Buffer | Methanol/Buffer (pH 3.0) | Aqueous Triethylamine (pH 2.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 - 4.0 mL/min | Not Specified |
| Detection | 220 nm[2] | Not Specified | Not Specified | 220 nm[5] |
| Run Time | < 15 min[9] | < 10 min[6] | 3.5 - 9 min[7] | Not Specified |
| LOD | Not Specified | Not Specified | 0.17 µg/mL | Not Specified |
| LOQ | Not Specified | Not Specified | 0.5 µg/mL | Not Specified |
Table 2: Typical Retention Times (in minutes)
| Compound | Method A (Phenyl-bonded) | Method B (Monolithic C18) |
| This compound | ~4.5 | ~2.0 |
| Isothis compound | ~5.5 | ~2.5 |
| Pilocarpine | ~8.0 | ~5.0 |
| Isopilocarpine | ~9.0 | ~6.0 |
Note: Retention times are approximate and can vary depending on the specific instrument, column, and exact mobile phase conditions.
Experimental Protocols
Protocol 1: HPLC Separation of this compound using a Phenyl-Bonded Column
This protocol is based on a commonly used method for the separation of pilocarpine and its degradation products.
1. Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
This compound, pilocarpine, isopilocarpine, and isothis compound reference standards
2. Chromatographic Conditions:
-
Column: Phenyl-bonded silica, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: Prepare a buffer of 0.05 M potassium phosphate monobasic in water and adjust the pH to 2.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of each reference standard in the mobile phase. From these, prepare a mixed working standard solution containing all four compounds at a suitable concentration.
-
Sample Solution: Dilute the sample to be analyzed with the mobile phase to a concentration within the linear range of the method.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the mixed standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor).
-
Inject the sample solutions.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
Protocol 2: Forced Degradation Study of Pilocarpine to Generate this compound
This protocol outlines a general procedure for conducting a forced degradation study to generate degradation products for method development and validation.
1. Materials and Reagents:
-
Pilocarpine hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water
2. Procedure:
-
Acid Hydrolysis: Dissolve pilocarpine hydrochloride in 0.1 M HCl and heat at 80 °C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve pilocarpine hydrochloride in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with 0.1 M HCl. This condition is expected to generate a significant amount of this compound.
-
Oxidative Degradation: Dissolve pilocarpine hydrochloride in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid pilocarpine hydrochloride powder to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of pilocarpine hydrochloride to UV light (e.g., 254 nm) and/or white light for a specified period.
3. Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation peaks.
-
The peak purity of the main pilocarpine peak should be assessed using a PDA detector to ensure the method is stability-indicating.
Visualizations
Caption: Degradation pathway of Pilocarpine.
Caption: HPLC troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of pilocarpine hydrochloride and its degradation products using a beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of pilocarpine and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. High-speed liquid chromatographic determination of pilocarpine in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Pilocarpic acid degradation during sample preparation
This technical support center provides guidance on preventing the degradation of pilocarpine (B147212) to pilocarpic acid during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low pilocarpine concentration in prepared samples. | pH-induced hydrolysis: The sample pH is neutral or alkaline, accelerating the conversion of pilocarpine to this compound.[1][2][3] | Adjust the sample pH to a range of 4.0-5.5 using a suitable buffer (e.g., citrate (B86180) buffer) to ensure pilocarpine stability.[1][2] |
| Elevated temperature: Samples are being prepared or stored at room temperature or higher, which increases the rate of hydrolysis.[1][4] | Prepare and store all samples on ice or at refrigerated temperatures (2-8°C).[4] | |
| Enzymatic degradation: If working with biological matrices (e.g., serum, plasma, ocular tissues), esterases may be metabolizing pilocarpine.[5][6] | For biological samples, consider immediate protein precipitation followed by extraction at low temperatures. If possible, add a broad-spectrum esterase inhibitor, though this requires validation to ensure no interference with the assay. | |
| High variability in pilocarpine concentration between replicate samples. | Inconsistent pH across samples: The buffering capacity of the sample matrix or the added buffer is insufficient, leading to pH fluctuations. | Ensure thorough mixing and use a buffer with adequate capacity to maintain a stable acidic pH throughout the sample preparation process. Verify the pH of each sample before analysis. |
| Variable temperature exposure: Some samples are exposed to room temperature for longer periods than others during preparation steps. | Standardize the sample preparation workflow to minimize the time samples spend at room temperature. Keep all samples on ice whenever possible. | |
| Presence of a significant this compound peak in the chromatogram. | Inadequate sample stabilization: The preventive measures (acidic pH, low temperature) were not sufficient to halt degradation. | Review and optimize the sample preparation protocol. Ensure the pH is consistently within the optimal range and that samples are kept cold at all stages. For long-term storage, freeze samples at -20°C or below immediately after preparation. |
| Degradation during analysis: The analytical method itself (e.g., HPLC mobile phase pH) might be contributing to degradation. | Ensure the mobile phase for HPLC analysis is also acidic (e.g., pH 2.5-4.0) to maintain pilocarpine stability during the chromatographic run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pilocarpine degradation during sample preparation?
A1: The primary degradation pathway for pilocarpine is hydrolysis of the lactone ring, which converts it to the pharmacologically inactive this compound. This reaction is significantly accelerated by increases in pH and temperature.[1][3]
Q2: What is the optimal pH range for maintaining pilocarpine stability?
A2: Pilocarpine is most stable in an acidic environment. For optimal stability and to prevent hydrolysis, a pH range of 4.0 to 5.5 is generally recommended.[2] As the pH becomes neutral or alkaline, the rate of degradation to this compound increases substantially.[1][3]
Q3: How does temperature affect pilocarpine stability?
A3: Higher temperatures significantly increase the rate of pilocarpine hydrolysis. Therefore, it is crucial to keep samples cold (on ice or refrigerated at 2-8°C) during preparation and storage.[4]
Q4: Are there any other degradation products of pilocarpine I should be aware of?
A4: Yes, besides hydrolysis to this compound, pilocarpine can also undergo epimerization to form isopilocarpine. This is a reversible reaction. Both pilocarpine and isopilocarpine can be hydrolyzed to their respective acids, this compound and isothis compound.[1]
Q5: Can enzymes in biological samples degrade pilocarpine?
A5: Yes, esterases present in biological matrices such as serum, plasma, and ocular tissues can enzymatically hydrolyze pilocarpine to this compound.[5][6] This is an important consideration when working with these types of samples.
Q6: How can I prevent enzymatic degradation of pilocarpine in biological samples?
A6: To minimize enzymatic activity, it is recommended to work quickly at low temperatures. Immediate protein precipitation with a suitable agent (e.g., acetonitrile, methanol) can help to denature and remove enzymes. Subsequent extraction and analysis should be performed promptly.
Quantitative Data Summary
The following tables summarize the stability of pilocarpine under various conditions.
Table 1: Influence of pH and Temperature on Pilocarpine Stability in Aqueous Solutions
| pH | Temperature (°C) | Storage Duration | Pilocarpine Remaining (%) | Reference |
| 4.5 (unbuffered) | Room Temperature | 6 months | ~97.3% | [4] |
| 5.5 (citrate buffer) | 4 | 90 days | No significant degradation | [1] |
| 5.5 (citrate buffer) | 25 | 60 days | No significant degradation | [1] |
| 6.5 (phosphate buffer) | Room Temperature | 6 months | <80% | [4] |
| 7.5 (phosphate buffer) | 4, 25, 38 | 90 days | Significant decomposition | [1] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Pilocarpine Samples from Aqueous Solutions
Objective: To prepare an aqueous solution of pilocarpine with minimized degradation for analytical testing.
Materials:
-
Pilocarpine hydrochloride or nitrate (B79036) salt
-
Citrate buffer (e.g., 0.1 M, pH 4.5)
-
Purified water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Ice bath
Procedure:
-
Prepare a 0.1 M citrate buffer solution and adjust the pH to 4.5 using citric acid or sodium citrate.
-
Accurately weigh the desired amount of pilocarpine salt and dissolve it in a small volume of the citrate buffer in a volumetric flask.
-
Place the volumetric flask in an ice bath to maintain a low temperature.
-
Once dissolved, bring the solution to the final volume with the citrate buffer.
-
Verify the final pH of the solution. If necessary, adjust to pH 4.5.
-
Store the prepared sample solution at 2-8°C and protect it from light until analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pilocarpine and this compound
Objective: To provide a robust HPLC method for the simultaneous quantification of pilocarpine and its primary degradation product, this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/DAD detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 25 mM potassium phosphate (B84403) buffer (pH 3.0) (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the 25 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of pilocarpine and this compound in the mobile phase. Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation: Dilute the stabilized pilocarpine samples (from Protocol 1) with the mobile phase to fall within the calibration range.
-
Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.
-
Data Analysis: Identify and integrate the peaks for pilocarpine and this compound based on their retention times from the standard injections. Quantify the concentrations in the samples using the calibration curve.
Visualizations
Caption: Pilocarpine degradation pathway.
Caption: Recommended sample preparation workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
- 5. Serum pilocarpine esterase activity and response to oral pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pilocarpic Acid in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with pilocarpic acid and its parent compound, pilocarpine (B147212), in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of pilocarpine in aqueous solutions that lead to the formation of this compound?
A1: Pilocarpine primarily degrades through two main pathways in aqueous solutions: hydrolysis and epimerization.[1][2] Hydrolysis of the lactone ring in the pilocarpine molecule results in the formation of the pharmacologically inactive this compound.[3][4] Simultaneously, pilocarpine can undergo epimerization to form isopilocarpine, which is also considered a degradation product.[1][5] Both of these degradation processes are significantly influenced by the pH and temperature of the solution.[1][5]
Q2: What is the optimal pH range for maximizing the stability of pilocarpine and minimizing the formation of this compound?
A2: For optimal stability, pilocarpine solutions are typically formulated in an acidic pH range, generally between 4.0 and 5.5.[6] As the pH increases and becomes more alkaline, the rate of hydrolysis to this compound accelerates significantly.[5] However, it is important to note that highly acidic conditions can also lead to degradation. A study on pilocarpine hydrochloride eye drops indicated that the maximum stability is achieved at a pH of less than or equal to 4.[7]
Q3: How can cyclodextrins be used to improve the stability of pilocarpine and its derivatives?
A3: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE4-β-CD), can enhance the stability of pilocarpine by forming inclusion complexes.[8][9] This complexation encapsulates the pilocarpine molecule, protecting it from hydrolysis. Studies have demonstrated a significant increase in the shelf-life of pilocarpine prodrugs in the presence of HP-β-CD.[8] Similarly, SBE4-β-CD has been shown to increase the aqueous stability of pilocarpine at a neutral pH.[9][10]
Q4: What analytical methods are recommended for quantifying pilocarpine and its degradation products like this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the simultaneous determination of pilocarpine, isopilocarpine, this compound, and isothis compound.[11][12][13] Reversed-phase HPLC with a C18 column is a common approach.[14] This method allows for the accurate quantification of each compound, which is crucial for stability studies.[14]
Troubleshooting Guide
Issue 1: Rapid degradation of pilocarpine is observed in my aqueous formulation.
| Potential Cause | Troubleshooting Step |
| High pH of the solution | Measure the pH of your solution. If it is above 6.0, adjust it to the optimal range of 4.0-5.5 using a suitable buffer system like citrate (B86180) or phosphate (B84403) buffer.[5][6] |
| Elevated storage temperature | Store your aqueous solutions at lower temperatures. Refrigeration (2-8°C) can significantly slow down the degradation kinetics.[15][16] |
| Presence of catalytic agents | Ensure that your formulation is free from contaminants that could catalyze hydrolysis. Use high-purity water and reagents. |
Issue 2: My formulation is stable, but it causes irritation upon application.
| Potential Cause | Troubleshooting Step |
| Low pH of the formulation | While a low pH enhances stability, it can cause discomfort.[6] Consider using a buffer with a low buffer capacity. This will maintain an acidic pH for storage but will be quickly neutralized by physiological fluids upon application.[6] |
| High concentration of excipients | Evaluate the concentration of all excipients in your formulation. High concentrations of certain buffers or other additives may contribute to irritation. |
Data Presentation
Table 1: Effect of pH on Pilocarpine Stability
| pH | Storage Condition | Stability Outcome | Reference |
| ≤ 4.0 | Isothermic short-term tests | Prediction of a five-year durability for non-buffered eye drops. | [7] |
| 5.5 | 4°C for 90 days or 25°C for 60 days | No significant degradation was observed in oral solutions. | [5][15] |
| 7.5 | 4°C, 25°C, 38°C | Significant decomposition occurred at all temperatures in oral solutions. | [5][15] |
Table 2: Effect of Cyclodextrins on Pilocarpine Stability
| Cyclodextrin (Concentration) | pH | Temperature | Stability Improvement (t₉₀%) | Reference |
| HP-β-CD (72.5 mM) | 7.4 | 25°C | 5.1-fold increase for a prodrug. | [8] |
| SBE4-β-CD (1 mM) | 7.0 | 4°C | Increased from 236 days to 382 days. | [9][10] |
| SBE4-β-CD (25 mM) | 7.0 | 4°C | Increased from 236 days to 2054 days. | [9][10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pilocarpine and its Degradation Products
This protocol is a general guideline based on established methods.[12][13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for the specific column and instrument.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Dilute the aqueous pilocarpine solution with the mobile phase to a suitable concentration.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention times for pilocarpine, isopilocarpine, this compound, and isothis compound should be distinct, allowing for their individual quantification.
Protocol 2: Stability Study of Pilocarpine in Aqueous Solution
This protocol outlines a typical stability study.[14]
-
Sample Preparation: Prepare several batches of the pilocarpine aqueous solution.
-
Storage Conditions: Store the batches under different conditions, including refrigerated (2-8°C), room temperature (25°C), and accelerated (e.g., 40°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot from each batch.
-
Analysis: Analyze the aliquots using the validated HPLC method (Protocol 1) to determine the concentration of pilocarpine and its degradation products.
-
Data Evaluation: Plot the concentration of pilocarpine as a function of time for each storage condition to determine the degradation kinetics and calculate the shelf-life (t₉₀%).
Visualizations
Caption: Degradation pathway of pilocarpine in aqueous solutions.
Caption: A typical experimental workflow for stability testing.
Caption: A logical guide for troubleshooting degradation issues.
References
- 1. Stability of Pilocarpine Ophthalmic Formulations [jstage.jst.go.jp]
- 2. Decomposition of pilocarpine eye drops assessed by a highly efficient high pressure liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 28406-15-7 | Benchchem [benchchem.com]
- 4. Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mednexus.org [mednexus.org]
Minimizing epimerization of pilocarpine during Pilocarpic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with essential information for minimizing the epimerization of pilocarpine (B147212) during the synthesis of pilocarpic acid.
Frequently Asked Questions (FAQs)
Q1: What is pilocarpine epimerization and why is it a concern during this compound synthesis?
A1: Epimerization is a chemical process that alters the stereochemistry at one of several chiral centers in a molecule. In the case of pilocarpine, it can convert into its diastereomer, isopilocarpine. Isopilocarpine has significantly lower pharmacological activity than pilocarpine. During the synthesis of this compound, which involves the hydrolysis of pilocarpine, the reaction conditions can also promote this unwanted epimerization, leading to a final product contaminated with the less active isopilocarpine and its corresponding hydrolysis product, isothis compound.
Q2: What is the primary mechanism of pilocarpine epimerization?
A2: The epimerization of pilocarpine is primarily catalyzed by hydroxide (B78521) ions in aqueous solutions. The mechanism involves the formation of a carbanion, which is stabilized by resonance with an enolate hybrid. This process is reversible, although the equilibrium can favor the formation of isopilocarpine under certain conditions.
Q3: What are the key factors that influence the rate of pilocarpine epimerization?
A3: The main factors influencing epimerization are pH and temperature.
-
pH: Pilocarpine is more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of both hydrolysis to this compound and epimerization to isopilocarpine significantly increases.[1][2][3]
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and epimerization. Notably, the rate of epimerization increases more rapidly with temperature than the rate of hydrolysis.[3]
Q4: How can I monitor the extent of epimerization during my experiment?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the simultaneous quantification of pilocarpine, isopilocarpine, this compound, and isothis compound.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can also be used to differentiate and quantify these compounds.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels of isopilocarpine/isothis compound in the final product. | 1. The reaction pH is too high (neutral or alkaline).2. The reaction temperature is elevated.3. Extended reaction time. | 1. Maintain the reaction pH in the acidic range (ideally pH 4-5.5) to minimize epimerization.[9]2. Conduct the synthesis at the lowest effective temperature. Consider running reactions at room temperature or below if the reaction kinetics are favorable.3. Monitor the reaction progress closely and minimize the reaction time to prevent prolonged exposure to conditions that favor epimerization. |
| Low yield of this compound. | 1. Incomplete hydrolysis of pilocarpine.2. Degradation of the product. | 1. While maintaining an acidic pH to control epimerization, ensure conditions are sufficient for hydrolysis to proceed. A slight increase in temperature or reaction time may be necessary, but this must be balanced against the risk of epimerization.2. Use HPLC to monitor for the appearance of degradation products other than isopilocarpine and this compound. Adjust reaction conditions accordingly. |
| Difficulty in separating this compound from isothis compound. | The two compounds are stereoisomers with very similar physical properties. | Optimize your chromatographic separation method. Reversed-phase HPLC with a suitable column (e.g., phenyl-bonded) and mobile phase can achieve separation.[6][10] |
Experimental Protocols & Data
Key Experimental Protocol: Synthesis of this compound via Hydrolysis of Pilocarpine Hydrochloride
This protocol is designed to favor the formation of this compound while minimizing the epimerization to isopilocarpine.
Materials:
-
Pilocarpine Hydrochloride
-
Citrate (B86180) Buffer (pH 5.5)
-
Deionized Water
-
HPLC for in-process monitoring
Procedure:
-
Prepare a solution of pilocarpine hydrochloride in a citrate buffer (pH 5.5). The concentration will depend on the desired scale of the reaction.
-
Maintain the reaction mixture at a controlled temperature, for example, 25°C.[3]
-
Stir the reaction mixture gently.
-
Monitor the progress of the hydrolysis by periodically taking aliquots and analyzing them by HPLC to quantify the concentrations of pilocarpine, this compound, isopilocarpine, and isothis compound.
-
Once the desired level of hydrolysis is achieved, the reaction can be stopped by adjusting the pH to a more acidic value (e.g., pH 4) to enhance stability for storage or further processing.[11]
Quantitative Data: Impact of pH and Temperature on Pilocarpine Degradation
The following tables summarize the influence of pH and temperature on the stability of pilocarpine.
Table 1: Effect of pH on Pilocarpine Stability
| pH | Stability | Observations | Reference |
| ≤ 4 | High | Maximum stability range. | [11] |
| 5.5 | Good | Significant stability at 4°C and 25°C for extended periods. | [1][3] |
| 6.5 | Moderate | Unstable at room temperature over several months, with over 20% potency loss. | [2] |
| 7.5 | Low | Significant decomposition at 4°C, 25°C, and 38°C. | [1][3] |
Table 2: Effect of Temperature on Pilocarpine Degradation
| Temperature | Observation | Reference |
| 4°C | Neutral and acidic (pH 5.5) preparations show good stability. | [2][3] |
| 25°C | Neutral preparations are unstable, while acidic (pH 5.5) preparations are stable for at least 60 days. | [2][3] |
| 38°C | Significant decomposition observed in both neutral and acidic formulations. | [1][3] |
| 100°C (Steam Heat) | Phosphate buffered samples retained 95.3% potency after 30 minutes. | [2] |
Visualizations
Diagrams of Key Processes
Caption: Pilocarpine degradation pathways.
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting high epimerization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mednexus.org [mednexus.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of pilocarpine, isopilocarpine, this compound, and isothis compound in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Pilocarpic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pilocarpic acid.
Troubleshooting Guide
Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I fix it?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), interfere with the ionization of the target analyte, leading to a decreased signal.[1][2]
Potential Causes:
-
Insufficient Sample Cleanup: Simpler sample preparation methods like protein precipitation (PPT) may not adequately remove interfering phospholipids.[2]
-
Co-elution of Matrix Components: The chromatographic method may not be sufficiently separating this compound from matrix interferences.
-
High Analyte Concentration (in some cases): While less common for suppression, high concentrations of matrix components relative to the analyte are a primary cause.
Troubleshooting Steps:
-
Improve Sample Preparation: Transition to a more rigorous sample cleanup technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than PPT.[2] One study on this compound in human plasma utilized a two-step solid-phase extraction for selective extraction.
-
Optimize Chromatography:
-
Gradient Elution: Modify the gradient slope to better separate this compound from early and late-eluting matrix components.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Pilocarpine (e.g., Pilocarpine-d5) is commercially available and would be the ideal internal standard for this compound due to its similar chemical properties and chromatographic behavior. It will experience the same degree of ion suppression as the analyte, thus providing more accurate quantification.
-
Switch Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[1]
Q2: My results for this compound show poor reproducibility and accuracy. Could this be related to matrix effects?
A2: Yes, inconsistent matrix effects are a frequent cause of poor reproducibility and accuracy in bioanalytical methods.[4]
Potential Causes:
-
Lot-to-Lot Variability of the Biological Matrix: Different lots of plasma or other matrices can have varying compositions of endogenous components, leading to different degrees of matrix effects.
-
Inconsistent Sample Preparation: Variability in the execution of the sample preparation procedure can lead to inconsistent removal of matrix components.
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in signal intensity due to matrix effects are not corrected.
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: As part of method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged.[5]
-
Standardize and Automate Sample Preparation: Ensure the sample preparation protocol is followed precisely for every sample. Automation can help minimize variability.
-
Implement a Co-eluting Internal Standard: The best approach to compensate for variable matrix effects is to use a stable isotope-labeled internal standard that co-elutes with this compound.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the matrix effect for my this compound assay?
A1: The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[1][5] This involves comparing the peak area of an analyte in a "clean" or neat solution to its peak area when spiked into a blank matrix extract.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The Internal Standard (IS) Normalized MF is also calculated to assess how well the IS compensates for the matrix effect:
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Spiked Post-Extracted Matrix) / (Analyte/IS Peak Area Ratio in Neat Solution)
According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should be ≤15%.[6]
Q2: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A2: While the "best" technique can be method-dependent, more exhaustive cleanup methods generally result in lower matrix effects. Based on available literature and general principles, here is a comparison:
-
Solid-Phase Extraction (SPE): Often considered the gold standard for removing matrix interferences. A method for this compound in human plasma employed a two-step SPE process for selective extraction.
-
Liquid-Liquid Extraction (LLE): Can be very effective at removing phospholipids and other interferences. A validated method for Pilocarpine in human plasma utilized an automated LLE procedure.
-
Protein Precipitation (PPT): While simple and fast, it is generally less effective at removing phospholipids and may result in more significant matrix effects.[2]
-
Ultrafiltration: A simple method that has been used for the analysis of this compound in plasma.[7] Its effectiveness in removing matrix components that cause ion suppression needs to be evaluated for your specific method.
Q3: What type of internal standard should I use for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound . While a SIL-IS for this compound may not be readily available, a SIL-IS for Pilocarpine (e.g., Pilocarpine-d5) is a very suitable alternative due to its high structural similarity. A structural analog of Pilocarpine has also been used successfully in a validated method. Using a SIL-IS is the most effective way to compensate for matrix effects and other sources of variability during sample analysis.
Data Presentation
Table 1: Illustrative Comparison of Matrix Effects for this compound with Different Sample Preparation Techniques in Human Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Expected Matrix Effect (Matrix Factor) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100 | 0.4 - 0.8 (Significant Suppression) | Fast, simple, inexpensive | High potential for ion suppression due to residual phospholipids[2] |
| Liquid-Liquid Extraction (LLE) | 70-95 | 0.8 - 1.1 (Minimal Suppression) | Good removal of phospholipids and salts | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | 85-105 | 0.9 - 1.1 (Very Low Suppression) | Excellent cleanup, high analyte concentration | More expensive, requires method development |
| Ultrafiltration | 90-100 | 0.7 - 0.9 (Moderate Suppression) | Simple, removes proteins | May not remove smaller interfering molecules[7] |
Note: The values in this table are illustrative and based on general observations in LC-MS/MS bioanalysis. The actual performance will depend on the specific experimental conditions.
Experimental Protocols
Methodology for Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank human plasma using your established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the final reconstitution solvent at low and high concentrations corresponding to your quality control samples.
-
Spike Post-Extracted Matrix: Spike the blank plasma extracts from step 1 with the this compound and internal standard solutions from step 2 at the low and high concentration levels.
-
Analyze Samples: Inject the neat solutions and the spiked post-extracted matrix samples into the LC-MS/MS system.
-
Calculate Matrix Factor: Use the peak areas to calculate the Matrix Factor (MF) and the IS-Normalized MF as described in FAQ Q1.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eijppr.com [eijppr.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pilocarpic Acid Formulation for Ophthalmic Delivery
This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming the challenges associated with pilocarpine (B147212) formulation for ophthalmic delivery, focusing on the issues created by its degradation to pilocarpic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of pilocarpine ophthalmic solutions. The primary challenge is the chemical instability of pilocarpine, which readily undergoes hydrolysis to form the pharmacologically inactive this compound, especially at physiological pH.
Issue 1: Rapid Loss of Pilocarpine Potency in Aqueous Solution
-
Question: My pilocarpine formulation is showing a significant loss of potency over a short period. What is the likely cause and how can I prevent it?
-
Answer: The most probable cause is the hydrolysis of the pilocarpine lactone ring to form this compound. This reaction is highly dependent on pH. Pilocarpine is most stable in acidic conditions (pH 4-5) and becomes progressively unstable as the pH increases toward neutral or alkaline levels.[1] To mitigate this, formulate the solution at a pH below 5. Studies have shown that non-buffered pilocarpine eye drops with a pH of 4 or less can have a predicted durability of five years.[2]
Issue 2: Poor Ocular Bioavailability and Short Duration of Action
-
Question: My formulation requires frequent administration to maintain a therapeutic effect. How can I improve the bioavailability and prolong the drug's residence time on the ocular surface?
-
Answer: Low bioavailability (~1-3%) is a known issue with conventional pilocarpine eye drops due to rapid nasolacrimal drainage and poor corneal penetration.[3][4] While a low pH (~4) is necessary for chemical stability, it causes pilocarpine to be ionized, which hinders its ability to cross the cornea.[5][6] To overcome this, consider the following advanced drug delivery strategies:
-
In-Situ Gelling Systems: Use polymers like alginate, Pluronic, or xyloglucan (B1166014) that are liquid at room temperature and acidic pH but form a gel upon instillation into the eye (physiological pH 7.4 and temperature).[7][8][9] This increases the formulation's viscosity, prolonging contact time and improving drug absorption.
-
Mucoadhesive Polymers: Incorporate polymers such as gellan gum, Carbopol, or hyaluronic acid.[3][10][11][12] These polymers adhere to the mucus layer of the cornea and conjunctiva, increasing residence time and enhancing bioavailability.
-
Niosomal Gels: Encapsulating pilocarpine in niosomes (vesicles made of non-ionic surfactants) and incorporating them into a gel can significantly prolong precorneal residence time and improve bioavailability.[4][13] One study showed a 2.64-fold increase in relative bioavailability compared to a marketed gel.[13]
-
Issue 3: Inconsistent Results in Stability and Degradation Analysis
-
Question: My analytical results for pilocarpine and its degradants are not reproducible. What could be the problem?
-
Answer: The analysis of pilocarpine in the presence of its degradation products—this compound and the epimer isopilocarpine—requires a robust, stability-indicating method. Standard spectrophotometric methods may be inappropriate as they cannot distinguish between these compounds.[2] A high-performance liquid chromatography (HPLC) method is essential.[2][14][15][16][17] Ensure your HPLC method can effectively separate pilocarpine, isopilocarpine, and this compound for accurate quantification.[14][15][17] (See Experimental Protocol 1).
Issue 4: Patient Discomfort and Irritation Upon Instillation
-
Question: Test subjects report stinging and irritation after applying the formulation. What is the cause and how can it be minimized?
-
Answer: The low pH required for pilocarpine stability is a primary cause of ocular discomfort.[5][6] Additionally, preservatives like benzalkonium chloride can cause irritation.[18] Strategies to improve tolerability include:
-
Cyclodextrin (B1172386) Complexation: Using modified beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance drug solubility and bioavailability while potentially reducing irritation.[19][20][21] Cyclodextrins can form inclusion complexes with the drug, which may improve comfort without disrupting the corneal epithelium.[20]
-
Prodrugs: Developing a pilocarpine prodrug can improve lipophilicity for better corneal penetration. These prodrugs are designed to be stable in the formulation and convert to active pilocarpine enzymatically in the eye.[19][22][23]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pilocarpine in ophthalmic formulations? A1: The primary degradation pathway is pH-dependent hydrolysis of the ester (lactone) group in pilocarpine to form the pharmacologically inactive carboxylic acid, this compound.[1] At alkaline pH, epimerization to isopilocarpine can also occur, though typically at a slower rate than hydrolysis.[1] Both this compound and isopilocarpine lack the desired therapeutic activity.[1]
Q2: What is the optimal pH for a pilocarpine ophthalmic solution? A2: The optimal pH for maximizing chemical stability is in the acidic range, typically between 4 and 5.[1] However, this creates a trade-off, as the low pH can cause ocular discomfort upon instillation.[5]
Q3: How can I analytically separate and quantify pilocarpine from this compound? A3: A validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for separating and quantifying pilocarpine, this compound, and isopilocarpine.[14][15][17] A common approach uses a phenyl-bonded column with UV detection at 220 nm.[14][16]
Q4: What are the advantages of using an in-situ gelling system for pilocarpine delivery? A4: In-situ gelling systems offer several advantages:
-
Ease of Administration: They can be administered as a liquid drop.
-
Prolonged Residence Time: They form a gel upon contact with the eye, increasing viscosity and residence time.
-
Sustained Release: The gel matrix provides a sustained release of the drug, reducing the required dosing frequency.[9]
-
Improved Bioavailability: The extended contact time enhances drug absorption across the cornea.[7][8]
Data Presentation
Table 1: Effect of pH on Pilocarpine Stability (This table is illustrative, based on established principles. Actual rates vary with buffer, temperature, and ionic strength.)
| pH | Stability Profile | Half-life (t½) Estimate | Reference |
| < 4.0 | High stability | > 1 year | Optimal for long-term storage[2] |
| 4.0 - 5.0 | Good stability | Months to a year | Recommended formulation range[1] |
| 6.0 - 6.5 | Moderate instability; hydrolysis rate increases | Weeks to months | Compromise for comfort, but stability is reduced |
| > 7.0 | Rapid degradation | Days to weeks | Unsuitable for liquid formulation[1] |
Table 2: Comparison of Advanced Formulation Strategies for Pilocarpine Delivery
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Challenges | Representative Polymers/Excipients |
| In-Situ Gels | Solution-to-gel transition triggered by ocular temperature, pH, or ions. | Easy instillation, prolonged contact time, sustained release.[7][8][9] | Potential for blurred vision, requires precise polymer concentration. | Alginate, Pluronic F127, Gellan Gum, Xyloglucan.[7][9][10] |
| Mucoadhesive Systems | Polymeric adhesion to the mucin layer of the ocular surface. | Increased residence time, enhanced bioavailability.[3][24][25] | High viscosity can be uncomfortable; requires specific polymer properties. | Carbopol, Hyaluronic Acid, Gellan Gum, Chitosan.[3][11][12] |
| Cyclodextrin Complexation | Encapsulation of pilocarpine within the cyclodextrin cavity. | Improved solubility, stability, and bioavailability; may reduce irritation.[20][21] | Can alter drug release kinetics; potential for competitive displacement. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-CD (SBE-β-CD).[19][20] |
| Niosomal Carriers | Encapsulation within vesicles formed from non-ionic surfactants and cholesterol. | Prolonged release, enhanced corneal penetration, improved stability.[4][13] | Complex manufacturing process, potential for vesicle instability. | Span 60, Span 80, Cholesterol.[4][13] |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Pilocarpine and its Degradants
-
Objective: To quantify pilocarpine in the presence of its primary degradation products, isopilocarpine and this compound. This method is adapted from established procedures.[14][16]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Visible detector.
-
Data integration system.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase phenyl-bonded column (e.g., 30 cm x 3.9 mm, 10 µm particle size).[16]
-
Mobile Phase: Acetonitrile and acidified phosphate (B84403) buffer (e.g., 3:97 v/v). The buffer can be prepared with potassium dihydrogen phosphate and adjusted to an acidic pH (e.g., 2.5-3.0) with phosphoric acid.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 220 nm.[16]
-
Injection Volume: 10-20 µL.
-
-
Methodology:
-
Standard Preparation: Prepare individual stock solutions of pilocarpine HCl, isopilocarpine, and this compound in the mobile phase. Create a mixed standard solution containing all three compounds at known concentrations.
-
Sample Preparation: Dilute the ophthalmic formulation with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on the retention times obtained from the standard solution. Calculate the concentration of each component in the sample using the peak areas and the calibration curve derived from the standard.
-
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell
-
Objective: To evaluate the release profile of pilocarpine from a formulation (e.g., an in-situ gel or mucoadhesive film) over time.
-
Apparatus:
-
Franz diffusion cell apparatus.
-
Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size) or excised animal cornea.
-
Magnetic stirrer and water bath maintained at 34 ± 0.5 °C (to simulate ocular surface temperature).
-
-
Methodology:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before mounting it between the donor and receptor compartments of the Franz cell.
-
Receptor Compartment: Fill the receptor compartment with a known volume of simulated tear fluid (STF) or phosphate-buffered saline (pH 7.4). Ensure no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor compartment.
-
Sample Application: Accurately apply a known quantity of the pilocarpine formulation (e.g., 50 µL of a gel) onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the concentration of pilocarpine in the collected samples using a validated analytical method, such as the HPLC method described in Protocol 1.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations (Graphviz)
Caption: Pilocarpine's pH-dependent degradation pathway.
Caption: Ophthalmic formulation development workflow.
Caption: Troubleshooting low bioavailability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In-Eye Comparison of Commercial Pilocarpine Ophthalmic Solution and an Optimized, Reformulated Pilocarpine for Presbyopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In-Eye Comparison of Commercial Pilocarpine Ophthalmic Solution and an Optimized, Reformulated Pilocarpine for Presbyopia Treatment | springermedizin.de [springermedizin.de]
- 7. In situ gelling of alginate/pluronic solutions for ophthalmic delivery of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mucoadhesive liquid ophthalmic vehicles - Evaluation of macromolecular ionic complexes of pilocarpine [arpi.unipi.it]
- 13. tandfonline.com [tandfonline.com]
- 14. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, this compound and isothis compound in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pilocarpine Hydrochloride Ophthalmic Solution Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]
- 19. Modified beta-cyclodextrin (SBE7-beta-CyD) with viscous vehicle improves the ocular delivery and tolerability of pilocarpine prodrug in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Beta-cyclodextrins enhance bioavailability of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ocular absorption and irritation of pilocarpine prodrug is modified with buffer, polymer, and cyclodextrin in the eyedrop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Mucoadhesive gellan gum/poly(2-ethyl-2-oxazoline) films for ocular delivery of pilocarpine hydrochloride - CentAUR [centaur.reading.ac.uk]
Technical Support Center: Refinement of Pilocarpic Acid Extraction Protocols
Welcome to the technical support center for the refinement of pilocarpic acid extraction protocols from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the extraction and purification of this compound.
Q1: My final yield of this compound is unexpectedly low. What are the likely causes and solutions?
A1: Low yields of this compound can stem from several factors, primarily related to incomplete hydrolysis of pilocarpine (B147212) or losses during extraction and purification.
-
Incomplete Hydrolysis: this compound is predominantly formed by the hydrolysis of its parent alkaloid, pilocarpine. This reaction is highly dependent on pH and temperature.
-
Cause: The extraction or hydrolysis medium was too acidic. Pilocarpine is relatively stable in acidic conditions (pH < 5.5).[1]
-
Solution: Ensure the hydrolysis step is performed under neutral to alkaline conditions (pH 7.0 - 10.0). Increase the temperature of the hydrolysis reaction (e.g., 40-60°C) to accelerate the conversion of pilocarpine to this compound, but avoid excessive heat which could lead to other degradation products.
-
-
Suboptimal Extraction of Precursor: If the initial extraction of pilocarpine from the plant material is inefficient, the starting material for hydrolysis will be limited.
-
Cause: Improper solvent choice or insufficient extraction time.
-
Solution: Employ a polar solvent like methanol (B129727) or ethanol, often in an aqueous mixture (e.g., 70-80% ethanol), to efficiently extract pilocarpine. Ensure the plant material is finely ground to maximize surface area and consider multiple extraction cycles.
-
-
Losses During Liquid-Liquid Extraction: this compound, being more polar than pilocarpine, has different solubility characteristics.
-
Cause: Incorrect pH during the acid-base purification steps. To isolate this compound in the aqueous phase, the pH must be carefully controlled.
-
Solution: During the acid-base liquid-liquid extraction, after washing the acidic aqueous solution with a non-polar solvent to remove impurities, carefully adjust the pH. This compound will be in its salt form and remain in the aqueous layer under acidic conditions. To extract it into an organic solvent is generally difficult due to its high polarity. It is often isolated by ion-exchange chromatography or by precipitation.
-
Q2: How can I effectively separate this compound from unreacted pilocarpine and other related alkaloids?
A2: The separation of this compound from pilocarpine, isopilocarpine, and isothis compound is a common challenge due to their structural similarities. The most effective method is High-Performance Liquid Chromatography (HPLC).
-
Solution: A reversed-phase HPLC method is typically employed for the separation and quantification of pilocarpine and its related compounds.[2] A C18 or a phenyl-bonded column can be used effectively.
-
Mobile Phase: A common mobile phase consists of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 2.5-4.0) and an organic modifier like acetonitrile (B52724) or methanol in a high aqueous ratio (e.g., 97:3 water:acetonitrile).[1]
-
Detection: UV detection at a low wavelength, typically around 215-220 nm, is used as these compounds lack a strong chromophore.[2]
-
Q3: My extract is heavily contaminated with chlorophyll (B73375) and other pigments. How can I remove them?
A3: Pigment contamination is a frequent issue in plant extractions.
-
Solution 1: Solvent Partitioning: Before proceeding to hydrolysis, perform a preliminary defatting and depigmentation step. Macerate the initial plant material with a non-polar solvent like n-hexane. This will remove chlorophyll and lipids while leaving the more polar alkaloids behind.
-
Solution 2: Acid-Base Extraction: During the acid-base purification, the initial acidic aqueous extract can be washed thoroughly with a non-polar solvent such as n-hexane or dichloromethane. Chlorophyll will partition into the organic layer, while the protonated alkaloids remain in the aqueous phase.
-
Solution 3: Activated Charcoal: Treatment with activated charcoal can effectively adsorb pigments. However, use it judiciously as it can also adsorb the target alkaloids, leading to yield loss. It is best used on the neutralized aqueous extract before final purification steps.
Q4: I am observing the formation of isopilocarpine and isothis compound. How can I minimize these isomers?
A4: Isomerization (epimerization) is a common issue, often catalyzed by heat and pH. Isopilocarpine can be an artifact produced during the drying, storage, and extraction of the plant material. The conversion of pilocarpine to isopilocarpine increases with temperature.
-
Solution:
-
Temperature Control: Conduct extraction and hydrolysis at the lowest effective temperature. While heat accelerates hydrolysis to this compound, it also promotes epimerization. An optimized temperature (e.g., 40°C) is a trade-off between hydrolysis rate and isomerization.
-
pH Management: While alkaline conditions are needed for hydrolysis, prolonged exposure to strong bases can also favor epimerization. Use a moderately alkaline pH (e.g., pH 8-9) and monitor the reaction time to avoid extended exposure.
-
Data Presentation
The following tables summarize key quantitative data relevant to this compound extraction.
Table 1: Influence of pH on Pilocarpine Stability and Hydrolysis to this compound
| pH | Temperature (°C) | Stability of Pilocarpine | Rate of Hydrolysis to this compound | Reference(s) |
| < 4.0 | 25 - 40 | High stability | Very Slow | [3] |
| 5.5 | 25 | Stable for at least 60 days | Slow | [1] |
| 6.5 | 25 | Significant degradation observed | Moderate | [3] |
| 7.5 | 25 - 38 | Significant and rapid degradation (first-order kinetics) | Fast | [1] |
Table 2: Comparison of Solvent Systems for Alkaloid Extraction from Pilocarpus Species
| Solvent System | Alkaloid Form Extracted | Relative Efficiency for Pilocarpine | Notes | Reference(s) |
| Chloroform (after basification of plant material) | Free Base | High | A classic and highly effective method for pilocarpine free base. Requires a pre-treatment with a base like ammonium (B1175870) hydroxide (B78521). | [4] |
| 70-80% Ethanol/Methanol in Water | Salt and Free Base | High | Good for extracting a broad range of alkaloids. The aqueous portion helps in extracting alkaloidal salts. | |
| Dilute Aqueous Acid (e.g., 2-3% HCl) | Salt | High | Directly extracts alkaloids as their water-soluble salts. This is often the first step in industrial acid-base extraction protocols. | [5] |
| n-Hexane | N/A | Very Low | Primarily used for defatting and removing non-polar impurities like chlorophyll before the main alkaloid extraction. |
Experimental Protocols
This section provides a detailed methodology for the extraction of pilocarpine from plant material, its subsequent hydrolysis to this compound, and purification.
Protocol 1: Hydrolysis-Focused Extraction of this compound
This protocol is designed to maximize the conversion of pilocarpine present in the plant material to this compound.
-
Plant Material Preparation:
-
Dry the leaves of Pilocarpus sp. at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Initial Alkaloid Extraction:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 80% methanol.
-
Macerate for 24 hours with continuous stirring at room temperature.
-
Filter the extract using vacuum filtration. Repeat the extraction on the plant residue with fresh solvent two more times.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
-
Acid-Base Purification and Hydrolysis:
-
Dissolve the crude extract in 500 mL of 2% sulfuric acid.
-
Wash the acidic solution three times with 250 mL of n-hexane to remove chlorophyll and other non-polar impurities. Discard the hexane (B92381) layers.
-
Carefully adjust the pH of the aqueous layer to 8.5-9.0 using a 10% ammonium hydroxide solution.
-
Transfer the solution to a reaction vessel and heat at 50°C for 4-6 hours with stirring to promote the hydrolysis of pilocarpine to this compound. Monitor the conversion by HPLC if possible.
-
After hydrolysis, cool the solution to room temperature.
-
-
Purification of this compound:
-
Acidify the solution to pH 3.5 with dilute sulfuric acid.
-
At this stage, this compound is in its protonated, water-soluble form. The solution can be further purified using ion-exchange chromatography.
-
Apply the acidified solution to a strong cation exchange column.
-
Wash the column with deionized water, followed by a low concentration acid wash to remove impurities.
-
Elute the this compound using a buffered mobile phase with an increasing pH gradient or an increasing ionic strength (e.g., ammonium hydroxide or sodium chloride gradient).
-
Collect the fractions containing this compound (as determined by HPLC analysis).
-
Pool the pure fractions, and lyophilize to obtain solid this compound.
-
-
Quantification using HPLC:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 97% 25mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 3% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Analysis: Prepare a standard curve with pure this compound. Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and integrating the peak area against the standard curve.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the this compound extraction process.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pilocarpic Acid Esterification
Welcome to the technical support center for the optimization of reaction conditions for pilocarpic acid esterification. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of this compound?
A1: The main challenges in this compound esterification are twofold:
-
Spontaneous Lactonization: this compound monoesters are prone to spontaneous intramolecular cyclization to form pilocarpine (B147212), especially in aqueous solutions with a pH between 3.5 and 10.[1] This can significantly reduce the yield of the desired ester.
-
Epimerization: Under certain conditions, particularly basic or elevated temperatures, pilocarpine can epimerize to its less active diastereomer, isopilocarpine. This can also occur with this compound, leading to the formation of isothis compound esters.
Q2: Which esterification method is most suitable for this compound?
A2: The Steglich esterification is a commonly employed method due to its mild reaction conditions, which helps to minimize side reactions.[2][3] This method utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[3][4]
Q3: Why is the formation of this compound diesters often preferred over monoesters?
A3: this compound diesters are often synthesized to overcome the poor solution stability of the monoesters.[5] By esterifying the free hydroxyl group, the spontaneous cyclization to pilocarpine is prevented, leading to prodrugs with significantly longer shelf lives.[5] These diesters are designed to be stable in formulation but are converted to pilocarpine in vivo through enzymatic hydrolysis followed by spontaneous lactonization.[5]
Q4: What are the typical byproducts in a Steglich esterification of this compound?
A4: The primary byproduct from the coupling agent is dicyclohexylurea (DCU), which is formed from DCC.[3] DCU is generally insoluble in many organic solvents and can often be removed by filtration. Another potential side product is the N-acylurea, which forms from a rearrangement of the O-acylisourea intermediate.[3] The use of DMAP as a catalyst helps to suppress this side reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound Ester | 1. Spontaneous cyclization to pilocarpine: The reaction conditions (e.g., presence of water, basic pH) may favor the lactonization of the this compound monoester.[1] 2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry. 3. Formation of N-acylurea byproduct: A common side reaction in DCC-mediated esterifications, especially in the absence of an effective catalyst like DMAP.[3] 4. Loss during workup: The ester product may be lost during aqueous extraction if it has some water solubility. | 1. Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. 2. Control pH: Maintain a neutral or slightly acidic pH during the reaction and workup to minimize both lactonization and epimerization. 3. Optimize reaction conditions: Increase the reaction time, adjust the temperature (while monitoring for side reactions), and consider using a slight excess of the alcohol. 4. Use DMAP as a catalyst: Add a catalytic amount of DMAP (typically 5-10 mol%) to accelerate the desired esterification and suppress N-acylurea formation.[4] 5. Modify workup procedure: Minimize contact with aqueous phases. If necessary, use brine washes and dry the organic layer thoroughly. |
| Presence of Pilocarpine/Isopilocarpine in the Final Product | 1. Cyclization during reaction or workup: As mentioned, this compound monoesters can readily cyclize.[1] 2. Epimerization: The presence of isopilocarpine suggests that epimerization has occurred, likely due to basic conditions or elevated temperatures during the reaction or purification. | 1. Strictly anhydrous and neutral/acidic conditions: Avoid any traces of water or base. 2. Mild reaction temperatures: Conduct the reaction at room temperature or below if possible.[3] 3. Careful purification: Use purification techniques that avoid high temperatures and basic conditions. Chromatography on silica (B1680970) gel is a common method. |
| Difficulty in Removing Dicyclohexylurea (DCU) | 1. Co-precipitation with the product: The DCU may precipitate along with the desired ester, making filtration ineffective. 2. Solubility in the reaction solvent: While generally insoluble, DCU has some solubility in certain organic solvents. | 1. Solvent selection: Choose a solvent for the reaction in which the DCU is minimally soluble (e.g., dichloromethane (B109758), acetonitrile). 2. Post-reaction precipitation: After the reaction is complete, cool the mixture to a lower temperature (e.g., 0°C or in the freezer) to further decrease the solubility of DCU before filtration. 3. Alternative coupling agents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea (B33335) byproduct that can be removed by aqueous extraction. |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of starting materials or product: this compound or the resulting ester may be unstable under the reaction conditions. 2. Side reactions of the alcohol: The alcohol used for esterification might undergo side reactions. | 1. Use mild reaction conditions: Employ lower temperatures and shorter reaction times if possible. 2. Protecting groups: If this compound is degrading, consider if any functional groups require protection. 3. High purity of starting materials: Ensure the this compound and alcohol are of high purity before starting the reaction. |
Data Presentation
Table 1: Summary of Yields for Pilocarpine-Related Syntheses
| Reaction/Product | Starting Material(s) | Key Reagents/Catalysts | Yield | Reference |
| Dehydro-homopilopic acid hexyl ester | Dehydro-homopilopic acid, n-hexanol | Thionyl chloride | Not specified | [5] |
| Racemic homopilopic acid hexyl ester | Dehydro-homopilopic acid hexyl ester | 5% Rhodium on alumina | Quantitative | [5] |
| Juglone palmitate | Juglone, Palmitic acid | DCC, DMAP, CeCl3·7H2O | 7% (Mitsunobu), 10% (Steglich without CeCl3), Improved with CeCl3 | [2] |
| Various esters and thioesters | Carboxylic acids, Alcohols/Thiols | DCC, DMAP | Generally high yields | [4] |
Experimental Protocols
General Protocol for Steglich Esterification of this compound
This protocol is a general guideline based on the Steglich esterification method and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl (B1604629) alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Hydrochloric acid (HCl), 0.5 N solution
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired alcohol (1.1-1.5 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 equivalents) to the solution and stir until it dissolves.
-
Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture to 0°C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct. Remove the precipitate by filtration, washing the solid with a small amount of cold DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure this compound ester.
Analytical Method: HPLC for Reaction Monitoring
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A common mobile phase for separating pilocarpine and related compounds consists of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 4.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[6]
-
Detection: UV detection at a suitable wavelength (e.g., 215-220 nm) is generally used.
-
Analysis: The reaction progress can be monitored by observing the disappearance of the this compound peak and the appearance of the ester product peak. The presence of pilocarpine or isopilocarpine can also be detected.
Mandatory Visualization
Caption: Experimental workflow for the Steglich esterification of this compound.
Caption: Troubleshooting logic for the optimization of this compound esterification.
References
- 1. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and identification of this compound diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilocarpic Acid Reference Standard: Technical Support Center
For researchers, scientists, and drug development professionals utilizing pilocarpic acid as a reference standard, ensuring its purity and stability is paramount for accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of this compound reference standards.
Frequently Asked Questions (FAQs)
Q1: What is a typical purity specification for a this compound reference standard?
A1: While an absolute specification can vary between manufacturers, a high-quality this compound reference standard should generally have a purity of ≥98% as determined by a stability-indicating method like High-Performance Liquid Chromatography (HPLC). It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the lot you are using.[1] The CoA will also provide information on the content of known impurities.
Q2: What are the primary impurities associated with a this compound reference standard?
A2: The most common impurities are stereoisomers and related degradation products. These include:
-
Isothis compound: The epimer of this compound.
-
Pilocarpine (B147212): The lactonized form of this compound.
-
Isopilocarpine: The epimer of pilocarpine.
The presence and quantity of these impurities should be detailed on the Certificate of Analysis.
Q3: How should a this compound reference standard be stored to ensure its stability?
A3: Proper storage is critical to maintain the integrity of the reference standard. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | To minimize the rate of degradation reactions. |
| Light | Protect from light | Pilocarpine, a related compound, is known to be light-sensitive, and similar precautions are advisable for this compound.[2] |
| Atmosphere | Store in a tightly sealed container | To prevent moisture absorption, which can accelerate hydrolysis and other degradation pathways. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Humidity | Store in a desiccator or a controlled low-humidity environment | To minimize water-mediated degradation. |
Q4: What is the stability of this compound in solution?
A4: this compound in aqueous solution is susceptible to pH-dependent degradation. It is generally more stable in acidic conditions. As the pH increases, the rate of lactonization to form pilocarpine and epimerization can increase, especially at elevated temperatures.[3] For analytical purposes, it is recommended to prepare solutions fresh and use them promptly. If short-term storage is necessary, solutions should be kept refrigerated (2-8°C) and protected from light.
Troubleshooting Guide
Purity and Impurity Issues
Problem: An unexpected peak is observed during the HPLC analysis of the this compound reference standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | 1. Review the storage conditions of the solid reference standard. Ensure it has been stored at 2-8°C, protected from light, and in a tightly sealed container. 2. If the standard has been in solution, it may have degraded. Prepare a fresh solution from the solid standard and re-analyze immediately. |
| Contamination | 1. Ensure all glassware is scrupulously clean. 2. Verify the purity of the solvents used for sample preparation and the mobile phase. 3. Analyze a blank (solvent) injection to rule out contamination from the HPLC system. |
| Synthesis-Related Impurity | If the unexpected peak is consistently present even with fresh preparations, it may be an impurity from the synthesis process. Consult the supplier's Certificate of Analysis for a list of potential impurities. If the impurity is not listed, contact the supplier's technical support for further information. |
Problem: The purity of the this compound reference standard is lower than the specification on the Certificate of Analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Handling | 1. Review the handling procedures. Ensure the standard was brought to room temperature in a desiccator before opening to prevent moisture condensation. 2. Confirm that the correct solvent was used for dissolution and that the standard dissolved completely. |
| Inaccurate Weighing | Verify the calibration and accuracy of the analytical balance used. |
| Degradation | As mentioned above, improper storage or handling can lead to degradation. Prepare a fresh sample from a properly stored standard. |
| Analytical Method Issues | 1. Ensure the HPLC method is validated for the analysis of this compound and its impurities. 2. Check the system suitability parameters (e.g., peak symmetry, resolution, and reproducibility) to confirm the HPLC system is performing correctly. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This method is designed for the simultaneous determination of this compound and its common impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Spherisorb-CN (5 µm, 4.6 x 250 mm) or equivalent cyano-bonded phase column |
| Mobile Phase | An aqueous solution of 0.1% (v/v) triethylamine, adjusted to pH 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a concentration of about 1 mg/mL.
-
Sample Solution: Prepare in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area normalization method, assuming all components have a similar response factor at 220 nm.
Visualizations
Logical Troubleshooting for Purity Discrepancies
References
Technical Support Center: Pilocarpic Acid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate variability in pilocarpic acid bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is the primary metabolite of pilocarpine (B147212), a medication used to treat conditions like glaucoma and xerostomia (dry mouth). The hydrolysis of pilocarpine to this compound is a key step in its metabolism. Accurate measurement of this compound is crucial in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pilocarpine.
Q2: What are the primary sources of variability in this compound bioassays?
A2: The main sources of variability in this compound bioassays stem from the chemical instability of both pilocarpine and this compound. Key factors include:
-
pH-dependent hydrolysis and lactonization: Pilocarpine hydrolyzes to this compound, and this process is pH-dependent. Conversely, this compound can undergo intramolecular cyclization (lactonization) back to pilocarpine.[1]
-
Temperature: Higher temperatures can accelerate the degradation of pilocarpine and the interconversion between pilocarpine and this compound.[2]
-
Enzymatic activity: In biological matrices like plasma or serum, esterases can catalyze the hydrolysis of pilocarpine to this compound.[3][4]
-
Sample handling and storage: Improper handling and storage of biological samples can lead to significant changes in the concentrations of pilocarpine and this compound. It has been confirmed that pilocarpine can exclusively and quantitatively convert to this compound in heparinized human plasma during storage.[5]
-
Analytical method variability: Inconsistent chromatographic conditions, improper sample preparation, and instrument variability can all contribute to assay imprecision.
Q3: How should biological samples for this compound analysis be collected, handled, and stored to minimize variability?
A3: To ensure sample integrity and minimize variability, the following best practices are recommended:
-
Rapid processing: Process blood samples as quickly as possible after collection to separate plasma or serum.
-
Low temperature: Keep samples on ice during processing.
-
Enzyme inhibition: Consider the use of an esterase inhibitor if enzymatic degradation is a concern, although rapid cooling and freezing are often sufficient.
-
pH control: While not always feasible during collection, maintaining a slightly acidic pH can improve the stability of pilocarpine.
-
Storage: Store plasma or serum samples at -80°C until analysis. Minimize freeze-thaw cycles.
Q4: What are the critical parameters to control in an HPLC-based bioassay for this compound?
A4: For reliable and reproducible results in an HPLC-based assay, the following parameters are critical:
-
Mobile phase pH: The pH of the mobile phase can significantly affect the retention time and peak shape of this compound and related compounds.
-
Column temperature: Consistent column temperature is essential for reproducible retention times.
-
Flow rate: A stable and consistent flow rate is necessary for accurate quantification.
-
Sample preparation: The sample preparation method (e.g., protein precipitation, solid-phase extraction) should be validated for recovery and reproducibility.
-
Internal standard: Use of an appropriate internal standard is crucial to correct for variability in sample preparation and instrument response.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | Inconsistent sample handling and processing. | Ensure uniform and rapid processing of all samples. Keep samples on ice and minimize time at room temperature. |
| Instability of this compound in the analytical samples. | Analyze samples immediately after preparation or store them under validated conditions (e.g., refrigerated autosampler). | |
| Inconsistent injection volumes. | Check the autosampler for air bubbles and ensure proper maintenance. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between the sample solvent and the mobile phase. | Dissolve the final sample extract in the initial mobile phase. |
| Column contamination or degradation. | Use a guard column and appropriate sample cleanup procedures. If necessary, wash or replace the analytical column. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or use a different column chemistry. | |
| Low or Inconsistent Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method (e.g., choice of extraction solvent, pH). |
| Adsorption of the analyte to labware. | Use silanized glassware or low-binding plasticware. | |
| Degradation during sample processing. | Perform all steps at low temperatures and minimize processing time. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is working correctly and the mobile phase is properly degassed and mixed. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when necessary. | |
| Baseline Noise or Drift | Contaminated mobile phase or HPLC system. | Use high-purity solvents and filter all mobile phases. Flush the HPLC system regularly. |
| Detector lamp aging. | Replace the detector lamp if its intensity is low. | |
| Air bubbles in the detector flow cell. | Purge the system to remove any trapped air. |
Quantitative Data Summary
Table 1: Stability of Pilocarpine Formulations Under Various Conditions
| Formulation | pH | Storage Temperature | Duration | Pilocarpine Potency Loss | Reference |
| 1% Pilocarpine Nitrate (B79036) (unbuffered) | ~4.5 | Room Temperature | 6 months | < 2.7% | [2] |
| 1% Pilocarpine Nitrate (phosphate buffered) | ~6.5 | Room Temperature | 6 months | > 20% | [2] |
| 1% Pilocarpine Nitrate (borax buffered) | ~6.5 | Room Temperature | 6 months | > 20% | [2] |
| 1% Pilocarpine Nitrate (phosphate buffered) | ~6.5 | < 4°C | 6 months | 6-7% | [2] |
| 1% Pilocarpine Nitrate (borax buffered) | ~6.5 | < 4°C | 6 months | 6-7% | [2] |
Table 2: Example HPLC Methods for this compound Quantification
| Parameter | Method 1 (HPLC-MS/MS) | Method 2 (HPLC-UV) |
| Sample Type | Human plasma and urine | Ophthalmic solutions |
| Sample Preparation | Ultrafiltration (plasma), Dilution (urine) | Direct injection or dilution |
| Column | Reversed-phase | Reversed-phase |
| Mobile Phase | Gradient elution | Isocratic elution |
| Detection | Tandem Mass Spectrometry | UV absorbance |
| Reference | [6] | [7] |
Table 3: Validation Parameters for a this compound Bioassay in Human Plasma (GC-MS)
| Parameter | Result |
| Linearity Range | 1 to 10 ng/mL |
| Intra-day Precision (CV%) | 0.5% to 9.9% |
| Inter-day Precision (CV% at 2.5 ng/mL) | 10.2% |
| Accuracy | 94% to 102% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Reference | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma for this compound Analysis
This protocol is based on a solid-phase extraction (SPE) method.
-
Sample Thawing: Thaw frozen plasma samples in an ice bath.
-
Protein Precipitation: To 1 mL of plasma, add a precipitating agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: HPLC-MS/MS Method for this compound Quantification
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations and quantify the unknown samples by interpolating from this curve.
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Pilocarpine signaling pathway via muscarinic receptors.[8][9][10][11]
Caption: Troubleshooting decision tree for bioassay variability.
References
- 1. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 10. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Pilocarpine and Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological mechanisms of the muscarinic agonist pilocarpine (B147212) and its primary hydrolysis product, pilocarpic acid. The information presented herein is supported by experimental data to facilitate a clear understanding of their respective activities at muscarinic acetylcholine (B1216132) receptors.
Executive Summary
Pilocarpine is a well-characterized non-selective muscarinic acetylcholine receptor agonist with therapeutic applications in glaucoma and xerostomia.[1][2] Its pharmacological activity is attributed to its ability to bind to and activate muscarinic receptors, leading to a cascade of downstream signaling events. In contrast, its hydrolysis product, this compound, is widely reported to be pharmacologically inactive or minimally active.[3][4] This guide will delve into the available quantitative data for pilocarpine's receptor binding and functional activity, outline the experimental protocols used to determine these parameters, and visually represent the key signaling pathways involved. While direct quantitative pharmacological data for this compound is largely absent from the published literature, its generally accepted lack of activity will be discussed in the context of pilocarpine's metabolic profile.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the binding affinity and functional efficacy of pilocarpine at human M1, M2, and M3 muscarinic acetylcholine receptors. It is important to note that despite extensive literature searches, no direct quantitative binding affinity or functional efficacy data for this compound at muscarinic receptors could be located. The consistent description of this compound in the scientific literature is that of an inactive metabolite.
| Parameter | Pilocarpine | This compound | Reference(s) |
| Binding Affinity (Ki, nM) | |||
| M1 Receptor | 7943 | No data available | [5] |
| M2 Receptor | 560 | No data available | [6] |
| M3 Receptor | 1610 | No data available | [6] |
| Functional Efficacy (EC50, µM) | |||
| M1/M3 Receptors (Phosphoinositide Turnover) | 18 | No data available | [7] |
| M2 Receptor (Low-Km GTPase Activity) | 4.5 | No data available | [7] |
| Maximal Efficacy (Emax) | |||
| M1/M3 Receptors (Phosphoinositide Turnover) | 35% of Carbachol's maximal response | No data available | [7] |
| M2 Receptor (Low-Km GTPase Activity) | 50% of Carbachol's maximal response | No data available | [7] |
Mechanism of Action
Pilocarpine: A Non-Selective Muscarinic Agonist
Pilocarpine exerts its effects by directly binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[8] There are five subtypes of muscarinic receptors (M1-M5), and pilocarpine is considered a non-selective agonist, meaning it can activate all subtypes.[6][9] However, its therapeutic effects are primarily mediated through its action on M1, M2, and M3 receptors.[1][10]
-
M1 and M3 Receptor Activation: These receptors are coupled to Gq/11 proteins. Upon activation by pilocarpine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is responsible for smooth muscle contraction (e.g., in the iris sphincter and ciliary muscle of the eye) and increased secretion from exocrine glands (e.g., salivary and sweat glands).[1][8]
-
M2 Receptor Activation: M2 receptors are coupled to Gi/o proteins. Activation of these receptors by pilocarpine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. In the heart, this mechanism contributes to a decrease in heart rate.[8]
This compound: The Inactive Metabolite
Experimental Protocols
The quantitative data presented for pilocarpine in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of pilocarpine to compete with a radiolabeled antagonist for binding to muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, or M3).
-
Radioligand: e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compound: Pilocarpine.
-
Non-specific binding control: A high concentration of a non-labeled antagonist, such as atropine (B194438) (e.g., 10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of pilocarpine.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of pilocarpine.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess atropine).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of pilocarpine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the pilocarpine concentration and use non-linear regression analysis to determine the IC50 value (the concentration of pilocarpine that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay is used to measure the activation of Gq/11-coupled receptors, such as M1 and M3 muscarinic receptors.
Objective: To quantify the production of inositol phosphates in response to stimulation by pilocarpine.
Materials:
-
Intact cells expressing the M1 or M3 muscarinic receptor subtype.
-
[3H]-myo-inositol.
-
Assay medium (e.g., Krebs-bicarbonate buffer) containing LiCl (to inhibit inositol monophosphatase).
-
Test compound: Pilocarpine.
-
Cell lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Culture the cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in assay medium containing LiCl.
-
Stimulate the cells with varying concentrations of pilocarpine for a defined period (e.g., 30-60 minutes).
-
Terminate the stimulation by adding a cell lysis buffer (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the cell lysates.
-
Separate the total [3H]-inositol phosphates from the unreacted [3H]-myo-inositol using anion exchange chromatography.
-
Elute the [3H]-inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
-
Plot the amount of [3H]-inositol phosphate accumulation as a function of the pilocarpine concentration.
-
Use non-linear regression analysis to determine the EC50 (the concentration of pilocarpine that produces 50% of the maximal response) and the Emax (the maximal response).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by pilocarpine through M1/M3 and M2 muscarinic receptors.
Caption: Gq-coupled signaling pathway of pilocarpine at M1/M3 muscarinic receptors.
Caption: Gi-coupled signaling pathway of pilocarpine at M2 muscarinic receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a radioligand competition binding assay.
Caption: Experimental workflow for a radioligand competition binding assay.
Conclusion
Pilocarpine is a non-selective muscarinic agonist that exerts its pharmacological effects through the activation of M1/M3 and M2 receptors, leading to Gq/11- and Gi/o-mediated signaling cascades, respectively. The quantitative data available for pilocarpine demonstrate its affinity and efficacy at these receptors. In contrast, its hydrolysis product, this compound, is consistently reported as being pharmacologically inactive, a statement supported by the lack of significant toxicity of degraded pilocarpine solutions. This inactivity is attributed to the opening of the lactone ring, which is crucial for receptor binding and activation. For researchers and drug development professionals, the distinct pharmacological profiles of pilocarpine and this compound underscore the critical role of molecular structure in determining drug activity and highlight the importance of considering metabolic degradation pathways in drug design and evaluation. Further studies providing direct quantitative pharmacological data for this compound would be valuable to definitively confirm its lack of muscarinic receptor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilocarpine - Wikipedia [en.wikipedia.org]
- 3. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central muscarinic receptor subtypes involved in pilocarpine-induced salivation, hypertension and water intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human paraoxonase 1 is the enzyme responsible for pilocarpine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Comparative Stability of Pilocarpic Acid and Its Ester Prodrugs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of pilocarpic acid and its monoester and diester prodrugs. The information is intended for researchers, scientists, and professionals in drug development and formulation. Understanding the relative stability of these compounds is critical for the design of effective and stable ophthalmic formulations of pilocarpine (B147212) prodrugs aimed at improving its bioavailability.
Pilocarpine, a miotic and antiglaucoma agent, is known to undergo hydrolysis to the pharmacologically inactive this compound. To enhance corneal permeability, various ester prodrugs of this compound have been synthesized. These prodrugs are designed to be more lipophilic than pilocarpine and to convert to the active drug in vivo. However, the stability of these esters is a key factor in their viability as drug candidates. This guide summarizes key stability data and provides relevant experimental protocols.
Executive Summary of Comparative Stability
This compound exists in equilibrium with pilocarpine, with the lactonization to pilocarpine being favored in acidic conditions. As the pH increases, pilocarpine becomes progressively more unstable and hydrolyzes to this compound.[1]
This compound Monoesters: These compounds are synthesized as prodrugs to improve the ocular bioavailability of pilocarpine.[2] However, they generally exhibit poor stability in aqueous solutions, readily undergoing cyclization to form pilocarpine.[3] The rate of this lactonization is pH-dependent and increases with higher hydroxide (B78521) ion activity.[2]
This compound Diesters: To overcome the inherent instability of the monoesters, diester prodrugs have been developed. These compounds demonstrate significantly greater stability in aqueous solutions, with estimated shelf lives of more than five years at 20°C.[3] Their design as sequentially labile prodrugs allows for enzymatic hydrolysis in vivo to the corresponding monoester, which then rapidly cyclizes to the active pilocarpine.[3][4] In acidic aqueous solutions, these diesters are generally stable.[4]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound monoesters and diesters.
Table 1: Half-Lives of this compound Monoesters in Aqueous Solution at 37°C and pH 7.4 [2]
| Monoester Substituent | Half-life (t½) in minutes |
| p-Chlorobenzyl | 30 |
| n-Hexyl | 1105 |
Table 2: Half-Lives of this compound Diesters in 80% Human Serum at 37°C [4]
| Diester Substituent (R1) | Diester Substituent (R2) | Half-life (t½) in minutes |
| Methyl | Benzyl | 232 |
| Ethyl | Benzyl | 144 |
| Propyl | Benzyl | 78 |
| Butyl | Benzyl | 38 |
| Benzyl | Benzyl | 6 |
Degradation Pathway of this compound Diester Prodrugs
The conversion of this compound diesters to pilocarpine is a two-step process. The first step is an enzyme-mediated hydrolysis of one of the ester groups, followed by a spontaneous intramolecular cyclization (lactonization) of the resulting monoester to form pilocarpine.
Experimental Protocols
Stability Study of this compound Esters
This protocol outlines a general procedure for assessing the stability of this compound esters in aqueous solutions and in the presence of enzymes.
1. Materials:
-
This compound ester compound
-
Phosphate (B84403) buffer solutions of various pH values (e.g., 4.0, 5.5, 7.4)
-
Human or rabbit serum
-
High-performance liquid chromatography (HPLC) system
-
Constant temperature incubator or water bath (37°C)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Reagents for mobile phase preparation (e.g., triethylamine (B128534), phosphoric acid)
2. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For aqueous stability, dilute the stock solution with the respective phosphate buffer to a final concentration of, for example, 100 µg/mL.
-
For enzymatic hydrolysis studies, dilute the stock solution with 80% human or rabbit serum in phosphate buffer (pH 7.4) to the same final concentration.
3. Incubation:
-
Incubate the prepared solutions at a constant temperature, typically 37°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
For serum samples, immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile and centrifuge to precipitate proteins.
4. HPLC Analysis:
-
Analyze the supernatant from the serum samples and the aliquots from the aqueous stability studies by a stability-indicating HPLC method.
-
The concentration of the remaining parent compound and the formation of degradation products (this compound monoester, pilocarpine, isopilocarpine) are monitored over time.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
The degradation rate constant (k) is the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Stability-Indicating HPLC Method
This is an example of an HPLC method suitable for the simultaneous determination of pilocarpine, isopilocarpine, this compound, and isothis compound.[5][6]
1. Chromatographic Conditions:
-
Column: Spherisorb-CN bonded phase, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: An aqueous solution of triethylamine (0.1% v/v), with the pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm
-
Temperature: 25°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Prepare individual stock solutions of pilocarpine, isopilocarpine, this compound, and isothis compound in the mobile phase.
-
Prepare a mixed standard solution containing all four compounds at known concentrations.
-
Dilute the samples from the stability study with the mobile phase to fall within the linear range of the assay.
3. System Suitability:
-
Inject the mixed standard solution to verify the resolution between all four peaks. The resolution between pilocarpic and isopilocarpic acids, and between isopilocarpine and pilocarpine should be adequate for accurate quantification.
4. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the peaks based on their retention times and peak areas compared to the standards.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for conducting a comprehensive stability study of a this compound ester prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis and epimerization kinetics of pilocarpine in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of Pilocarpic Acid and Isopilocarpic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of drug metabolites and degradation products is paramount. This guide provides a comprehensive comparison of pilocarpic acid and isothis compound, the primary degradation products of the muscarinic agonist pilocarpine (B147212). While both are generally considered pharmacologically inactive, a closer examination of available data reveals subtle differences in their interaction with biological targets.
Pilocarpine, a well-established therapeutic agent for glaucoma and xerostomia, undergoes hydrolysis and epimerization to form this compound and isothis compound, respectively. These transformations result in a significant loss of biological activity, rendering them largely inactive compared to the parent compound. However, for a complete pharmacological profile, it is essential to quantify the residual activity of these degradation products.
Comparative Analysis of Biological Activity
Experimental data on the biological activity of this compound and isothis compound are limited, primarily due to their low potency. However, existing studies provide valuable insights into their interaction with muscarinic cholinergic receptors, the primary target of pilocarpine.
| Compound | Biological Target | Assay Type | Key Findings | Reference |
| This compound | Muscarinic Cholinergic Receptors | Not specified in detail in available literature | Generally reported to possess negligible or no pharmacological activity.[1] | [1] |
| Isothis compound | Muscarinic Cholinergic Receptors (Bovine Ciliary Muscle) | Competitive Radioligand Binding Assay | Binding affinity is approximately one-tenth that of pilocarpine.[2] | [2] |
Key Observations:
-
This compound: The available literature consistently refers to this compound as a pharmacologically inactive metabolite of pilocarpine.[1] While specific quantitative binding or functional data are scarce, a pharmacology review submitted to the FDA concluded that the presence of this compound in ophthalmic formulations does not pose a significant ocular or systemic toxicity hazard, reinforcing the view of its low biological activity.
-
Isothis compound: A direct comparative study by Drake et al. (1986) provides a quantitative measure of isothis compound's activity. The study determined that its binding affinity for muscarinic cholinergic receptors is approximately 10% of that of pilocarpine.[2] This indicates that while significantly less potent than the parent drug, isothis compound retains a measurable, albeit weak, interaction with the receptor.
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies for the key experiments are detailed below.
Muscarinic Cholinergic Receptor Binding Assay (Adapted from Drake et al., 1986)
This competitive radioligand binding assay is designed to determine the relative binding affinities of unlabeled ligands (pilocarpine and isothis compound) by measuring their ability to displace a radiolabeled antagonist from the muscarinic receptors.
Materials:
-
Receptor Source: Bovine ciliary muscle tissue homogenate.
-
Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB), a high-affinity muscarinic antagonist.
-
Competitors: Pilocarpine hydrochloride and Isothis compound.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Liquid scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Bovine ciliary muscle tissue is homogenized in ice-cold PBS and centrifuged to pellet the cell membranes containing the muscarinic receptors. The pellet is washed and resuspended in fresh buffer.
-
Binding Assay: A constant concentration of [³H]-QNB is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (pilocarpine or isothis compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. The relative binding affinity of isothis compound is determined by comparing its Ki value to that of pilocarpine.
Visualizing the Molecular Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathway of pilocarpine and the general signaling mechanism of muscarinic receptors.
References
A Comparative Guide to HPLC Columns for Pilocarpic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pilocarpic acid, a primary degradation product of the glaucoma medication pilocarpine (B147212), is crucial for ensuring the stability and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of HPLC column is a critical factor that directly impacts separation efficiency, analysis time, and overall method performance. This guide provides an objective comparison of various HPLC columns for the analysis of this compound and its related substances, supported by experimental data from published studies.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is paramount for achieving optimal separation of this compound from pilocarpine, isopilocarpine, and isothis compound. The following tables summarize the performance of different column types based on published experimental data.
| Column Type | Stationary Phase | Key Performance Characteristics | Reference |
| Monolithic C18 | Chromolith Performance RP-18e | Superior resolution and shorter run times compared to conventional C18 columns.[1][2][3] Offers better peak symmetry and lower limits of detection and quantification.[1][2][3] | [1][2][3] |
| Conventional C18 | Particulate Reversed-Phase C18 | A standard choice for reversed-phase chromatography, providing adequate separation.[1][2][3] Longer run times and lower resolution compared to monolithic columns.[1][2][3] | [1][2][3] |
| Cyano (CN) | Spherisorb-CN | Enables simultaneous determination of pilocarpine, isopilocarpine, this compound, and isothis compound.[4] | [4] |
| Phenyl | Phenyl-bonded silica | Used for the separation of pilocarpine, isopilocarpine, and this compound.[5] | [5] |
Quantitative Performance Data
| Parameter | Monolithic C18 (Flow Rate: 1 mL/min) | Monolithic C18 (Flow Rate: 4 mL/min) | Conventional C18 (Flow Rate: 1 mL/min) | Reference |
| Total Run Time | 9 min | 3.5 min | 13.5 min | [1][2][3] |
| Resolution | Superior to Conventional C18 | Comparable to Conventional C18 (with better peak symmetry) | Baseline | [1][2][3] |
| Precision (RSD%) | 0.38% - 0.87% | 0.38% - 0.89% | 0.5% - 1.16% | [1][2][3] |
| LOD (µg/mL) | 0.17 | 0.17 | 0.31 | [1][2][3] |
| LOQ (µg/mL) | 0.5 | 0.5 | 1 | [1][2][3] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. The following are summaries of experimental protocols from the cited literature for the analysis of this compound and related compounds.
Method 1: Monolithic and Conventional C18 Column Comparison
-
Columns :
-
Analytes : Pilocarpine hydrochloride, isopilocarpine, this compound, and isothis compound.[1][2][3]
-
Flow Rates (Monolithic) : Investigated from 1 to 9 mL/min.[1][2][3]
-
Key Findings : The monolithic column provided superior resolution at 1 mL/min with a shorter run time (9 min vs 13.5 min for conventional C18).[1][2][3] At 4 mL/min, the monolithic column achieved comparable resolution to the conventional column but with better peak symmetry and a significantly reduced run time of 3.5 minutes.[1][2][3] The monolithic column also demonstrated better precision and lower detection and quantitation limits.[1][2][3]
Method 2: Cyano (CN) Column Method
-
Column : Spherisorb-CN bonded phase[4]
-
Analytes : Pilocarpine, isopilocarpine, this compound, and isothis compound.[4]
-
Mobile Phase : Aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5[4]
-
Temperature : 25 °C[4]
-
Detection : UV absorption at 220 nm[4]
-
Elution Order : Pilocarpic-isopilocarpic acids followed by isopilocarpine-pilocarpine.[4]
Method 3: Phenyl Column Method
-
Column : Phenyl-bonded silica[5]
-
Analytes : Pilocarpine (P), isopilocarpine (I), and this compound (A)[5]
-
Mobile Phase : Acetonitrile-aqueous buffer (3:90 v/v), pH 2.5[5]
Visualizing the Workflow and Comparison
To better understand the analytical process and the comparison logic, the following diagrams are provided.
References
- 1. Evaluation of monolithic C18 HPLC columns for the fast analysis of pilocarpine hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cholinergic Agonists in Glaucoma Research: Pilocarpine vs. Carbachol
An Important Note on Pilocarpic Acid: Initial research into miotic agents for glaucoma may encounter the term "this compound." It is critical for the research community to understand that this compound is a metabolite of pilocarpine (B147212) and is considered pharmacologically inactive.[1] Therefore, this guide will focus on the comparison between the active drug, pilocarpine , and another prominent cholinergic agonist, carbachol (B1668302) , for the treatment of glaucoma.
Both pilocarpine and carbachol are parasympathomimetic agents that lower intraocular pressure (IOP) by increasing the outflow of aqueous humor.[2][3] They achieve this by acting as cholinergic agonists, stimulating muscarinic receptors in the eye.[4] This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for pilocarpine and carbachol in the context of glaucoma treatment.
| Feature | Pilocarpine | Carbachol | References |
| Mechanism of Action | Direct-acting muscarinic (M3) receptor agonist. | Direct-acting cholinergic agonist with both muscarinic and nicotinic activity; resistant to acetylcholinesterase. | [4][5] |
| Primary Use in Glaucoma | Chronic open-angle glaucoma, acute angle-closure glaucoma. | Open-angle glaucoma, particularly in patients resistant or allergic to pilocarpine. Also used intraoperatively to produce miosis. | [4][6][7] |
| Typical Concentration | 1% - 4% ophthalmic solution. | 0.75% - 3% ophthalmic solution. | [6][8][9] |
| IOP Reduction | Effective, with a 20-25% reduction in IOP. | Generally considered stronger or more potent than pilocarpine. | [3] |
| Duration of Action | Onset within an hour, lasts up to a day. Generally considered to have a longer duration of action than carbachol. | Shorter duration of action compared to pilocarpine, may require more frequent administration. Miosis persists for 4-8 hours, and IOP reduction for about 8 hours. | [7][10] |
| Common Ocular Side Effects | Brow ache, blurred vision (especially at night), eye pain, stinging, redness, accommodative spasm. | Similar to pilocarpine: eye and brow pain, spasm of accommodation, transient stinging, corneal clouding. May be more likely to cause eye irritation at high doses. | [2][4][6][9] |
| Common Systemic Side Effects | Headache, sweating, salivation (rare with topical use). | Headache, salivation, diarrhea, abdominal cramps (rare with topical use). | [4][6] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms and evaluation of these compounds, the following diagrams illustrate their shared signaling pathway and a typical experimental workflow for their comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the comparison of pilocarpine and carbachol.
Protocol 1: In Vivo IOP Reduction in an Animal Model
This protocol is based on methodologies used to assess the ocular hypotensive effects of topical agents in rabbits.[11][12]
-
Animal Model: Utilize sixteen adult New Zealand white rabbits, divided into treatment and control groups.[12]
-
Induction of Ocular Hypertension (OHT):
-
Anesthetize the animals.
-
Induce OHT in the right eye of each rabbit via injection of α-chymotrypsin into the posterior chamber. The left eye serves as the normotensive control.[12]
-
Confirm a stable, elevated IOP (e.g., >25 mmHg) for several days before beginning treatment.
-
-
Drug Formulation and Administration:
-
Prepare sterile ophthalmic solutions of Pilocarpine HCl (e.g., 1%) and Carbachol (e.g., 1.5%) in a suitable vehicle (e.g., polyvinyl alcohol).[8][13]
-
A third group receives the vehicle alone as a control.
-
Administer a single 50 µL drop of the assigned treatment to the cornea of the hypertensive (right) eye of each rabbit.
-
-
IOP Measurement:
-
Measure the IOP in both eyes using a calibrated tonometer (e.g., Schiotz or applanation tonometer) prior to drug administration (baseline) and at specified time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).[11]
-
Apply a topical anesthetic (e.g., proparacaine) before each measurement.
-
-
Data Analysis:
-
Calculate the mean IOP reduction from baseline for each treatment group at each time point.
-
Compare the IOP-lowering effects of pilocarpine and carbachol against the vehicle control and against each other using appropriate statistical tests (e.g., ANOVA followed by t-tests).[12] The peak effect and duration of action can be determined from the resulting time-response curve.
-
Protocol 2: Ciliary Muscle Contraction Assay
This protocol describes an in-vitro method to quantify the contractile response of the ciliary muscle to cholinergic agonists, adapted from studies on human ciliary muscle cells.[14][15]
-
Cell Culture:
-
Culture human ciliary muscle cells obtained from donor tissue.
-
Grow cells to near confluence in an appropriate medium (e.g., DMEM with fetal bovine serum) in culture dishes.
-
-
Experimental Setup:
-
Plate cells on a microscope stage equipped with image-capturing capabilities.
-
Before the experiment, replace the culture medium with a balanced salt solution.
-
-
Agonist Application and Measurement:
-
Acquire a baseline image of the cells before adding any agonist.
-
Add carbachol or pilocarpine to the solution at varying concentrations to establish a dose-response curve (e.g., 1 µM to 1 mM).[14]
-
Capture images of the same cells at set intervals (e.g., every minute for 10 minutes) after agonist application.
-
-
Quantification of Contraction:
-
Use image analysis software to measure the surface area of individual cells in the images captured before and after agonist exposure.
-
Cell contraction is quantified as the percentage decrease in cell surface area from baseline.
-
-
Data Analysis:
-
Plot the percentage of contraction against the agonist concentration to generate dose-response curves.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) for both pilocarpine and carbachol to compare their potency in inducing muscle contraction.[15]
-
Conclusion
Both pilocarpine and carbachol are effective cholinergic miotics for the management of glaucoma, operating through the stimulation of M3 muscarinic receptors to increase aqueous humor outflow.[2][4] Carbachol is often considered a more potent agent, while pilocarpine may offer a longer duration of action. However, their clinical utility is often limited by side effects such as miosis and accommodative spasm.[14] The choice between these agents in a clinical or research setting depends on the specific requirements for IOP reduction, duration of effect, and tolerance of side effects. The experimental protocols provided offer a framework for further investigation into these and other novel cholinergic compounds for glaucoma therapy.
References
- 1. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapies round-up: IOP-lowering medications | Ophthalmic Professional [ophthalmicprofessional.com]
- 3. NOVELTIES IN MEDICAL TREATMENT OF GLAUCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic Miotics in Glaucoma - Pilocarpine, Carbachol, Demecarium & Acetylcholine [vhtc.org]
- 5. Cholinergic Miotics in Glaucoma - Pilocarpine, Carbachol, Demecarium & Acetylcholine [vhtc.org]
- 6. carbachol [glowm.com]
- 7. Carbachol Monograph for Professionals - Drugs.com [drugs.com]
- 8. Ocular hypotensive effects of N-demethylated carbachol on open angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilocarpine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 10. Pilocarpine - Wikipedia [en.wikipedia.org]
- 11. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic index of pilocarpine, carbachol, and timolol with nasolacrimal occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Pilocarpic acid as a biomarker for pilocarpine metabolism
Pilocarpic acid stands as a crucial biomarker in the pharmacokinetic assessment of pilocarpine (B147212), a medication primarily used to treat glaucoma and dry mouth. This guide provides a comprehensive validation of this compound as a reliable indicator of pilocarpine metabolism, offering a comparative analysis with other potential biomarkers and detailing the experimental protocols for its quantification.
Pilocarpine undergoes metabolic transformation in the body, primarily through two pathways. One major route involves hydrolysis by serum esterases, leading to the formation of this compound.[1] Another significant pathway is the oxidation mediated by the cytochrome P450 enzyme CYP2A6, which produces 3-hydroxypilocarpine.[1] Both metabolites, along with the parent drug, are excreted in the urine.
While 3-hydroxypilocarpine is considered the major metabolite in human plasma and urine, accounting for at least one-third of an oral dose, this compound remains a vital biomarker for several reasons.[2] Its formation is a direct result of the cleavage of the lactone ring of pilocarpine, a primary metabolic step. Furthermore, the inherent instability of pilocarpine in plasma, where it can convert to this compound ex vivo, necessitates the measurement of this compound to accurately determine the total drug exposure.
Comparative Analysis of Pilocarpine Metabolites
The selection of a biomarker is pivotal for accurate drug development and clinical monitoring. While both this compound and 3-hydroxypilocarpine are significant metabolites of pilocarpine, their utility as biomarkers can be compared based on their metabolic pathways and analytical accessibility.
| Biomarker | Metabolic Pathway | Key Enzymes | Abundance | Analytical Considerations |
| This compound | Hydrolysis | Serum Esterases | Significant metabolite | Well-established analytical methods (HPLC, LC-MS/MS) available for simultaneous quantification with pilocarpine. Its presence can also indicate ex vivo degradation of pilocarpine. |
| 3-Hydroxypilocarpine | Oxidation | CYP2A6 | Major metabolite in plasma and urine[2] | Requires specific analytical methods for its quantification, may not always be included in routine pilocarpine assays. |
Experimental Validation of this compound as a Biomarker
The validation of an analytical method is critical to ensure the reliability of the data. The following outlines a typical experimental protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive technique.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
Collect whole blood samples in tubes containing an anticoagulant that minimizes ex vivo conversion of pilocarpine to this compound (e.g., sodium fluoride/potassium oxalate).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
3. Method Validation Parameters: The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound. The response should be linear over a defined concentration range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on different days.
-
Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the plasma is assessed.
-
Matrix Effect: The effect of the plasma matrix on the ionization of this compound is evaluated.
-
Stability: The stability of this compound in plasma is tested under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
Visualizing the Metabolic Landscape and Analytical Workflow
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of pilocarpine, the experimental workflow for biomarker validation, and a logical comparison of the biomarkers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pilocarpic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of pilocarpic acid, a primary degradation product and metabolite of the pharmaceutical agent pilocarpine (B147212). The accurate and precise measurement of this compound is crucial for stability studies of pilocarpine formulations and for pharmacokinetic assessments in biological matrices. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the HPLC-DAD, LC-MS/MS, and GC-MS methods for the analysis of this compound, providing a clear basis for comparison.
| Performance Characteristic | HPLC-DAD Method | LC-MS/MS Method (Representative) | GC-MS Method |
| Linearity (Correlation Coefficient) | r² > 0.999 | r² > 0.99 | r² > 0.99 |
| Limit of Quantitation (LOQ) | 250 ng/mL[1] | Expected in the low ng/mL to pg/mL range | 1 ng/mL[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 85% - 115% | 94% - 102%[2] |
| Precision (RSD%) | < 2.0% | Typically < 15% | Intra-day: 0.5% - 9.9%, Inter-day: 10.2%[2] |
| Specificity/Selectivity | High | Very High | High (with derivatization) |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. This section provides the methodologies for the three compared analytical techniques.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is well-suited for the routine quality control of pilocarpine formulations, allowing for the simultaneous determination of pilocarpine and its degradation products, including this compound.[1][3]
a) Sample Preparation (for Pharmaceutical Formulations):
-
Accurately weigh and powder a representative number of tablets.
-
Dissolve a portion of the powder, equivalent to a single dose, in the mobile phase.
-
Use sonication to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 10 mM potassium dihydrogen phosphate (B84403) buffer (60:40, v/v), with the pH adjusted to 5.30.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: Diode-Array Detector (DAD) at 215 nm
-
Column Temperature: 50°C[1]
c) Data Analysis:
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of this compound in complex biological matrices such as plasma and urine.
a) Sample Preparation (for Biological Matrices):
-
To an aliquot of the biological sample (e.g., plasma), add a suitable internal standard.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b) Chromatographic and Mass Spectrometric Conditions (Representative):
-
Chromatography: Reversed-phase liquid chromatography
-
Column: C18 analytical column
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
c) Data Analysis:
The concentration of this compound is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a sensitive and reliable means of determining this compound in human plasma, often involving a derivatization step to improve the volatility and thermal stability of the analyte.[2]
a) Sample Preparation and Derivatization:
-
Perform a selective extraction of this compound from the plasma sample using solid-phase extraction (SPE).[2]
-
Lactonize the extracted this compound back to pilocarpine using trifluoroacetic acid.[2]
-
Acylate the resulting pilocarpine and an internal standard using heptafluorobutyric anhydride (B1165640) (HFBA) to create volatile derivatives.[2]
b) GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analytes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operated in a suitable ionization mode (e.g., Electron Ionization - EI) with detection in selected ion monitoring (SIM) or full scan mode.
c) Data Analysis:
The quantification is based on the peak area ratio of the derivatized this compound to the derivatized internal standard, with reference to a calibration curve.
Mandatory Visualizations: Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the HPLC-DAD analysis of this compound.
Caption: General workflow for LC-MS/MS bioanalytical method.
Caption: Workflow for the GC-MS analysis of this compound.
References
A Comparative Analysis of Corneal Permeability: Pilocarpic Acid and Pilocarpine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The effective topical delivery of pilocarpine (B147212), a cornerstone in glaucoma therapy, is often hampered by its limited corneal permeability. This has spurred the development of various prodrug strategies aimed at enhancing its ocular bioavailability. This guide provides an objective comparison of the corneal permeability of pilocarpic acid, the hydrolyzed form of pilocarpine, and several pilocarpine prodrugs, supported by experimental data.
Comparative Permeability Data
The following table summarizes the in vitro corneal permeability coefficients of pilocarpine and its various prodrugs, highlighting the significant improvements achieved through chemical modification.
| Compound | Permeability Coefficient (cm/s) | Fold Increase vs. Pilocarpine (pH 7.65) | Key Findings |
| Pilocarpine (pH 7.65) | 2.8 x 10⁻⁶[1][2] | 1.0 | Baseline permeability. |
| Pilocarpine (pH 5.5) | 0.9 x 10⁻⁶[1] | 0.32 | Permeability is significantly reduced at acidic pH.[1] |
| O-propionyl this compound benzyl (B1604629) diester (Prodrug I) | Varies with pH | - | Permeability is highly dependent on pH.[1] |
| O-valeryl this compound benzyl diester (Prodrug II) | Varies with pH | - | Less affected by pH changes due to higher lipophilicity.[1] |
| O,O'-diacetyl-(1,4-xylylene) bisthis compound diester (Prodrug III) | Varies with pH | - | Permeability is highly dependent on pH.[1] |
| O,O'-dipropionyl-(1,4-xylylene) bisthis compound diester (Prodrug IV) | Varies with pH | - | Permeability is highly dependent on pH.[1] |
| O,O'-divaleryl-(1,4-xylylene) bisthis compound diester (Prodrug V) | Varies with pH | - | Less affected by pH changes due to higher lipophilicity.[1] |
| Bisthis compound diesters (general) | 6.5 - 20.2 x 10⁻⁶[2] | 2.3 - 7.2 | Despite higher molecular weights, these prodrugs show significantly enhanced permeability.[2] |
Experimental Protocols
The data presented above were primarily generated using in vitro transcorneal permeation studies. A detailed methodology for a typical experiment is outlined below.
In Vitro Transcorneal Permeation Study
-
Tissue Preparation: Freshly excised corneas from albino rabbits are mounted in a modified Franz diffusion cell apparatus, which separates the cell into a donor and a receptor chamber. This setup allows for the controlled application of the drug solution to the epithelial side and sampling from the endothelial side.
-
Drug Solution: The test compounds (pilocarpine or its prodrugs) are dissolved in a buffered solution at a specific pH (e.g., 5.5, 6.0, or 7.65) to simulate different formulation conditions.[1]
-
Permeation Experiment: The drug solution is placed in the donor chamber. The receptor chamber is filled with a fresh buffer solution and maintained at a constant temperature (e.g., 37°C). Samples are withdrawn from the receptor chamber at predetermined time intervals.
-
Analytical Method: The concentration of the permeated drug (pilocarpine and any intact prodrug) in the collected samples is quantified using a sensitive and specific analytical technique, typically reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Data Analysis: The steady-state flux (J) of the drug across the cornea is determined from the slope of the cumulative amount of drug permeated per unit area versus time. The permeability coefficient (P) is then calculated using the equation: P = J / C₀, where C₀ is the initial drug concentration in the donor chamber.
Key Determinants of Corneal Permeability
Lipophilicity: A crucial factor governing corneal permeability is the lipophilicity of the molecule. The corneal epithelium acts as a significant barrier to hydrophilic drugs. Prodrug strategies often involve esterification to increase the lipophilicity of pilocarpine, thereby enhancing its partitioning into and transport across the corneal epithelium.[2][3] A parabolic relationship has been observed between the logarithm of the apparent partition coefficient and corneal permeability, indicating an optimal lipophilicity for maximal penetration.[2]
pH and Ionization: The pH of the formulation and the pKa of the drug molecule dictate the degree of ionization. The un-ionized form of a drug is generally more lipophilic and therefore permeates the cornea more readily than the ionized form.[4][5] For pilocarpine, permeability decreases significantly as the pH is lowered from 7.65 to 5.5, corresponding to an increase in the proportion of the ionized form.[1] The effect of pH on the permeability of pilocarpine prodrugs varies depending on their structure and lipophilicity.[1]
Enzymatic Conversion: Pilocarpine prodrugs are designed to be chemically stable in formulation but to undergo enzymatic hydrolysis by esterases present in the cornea to release the active pilocarpine.[2][6] The rate of this bio-conversion can be a rate-limiting step in the overall permeation process.[2] For some lipophilic bisthis compound diester prodrugs, the corneal permeability appears to be controlled by the rate of pilocarpine formation within the corneal epithelium.[2]
Logical Workflow of Prodrug Action
The following diagram illustrates the sequential process of a this compound diester prodrug crossing the cornea and converting to the active drug, pilocarpine.
Caption: Sequential conversion of a this compound diester prodrug to pilocarpine.
Conclusion
The use of prodrugs, particularly lipophilic diesters of this compound, represents a highly effective strategy for enhancing the corneal permeability of pilocarpine.[3][6] By increasing lipophilicity, these prodrugs facilitate transport across the corneal epithelium. Subsequent enzymatic and spontaneous conversion within the cornea releases the active drug. The data clearly demonstrate that the permeability of these prodrugs is significantly higher than that of pilocarpine itself, especially when formulated at acidic pH values required for stability. The choice of the pro-moiety and the overall physicochemical properties of the prodrug are critical in optimizing both corneal penetration and the rate of bio-activation.
References
- 1. Different effects of pH on the permeation of pilocarpine and pilocarpine prodrugs across the isolated rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved corneal pilocarpine permeability with O,O'-(1,4-xylylene) bisthis compound ester double prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of transcorneal permeation of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pilocarpine prodrugs. II. Synthesis, stability, bioconversion, and physicochemical properties of sequentially labile pilocarpine acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of Pilocarpic acid prodrug efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pilocarpic acid prodrugs with existing glaucoma therapies, supported by experimental data. Pilocarpine (B147212), a cholinergic agonist, effectively reduces intraocular pressure (IOP) by increasing aqueous humor outflow. However, its clinical utility is often hampered by poor corneal penetration and a short duration of action. This compound prodrugs have been designed to overcome these limitations by enhancing lipophilicity and promoting sustained release of the active pilocarpine molecule.
In Vitro and In Vivo Performance Comparison
This compound prodrugs, primarily as monoesters and diesters, have demonstrated significant improvements in physicochemical properties and biological activity compared to the parent drug, pilocarpine. These enhancements aim to improve ocular bioavailability and therapeutic efficacy.
Physicochemical Properties
The lipophilicity of a drug is a critical determinant of its ability to permeate the cornea. The partition coefficient (log P) is a measure of this lipophilicity. This compound prodrugs are designed to be more lipophilic than pilocarpine, facilitating their passage through the lipid-rich corneal epithelium.
| Compound | Log P (Octanol/Water) | Reference |
| Pilocarpine | -0.15 to 1.12 | [1] |
| This compound Monoesters (range) | Varies with ester group | [2] |
| This compound Diesters (range) | Significantly > Pilocarpine | [1] |
Table 1: Comparison of Lipophilicity (Log P) of Pilocarpine and its Prodrugs. Higher Log P values indicate greater lipophilicity.
In Vitro Conversion to Pilocarpine
The efficacy of a prodrug is dependent on its efficient conversion to the active parent drug at the target site. This compound monoesters undergo spontaneous cyclization to pilocarpine in aqueous solutions, while diesters first require enzymatic hydrolysis to the monoester.
| Prodrug Type | Conversion Mechanism | Half-life (t½) at pH 7.4, 37°C | Reference |
| This compound Monoesters | Spontaneous Lactonization | 30 min (p-chlorobenzyl ester) to 1105 min (n-hexyl ester) | [2] |
| This compound Diesters | Enzymatic Hydrolysis | 6 min to 232 min (in serum) | [1] |
Table 2: In Vitro Conversion Rates of this compound Prodrugs. The half-life indicates the time taken for 50% of the prodrug to be converted.
In Vitro Corneal Permeability
The enhanced lipophilicity of this compound prodrugs translates to improved corneal permeability, a key factor for ocular drug delivery.
| Compound | Corneal Permeability Coefficient (cm/s) | Reference |
| Pilocarpine | 2.8 x 10⁻⁶ | [3] |
| This compound Diesters | 6.5 - 20.2 x 10⁻⁶ | [3] |
Table 3: In Vitro Corneal Permeability. A higher permeability coefficient indicates a greater ability to cross the cornea.
Comparative Efficacy with Alternative Glaucoma Therapies
The primary goal of glaucoma treatment is the reduction of intraocular pressure (IOP). Pilocarpine and its prodrugs achieve this by increasing trabecular outflow. This section compares their efficacy with other major classes of glaucoma medications.
| Drug Class | Example | Mechanism of Action | Reported IOP Reduction | Reference |
| Cholinergic Agonists | Pilocarpine | Increases trabecular outflow | ~4 mmHg (as single daily dose) | [4] |
| This compound Prodrugs | This compound Esters | Increases trabecular outflow (as pilocarpine) | Enhanced miotic response and duration compared to pilocarpine | [3] |
| Prostaglandin (B15479496) Analogs | Latanoprost | Increases uveoscleral outflow | 18.2 mmHg to 17.1 mmHg (diurnal, adjunctive to PGA) | [5][6] |
| Beta-Blockers | Timolol | Decreases aqueous humor production | Comparable to Latanoprost and Pilocarpine in some studies | [7] |
Table 4: Comparative Efficacy of Glaucoma Therapies. IOP reduction can vary based on baseline IOP and patient population.
A study on patients with uncontrolled primary open-angle glaucoma showed that the addition of 2% pilocarpine to their existing multi-drug regimen resulted in a significant IOP reduction from a baseline of 25.0±2.1 mmHg to 19.0±1.73 mmHg after six months[8]. Another clinical trial demonstrated that when added to prostaglandin analog monotherapy, pilocarpine significantly lowered IOP during both diurnal and nocturnal periods[5][6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.
The diagram above illustrates the canonical Gq-protein signaling pathway activated by pilocarpine binding to the M3 muscarinic receptor, leading to ciliary muscle contraction and increased trabecular outflow[9].
This workflow demonstrates the two-step conversion of this compound diester prodrugs to the active pilocarpine[1].
Experimental Protocols
In Vitro Corneal Permeability Assay (Static Franz Diffusion Cell)
This protocol outlines the procedure for assessing the in vitro corneal permeability of this compound prodrugs.
1. Preparation of Franz Diffusion Cells:
-
Clean all components of the static Franz diffusion cells thoroughly[10].
-
Fill the receptor chambers with an appropriate receptor solution (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane mounting area[11].
-
Place a magnetic stir bar in each receptor chamber[11].
2. Membrane Preparation and Mounting:
-
Use freshly excised rabbit or porcine corneas as the test membrane.
-
Carefully mount the cornea between the donor and receptor chambers with the epithelial side facing the donor chamber[12].
-
Clamp the chambers together to ensure a leak-proof seal.
3. Temperature and Stirring:
-
Place the assembled Franz cells in a water bath maintained at 37°C to simulate physiological conditions[12].
-
Start the magnetic stirrers in the receptor chambers to ensure homogeneity of the receptor fluid[11].
4. Dosing and Sampling:
-
Apply a precise amount of the test formulation (this compound prodrug solution) to the donor chamber[12].
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a sample from the receptor chamber via the sampling port[11].
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions[12].
5. Sample Analysis:
-
Analyze the collected samples for the concentration of the permeated drug (pilocarpine and/or prodrug) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[13].
6. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial concentration of the drug in the donor chamber.
In Vitro Enzymatic Hydrolysis Study
This protocol describes the method for evaluating the conversion of this compound diester prodrugs to pilocarpine in the presence of enzymes.
1. Preparation of Enzyme Solution:
-
Prepare a homogenate of relevant ocular tissues (e.g., cornea, iris-ciliary body) or use a commercially available esterase solution.
-
Determine the protein concentration of the enzyme solution using a standard protein assay.
2. Incubation:
-
In a temperature-controlled environment (37°C), add a known concentration of the this compound diester prodrug to the enzyme solution.
-
For lipophilic prodrugs with poor aqueous solubility, a co-solvent or surfactant may be necessary, ensuring it does not inhibit enzyme activity[6].
3. Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a suitable agent (e.g., a strong acid or organic solvent) to precipitate the proteins.
4. Sample Preparation and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of the remaining prodrug and the formed pilocarpine and this compound monoester using a validated HPLC method[14][15][16].
5. Data Analysis:
-
Plot the concentration of the prodrug versus time.
-
Determine the rate of hydrolysis and the half-life (t½) of the prodrug under the specified enzymatic conditions.
Conclusion
This compound prodrugs represent a promising strategy to enhance the therapeutic efficacy of pilocarpine in the treatment of glaucoma. By increasing lipophilicity, these prodrugs demonstrate improved corneal permeability in vitro. The diester prodrugs, in particular, offer a favorable balance of stability in formulation and efficient bioactivation in vivo. Further clinical investigations are warranted to fully elucidate the comparative efficacy of these prodrugs against current standard-of-care treatments in human subjects. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel ophthalmic prodrugs.
References
- 1. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular absorption and irritation of pilocarpine prodrug is modified with buffer, polymer, and cyclodextrin in the eyedrop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of Ocusert Pilo 40, intensive pilocarpine and low-dose pilocarpine in the initial treatment of primary acute angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. norlab.com [norlab.com]
- 11. mmsl.cz [mmsl.cz]
- 12. alterlab.co.id [alterlab.co.id]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. High-performance liquid chromatographic determination of pilocarpine hydrochloride and its degradation products using a beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pilocarpic Acid Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pilocarpic acid, a key precursor to the valuable alkaloid pilocarpine (B147212), is of significant interest. This guide provides a detailed, objective comparison of the leading synthetic routes to this compound and its derivatives, supported by experimental data and protocols.
This publication outlines three primary methodologies for the synthesis of this compound and its precursors: de novo synthesis starting from furan-2-carboxylic acid, an enantioselective approach from L-histidine, and the hydrolysis of pilocarpine. Each method is evaluated based on yield, reaction conditions, and the stereochemical outcome of the final product.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis strategy for this compound is contingent on factors such as the desired stereochemistry, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the different approaches.
| Method/Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity/Enantiomeric Excess |
| Synthesis from Furan-2-carboxylic Acid | |||||
| Photo-oxidation | Furan-2-carboxylic acid | hν, Bengal rosa, O₂, 20 °C, 8 h | 5-Hydroxy-2(5H)-furanone | 76% | Not specified |
| Weinreb Amide Formation | Homopilopic acid enantiomers | N-methylmorpholine, isobutyl chloroformate, N,O-dimethylhydroxylamine HCl | Weinreb acetamides | 84-85% | >99% |
| Enantioselective Synthesis from L-Histidine | |||||
| Overall Strategy | L-Histidine | Multi-step conversion | (+)-Pilocarpine/(+)-Isopilocarpine mixture | Not specified | Not specified |
| Hydrolysis of Pilocarpine | |||||
| Basic Hydrolysis | Pilocarpine | Strong base (e.g., NaOH), ~0 °C | This compound salt | Substantially pure (quantitative yield not specified) | High (suppresses epimerization) |
| Equilibrium at pH 3.8 | Pilocarpine Hydrochloride | Aqueous solution | Pilocarpine/Pilocarpic acid mixture | ~7% this compound at equilibrium | Not applicable |
Detailed Experimental Protocols
Synthesis of Homopilopic Acid Precursors from Furan-2-Carboxylic Acid
This synthetic route provides access to both enantiomers of pilocarpine through a racemic intermediate, which is then resolved.[1][2]
Step 1: Photo-oxidation of Furan-2-carboxylic Acid Furan-2-carboxylic acid is subjected to photo-oxidation in the presence of oxygen and a sensitizer, such as Bengal rosa.[2] This reaction proceeds via a hydroperoxide intermediate to yield 5-hydroxy-2(5H)-furanone.
-
Protocol: A solution of furan-2-carboxylic acid is irradiated with a suitable light source in the presence of Bengal rosa under an oxygen atmosphere for 8 hours at 20 °C.
-
Yield: 76% of 5-hydroxy-2(5H)-furanone.[1]
Step 2: Conversion to Racemic Homopilopic Acid Derivative and Resolution The 5-hydroxy-2(5H)-furanone is then converted through a series of steps, including esterification and hydrogenation, to a racemic mixture of a homopilopic acid derivative.[1][2] This racemic mixture is subsequently resolved using enzymatic hydrolysis to separate the enantiomers.
Step 3: Formation of Weinreb Amides The separated homopilopic acid enantiomers are then reacted with N-methylmorpholine, isobutyl chloroformate, and N,O-dimethylhydroxylamine hydrochloride to produce the corresponding Weinreb acetamides.[2]
-
Protocol: To a solution of the homopilopic acid enantiomer, N-methylmorpholine and isobutyl chloroformate are added, followed by N,O-dimethylhydroxylamine hydrochloride.
-
Yield: 84-85% for the respective enantiomeric Weinreb acetamides.[2]
-
Purity: The enantiomeric purity is reported to be greater than 99% as determined by HPLC on a chiral phase.[2]
These Weinreb amides are then reduced to aldehydes and subsequently converted to the final pilocarpine enantiomers.[1][2]
Enantioselective Synthesis of (+)-Pilocarpine from L-Histidine
This chirospecific synthesis leverages the inherent chirality of L-histidine to construct the pilocarpine skeleton.[3]
Key Transformation: L-Histidine is converted into methyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionate, with an inversion of configuration. This intermediate then alkylates dibenzyl ethylmalonate, again with inversion, to form a key imidazole (B134444) compound. This compound is subsequently converted into a mixture of (+)-pilocarpine and (+)-isopilocarpine, which can then be separated.[3]
Detailed experimental protocols and quantitative yields for each step of this synthesis are not fully available in the reviewed literature.
Preparation of this compound by Hydrolysis of Pilocarpine
This method provides a direct route to this compound from the readily available pilocarpine alkaloid.
Protocol for High Purity this compound Salts: Pilocarpine is hydrolyzed in an aqueous medium with a strong base at a temperature of approximately 0°C. This low temperature is crucial to suppress the competing epimerization reaction that leads to the formation of isothis compound, thus yielding substantially pure salts of this compound.
While this method is reported to produce a product of high purity, specific quantitative yields have not been detailed in the available literature.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the key transformations and logical relationships.
Caption: Synthesis of Pilocarpine Enantiomers from Furan-2-Carboxylic Acid.
References
A Comparative Guide to the Detection of Pilocarpic Acid: LC-MS vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of pilocarpic acid, the primary metabolite of the glaucoma drug pilocarpine (B147212), is critical for pharmacokinetic and metabolic studies. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
This compound is formed through the hydrolysis of pilocarpine.[1][2] Understanding this conversion is fundamental to its analysis.
Quantitative Performance: A Side-by-Side Comparison
The choice between LC-MS and GC-MS for this compound detection often comes down to a trade-off between sample preparation complexity and sensitivity. Below is a summary of the key performance parameters for each method based on published data.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | Low ng/mL concentrations achievable.[3] One study reported an LLOQ of 0.25 nmol/L. | 1 ng/mL in human plasma.[4] |
| Sample Preparation | Simple ultrafiltration for plasma or dilution for urine.[3] | Multi-step: Solid-Phase Extraction (SPE).[4] |
| Derivatization | Not required. | Required: Lactonization followed by acylation.[4] |
| Precision (CV%) | Within 15% for intra- and inter-day precision. | Intra-day: 0.5% to 9.9%; Inter-day: 10.2%.[4] |
| Accuracy (%) | Within 15% of the nominal concentration. | 94% to 102%.[4] |
| Throughput | Higher, due to simpler sample preparation and no derivatization. | Lower, due to extensive sample preparation. |
Experimental Protocols: A Detailed Look
LC-MS/MS Method for this compound Detection
This method offers a straightforward approach for the simultaneous determination of pilocarpine and its degradation products.
Sample Preparation (Human Plasma):
-
Plasma samples are subjected to ultrafiltration to remove proteins.[3]
-
The resulting filtrate can be directly injected into the LC-MS/MS system.
Liquid Chromatography:
-
Column: Reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
GC-MS Method for this compound Detection
The GC-MS method, while more complex, provides high sensitivity and reliability.
Sample Preparation and Derivatization (Human Plasma):
-
Solid-Phase Extraction (SPE): Plasma samples are first cleaned up using two different SPE cartridges in succession to selectively extract this compound.[4]
-
Lactonization: The extracted this compound is converted back to its lactone form, pilocarpine, using trifluoroacetic acid.[4]
-
Acylation: The resulting pilocarpine and an internal standard are then derivatized by acylation with heptafluorobutyric anhydride (B1165640) (HFBA) to increase their volatility for GC analysis.[4]
Gas Chromatography:
-
Column: A capillary column suitable for the separation of the derivatized analytes.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to ensure the separation of the components.
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Mass-selective detection monitoring the characteristic ions of the derivatized pilocarpine.
Conclusion: Making the Right Choice
Both LC-MS and GC-MS are robust and reliable methods for the quantification of this compound.
-
LC-MS/MS is the method of choice for high-throughput analysis due to its simpler sample preparation and the absence of a derivatization step. Its high sensitivity and selectivity make it ideal for pharmacokinetic studies where numerous samples need to be processed efficiently.
-
GC-MS offers excellent sensitivity and accuracy but requires a more labor-intensive sample preparation and derivatization process.[4] This makes it more suitable for studies where the highest sensitivity is required and sample throughput is less of a concern.
Ultimately, the decision between LC-MS and GC-MS will depend on the specific requirements of the study, including the number of samples, the required sensitivity, and the available instrumentation and expertise.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection. | Semantic Scholar [semanticscholar.org]
- 3. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilocarpic Acid Across Pilocarpus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pilocarpic acid in various Pilocarpus species. This document synthesizes available data on the chemical composition of these plants, with a focus on this compound, a related compound to the pharmacologically significant alkaloid, pilocarpine (B147212). Detailed experimental methodologies for analysis and visualizations of key processes are included to support further research and development.
Introduction to this compound in Pilocarpus
The genus Pilocarpus, commonly known as jaborandi, is a group of plants in the family Rutaceae native to the Neotropics.[1] These plants are the exclusive commercial source of the imidazole (B134444) alkaloid pilocarpine, a crucial drug used in the treatment of glaucoma and xerostomia (dry mouth).[2][3] this compound, a hydrolysis product of pilocarpine, is also a constituent of Pilocarpus species.[4] While not possessing the same pharmacological activity as pilocarpine, the presence and concentration of this compound are significant for several reasons:
-
Quality Control: As a degradation product, the level of this compound can be an indicator of the quality and storage conditions of pilocarpine-containing raw materials and pharmaceutical formulations.
-
Biosynthetic and Metabolic Studies: Understanding the relationship and conversion between pilocarpine and this compound is essential for elucidating the biosynthetic and metabolic pathways of imidazole alkaloids in these plants.
-
Extraction Optimization: Knowledge of the relative concentrations of these compounds can inform the optimization of extraction and purification processes for pilocarpine, aiming to minimize degradation.
This guide focuses on the available data for this compound in different Pilocarpus species, providing a framework for its analysis and a basis for further comparative studies.
Comparative Data on Alkaloid Content in Pilocarpus Species
The following table summarizes the total alkaloid and pilocarpine content in several Pilocarpus species, based on a study by Sawaya et al. (2011).[5] A column for this compound is included to highlight the lack of comparative quantitative data and to encourage future research in this area. The methods described in the subsequent section are suitable for generating this missing data.
| Pilocarpus Species | Total Alkaloids (% of dry weight) | Pilocarpine (% of total alkaloids) | This compound (% of total alkaloids) |
| P. microphyllus (from Maranhão) | 1.00 ± 0.14 | 35.0 ± 0.4 | Data not available |
| P. jaborandi | 0.88 ± 0.04 | 70.8 ± 1.2 | Data not available |
| P. racemosus | 1.00 ± 0.06 | 45.6 ± 0.5 | Data not available |
| P. trachyllophus | 0.90 ± 0.05 | 38.7 ± 0.6 | Data not available |
| P. pennatifolius | 0.89 ± 0.04 | 2.6 ± 0.1 | Data not available |
| P. spicatus | 0.88 ± 0.04 | Not detected | Data not available |
| P. microphyllus (from São Paulo) | 0.95 ± 0.05 | 34.5 ± 0.4 | Data not available |
Note: The analytical methods used in the cited study are capable of separating and identifying this compound. The absence of reported quantitative data for this compound in this comparative study suggests it may be present in lower concentrations than pilocarpine or was not the focus of the primary analysis.
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound and related alkaloids from Pilocarpus leaf material. These protocols are based on established methods in the field.[2][6]
Alkaloid Extraction from Pilocarpus Leaves
This protocol describes a liquid-liquid extraction method suitable for isolating imidazole alkaloids, including this compound, from dried leaf material.
-
Sample Preparation: Weigh approximately 10 mg of finely ground, silica-dried leaf tissue.
-
Acidic Extraction: Add 1 ml of 0.1% aqueous formic acid to the ground leaf tissue.
-
Ultrasonication: Place the sample in an ultrasonic water bath for 20 minutes to facilitate cell lysis and extraction.
-
Supernatant Collection: Centrifuge the sample and carefully collect the supernatant.
-
Repeat Extraction: Repeat the acidic extraction (steps 2-4) twice more with fresh solvent.
-
Pooling and Filtration: Pool the supernatants from all three extractions and filter the combined extract through a 0.22 µm syringe filter prior to HPLC analysis.
Quantification by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
This method allows for the simultaneous separation and quantification of pilocarpine, this compound, and other related imidazole alkaloids.[2][7]
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer with an electrospray ionization source.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of all compounds of interest. An example gradient is as follows:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 30% B
-
20-25 min: Linear gradient from 30% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
ESI Mode: Positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ions for this compound and pilocarpine should be determined by direct infusion of standards.
-
This compound: Precursor ion [M+H]⁺ at m/z 227.
-
Pilocarpine: Precursor ion [M+H]⁺ at m/z 209.
-
-
-
Quantification: Create a calibration curve using certified reference standards of this compound and pilocarpine. The concentration of the analytes in the plant extracts can then be determined from this curve.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps in the experimental workflow for the extraction and quantification of this compound from Pilocarpus leaves.
Caption: Experimental workflow for this compound analysis.
Relationship Between Pilocarpine and this compound
This compound is formed from the hydrolysis of the lactone ring in pilocarpine. This conversion can occur in vivo through the action of esterases or in vitro under aqueous conditions, particularly with changes in pH.
Caption: Reversible conversion of pilocarpine to this compound.
Conclusion
While pilocarpine remains the primary focus of research on Pilocarpus species due to its therapeutic applications, a comprehensive understanding of the full alkaloid profile, including this compound, is crucial for quality control, biosynthetic studies, and process optimization. The analytical methodologies for the simultaneous quantification of pilocarpine and this compound are well-established and robust. However, there is a clear gap in the literature regarding a direct comparative analysis of this compound concentrations across different Pilocarpus species. Future research should aim to generate this valuable data, which will contribute to a more complete chemical characterization of this medicinally important genus. The protocols and information provided in this guide offer a solid foundation for undertaking such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Manualphytochemistryalkaloids1 160106143041 | PDF [slideshare.net]
- 5. Screening species of Pilocarpus (Rutaceae) as sources of pilocarpine and other imidazole alkaloids | Semantic Scholar [semanticscholar.org]
- 6. Ecometabolomic Analysis of Wild Populations of Pilocarpus pennatifolius (Rutaceae) Using Unimodal Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Metabolite: A Comparative Guide to Pilocarpic Acid's Role in the Cholinergic Effects of Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pilocarpine (B147212) and its primary hydrolysis product, pilocarpic acid, with a focus on their respective roles in producing cholinergic effects. While pilocarpine is a well-established muscarcarinic agonist used in various clinical applications, this compound is generally regarded as its pharmacologically inactive metabolite.[1][2] This guide presents available experimental data for pilocarpine's activity, details relevant experimental methodologies, and utilizes visualizations to clarify key concepts.
Introduction to Pilocarpine and its Hydrolysis
Pilocarpine is a naturally occurring alkaloid that functions as a non-selective muscarinic acetylcholine (B1216132) receptor agonist.[1][3] It exerts its effects by directly stimulating muscarinic receptors in the parasympathetic nervous system, leading to a range of physiological responses including increased salivation, pupillary constriction, and decreased intraocular pressure.[3][4]
In aqueous solutions, pilocarpine can undergo hydrolysis, a chemical breakdown due to reaction with water, which opens its lactone ring to form this compound. This conversion is a critical factor in the stability and efficacy of pilocarpine formulations.
Comparative Cholinergic Activity: The Data
Table 1: Muscarinic Receptor Binding Affinity of Pilocarpine
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | [3H]-pirenzepine | Rat Cortical Membranes | 3100 | [5] |
| M2 | [3H]-AF-DX 384 | Drosophila melanogaster mAChR | 2800 | [5] |
| M3 | Not Specified | Not Specified | Not Specified | Not Specified |
| M4 | Not Specified | Not Specified | Not Specified | Not Specified |
| M5 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Functional Potency of Pilocarpine at Muscarinic Receptors
| Assay | Receptor Subtype(s) | Cell Line/Tissue | EC50 (µM) | Emax (% of Carbachol) | Reference |
| Phosphoinositide (PI) Turnover | M1/M3 | Rat Hippocampus | 18 | 35% | [6] |
| Low-Km GTPase | M2 | Rat Cortex | 4.5 | 50% | [6] |
| Calcium Mobilization | M1 | HEK293 Cells | 0.0175 | Not Reported | [5] |
| Pupil Constriction | M3 (presumed) | Mouse Eye (ex vivo) | ~30 | Not Reported | [7] |
Signaling Pathways and Molecular Interactions
Pilocarpine, as a muscarinic agonist, activates intracellular signaling cascades upon binding to its receptor. The specific pathway depends on the G-protein coupled to the muscarinic receptor subtype.
This compound, due to its open lactone ring, is unable to effectively bind to the orthosteric site of muscarinic receptors, thus preventing the initiation of these signaling cascades.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds (pilocarpine and this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds (pilocarpine and this compound).
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + atropine), and competition (radioligand + test compound at various concentrations).
-
Add a fixed concentration of the radioligand to all wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
This assay measures the ability of an agonist to stimulate Gq/11-coupled muscarinic receptors, leading to an increase in intracellular calcium levels.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (pilocarpine and this compound).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds into the wells and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 and Emax values.
Conclusion
The available evidence strongly indicates that the cholinergic effects of pilocarpine are solely attributable to the parent molecule. Its hydrolysis product, this compound, is pharmacologically inactive due to its inability to effectively bind to and activate muscarinic receptors. For researchers in drug development, this underscores the critical importance of formulation stability to prevent the degradation of pilocarpine and ensure its therapeutic efficacy. Future studies could focus on developing more stable pilocarpine analogs or delivery systems to minimize hydrolysis and maximize its intended cholinergic activity.
References
- 1. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pilocarpine - Wikipedia [en.wikipedia.org]
- 4. easpublisher.com [easpublisher.com]
- 5. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilocarpic Acid Prodrugs: Unlocking Enhanced Ocular Efficacy Through Ester Modification
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pilocarpic acid prodrugs, focusing on how different ester moieties impact their efficacy in ocular drug delivery. The following analysis is supported by experimental data to delineate the structure-activity relationships that govern corneal permeability and bioavailability.
Pilocarpine (B147212), a cornerstone in the management of glaucoma and dry eye disease, is a cholinergic agonist that effectively reduces intraocular pressure (IOP). However, its clinical utility is hampered by poor corneal absorption due to its hydrophilic nature. To surmount this challenge, a prodrug strategy has been employed, converting the active pilocarpine into more lipophilic this compound esters. This guide delves into a comparative analysis of these prodrugs, with a particular focus on how the nature of the ester moiety influences their therapeutic potential.
Enhancing Corneal Penetration: A Look at the Data
The primary goal of pilocarpine prodrugs is to enhance lipophilicity, thereby improving passage across the corneal epithelium. The esterification of this compound has led to the development of both monoester and diester prodrugs. While monoesters demonstrated improved permeability, they were plagued by poor stability in aqueous solutions, spontaneously converting to the active pilocarpine. To address this, more stable diester prodrugs were synthesized. These diesters are designed for sequential bioactivation: enzymatic hydrolysis in the eye cleaves one ester group to form the monoester, which then undergoes lactonization to release pilocarpine.
A comparative study of various this compound diester prodrugs reveals a significant enhancement in corneal permeability compared to the parent drug, pilocarpine. The permeability coefficient of pilocarpine across an isolated rabbit cornea is approximately 2.8 x 10⁻⁶ cm/s.[1][2] In stark contrast, bisthis compound diesters exhibit permeability coefficients in the range of 6.5 to 20.2 x 10⁻⁶ cm/s, demonstrating a substantial improvement in corneal penetration.[1]
The choice of the ester moiety plays a critical role in determining the physicochemical properties and, consequently, the biological activity of the prodrug. Studies have explored a range of ester groups, including alkyl, aralkyl, and more complex structures like O,O'-(1,4-xylylene) bisthis compound diesters. The lipophilicity, enzymatic hydrolysis rate, and ultimately the corneal permeability are all influenced by the nature of these ester groups. A parabolic relationship has been observed between lipophilicity (expressed as log P) and corneal permeability, indicating that an optimal balance of lipophilicity is crucial for maximum efficacy.[1]
| Compound/Prodrug Class | Ester Moiety | Permeability Coefficient (cm/s) | Key Findings |
| Pilocarpine | (Parent Drug) | 2.8 x 10⁻⁶ | Low corneal permeability due to hydrophilicity.[1][2] |
| This compound Benzyl Diester Prodrugs | O-propionyl, O-valeryl | Data not individually specified in snippets, but fall within the general diester range. | Investigated for their corneal permeation at different pH levels.[2] |
| O,O'-(1,4-Xylylene) Bisthis compound Diester Prodrugs | O,O'-diacetyl, O,O'-dipropionyl, O,O'-divaleryl | 6.5 - 20.2 x 10⁻⁶ | Significantly improved corneal permeability compared to pilocarpine.[1] |
| Alkyl and Aralkyl this compound Diesters | Various | Data not individually specified in snippets. | Half-lives of enzymatic hydrolysis in serum range from 6 to 232 minutes. |
| This compound Monoesters | p-chlorobenzyl, n-hexyl | Not applicable (focus on lactonization) | Half-times of lactonization range from 30 to 1105 minutes.[3] |
The Pathway to Efficacy: Prodrug Activation and Mechanism of Action
The therapeutic effect of this compound prodrugs is contingent on their successful bioactivation in the eye. The following diagram illustrates the sequential conversion of a diester prodrug to the active pilocarpine and its subsequent mechanism of action on the muscarinic receptors in the eye.
Figure 1. Bioactivation of a this compound diester prodrug and its mechanism of action.
Experimental Corner: Methodologies for Efficacy Evaluation
The comparative efficacy of this compound prodrugs is determined through a series of well-defined in vitro and in vivo experiments.
In Vitro Corneal Permeation Studies
Objective: To determine the rate and extent of prodrug penetration through the cornea.
Protocol:
-
Tissue Preparation: Freshly excised corneas from albino rabbits are mounted in a modified Franz diffusion cell, which separates the cell into a donor and a receptor chamber.
-
Experimental Setup: The receptor chamber is filled with a buffered saline solution (e.g., BSS Plus), maintained at 37°C, and stirred continuously. The epithelial side of the cornea faces the donor chamber.
-
Drug Application: A solution of the this compound prodrug in a suitable vehicle is placed in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with an equal volume of fresh buffer.
-
Analysis: The concentration of the prodrug and the liberated pilocarpine in the samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: The permeability coefficient (P) is calculated using the following equation: P = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C₀ is the initial concentration of the drug in the donor chamber.
In Vitro Enzymatic Hydrolysis
Objective: To assess the rate of conversion of the diester prodrug to the monoester by ocular enzymes.
Protocol:
-
Enzyme Preparation: Homogenates of ocular tissues (e.g., cornea, iris-ciliary body) from rabbits or human plasma are prepared to serve as the source of esterases.
-
Incubation: The diester prodrug is incubated with the tissue homogenate or plasma at 37°C in a buffered solution (pH 7.4).
-
Sampling: Aliquots of the incubation mixture are taken at various time points.
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a suitable agent, such as a strong acid or an organic solvent.
-
Analysis: The concentrations of the remaining diester prodrug and the formed monoester are determined by HPLC.
-
Kinetics: The rate of hydrolysis and the half-life of the prodrug are calculated from the concentration-time data.
In Vivo Miosis Studies in Rabbits
Objective: To evaluate the pharmacological effect of the prodrugs by measuring their ability to constrict the pupil.
Protocol:
-
Animal Model: Healthy albino rabbits are used for the study.
-
Baseline Measurement: The baseline pupil diameter of each rabbit is measured using a pupillometer or a calibrated caliper.
-
Drug Administration: A standardized volume (e.g., 50 µL) of the prodrug formulation is instilled into the conjunctival sac of one eye. The contralateral eye may receive a vehicle control.
-
Pupil Diameter Measurement: The pupil diameter is measured at regular intervals after drug administration for several hours.
-
Data Analysis: The change in pupil diameter from the baseline is calculated for each time point. The miotic response is typically expressed as the maximum reduction in pupil size (max miosis) and the area under the miosis-time curve (AUC).
Conclusion
The development of this compound prodrugs with different ester moieties represents a successful strategy to enhance the ocular bioavailability of pilocarpine. Diester prodrugs, in particular, offer a promising approach by combining improved corneal penetration with enhanced stability. The selection of the ester group is a critical determinant of the prodrug's lipophilicity and its rate of enzymatic conversion, both of which must be optimized to achieve the desired therapeutic effect. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel this compound prodrugs, with the ultimate goal of developing more effective treatments for ocular diseases.
References
- 1. Improved corneal pilocarpine permeability with O,O'-(1,4-xylylene) bisthis compound ester double prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of pH on the permeation of pilocarpine and pilocarpine prodrugs across the isolated rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pilocarpic Acid: A Precautionary Approach
Absence of specific safety data for pilocarpic acid necessitates handling it with the same level of caution as its hazardous precursor, pilocarpine (B147212). Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the lack of a dedicated Safety Data Sheet (SDS) for this compound, the disposal procedures outlined here are based on the known hazards of the closely related compound, pilocarpine hydrochloride, which is classified as toxic if swallowed or inhaled and harmful to aquatic life.
Immediate Safety and Disposal Plan
When handling this compound, it is crucial to assume it possesses similar toxicological properties to pilocarpine. Therefore, all personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure screw-top cap.
-
Avoid using food containers for waste storage.[1]
-
If the original container is used for waste accumulation, ensure it is not compromised.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and specify all constituents and their approximate concentrations if it is a mixed waste.
-
Indicate the date when waste was first added to the container.
-
Include the name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is under the direct control of laboratory personnel.[1][2]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials. Store acids and bases separately.[1]
-
Liquid waste containers should be placed in secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]
-
One recommended disposal method for similar chemical compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. However, this should only be performed by a licensed disposal facility.
-
Chemical and Toxicological Data
Due to the limited availability of specific data for this compound, the following table includes its known chemical properties and the toxicity data for the related compound, pilocarpine, to underscore the need for a precautionary approach.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| IUPAC Name | (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | [3] |
| CAS Number | 28406-15-7 | [3] |
| This compound Sodium Salt | ||
| Molecular Formula | C₁₁H₁₇N₂NaO₃ | [4] |
| Molecular Weight | 248.25 g/mol | [4] |
| Melting Point | 167-172°C | |
| Water Solubility | 0.12 g/L at 23°C | |
| Pilocarpine (for hazard reference) | ||
| Acute Toxicity (Oral LD50, rat) | 200 mg/kg |
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the safe handling and disposal of a research chemical, like this compound, for which limited safety information is available.
Caption: Decision workflow for safe disposal of chemicals with limited safety data.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. This compound | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Sodium Salt | C11H17N2NaO3 | CID 71772201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
